DiSulfo-Cy5 alkyne
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C35H40N3NaO7S2 |
|---|---|
分子量 |
701.8 g/mol |
IUPAC名 |
sodium (2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C35H41N3O7S2.Na/c1-7-21-36-33(39)16-12-9-13-22-38-30-20-18-26(47(43,44)45)24-28(30)35(4,5)32(38)15-11-8-10-14-31-34(2,3)27-23-25(46(40,41)42)17-19-29(27)37(31)6;/h1,8,10-11,14-15,17-20,23-24H,9,12-13,16,21-22H2,2-6H3,(H2-,36,39,40,41,42,43,44,45);/q;+1/p-1 |
InChIキー |
FBFMHITXFHJTID-UHFFFAOYSA-M |
製品の起源 |
United States |
Foundational & Exploratory
DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe widely utilized in bioorthogonal chemistry for the precise labeling of biomolecules. Its exceptional photophysical properties and its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions make it an invaluable tool in various research and development applications, including proteomics, genomics, and cell biology.
Core Properties and Chemical Structure
This compound is a cyanine (B1664457) dye functionalized with two sulfonate groups and a terminal alkyne. The sulfonate moieties impart high aqueous solubility, mitigating the challenges of aggregation often encountered with hydrophobic fluorescent dyes in biological buffers.[1][2] The terminal alkyne group serves as a reactive handle for "click chemistry," enabling the formation of a stable triazole linkage with azide-modified biomolecules.[1][3]
The chemical structure of the sodium salt of this compound is as follows:
Molecular Formula: C₃₅H₄₀N₃NaO₇S₂[1][2]
IUPAC Name: sodium 3,3-dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-2-((1E,3E)-5-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dien-1-yl)-3H-indol-1-ium-5-sulfonate[2]
Below is a two-dimensional representation of the this compound chemical structure:
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and implementation.
| Property | Value | References |
| Molecular Weight | 701.83 g/mol | [1][2] |
| CAS Number | 1617497-19-4 (sodium salt) | [1][2] |
| Appearance | Dark blue solid | [4] |
| Solubility | Water, DMSO, DMF | [1][4] |
| Excitation Maximum (λex) | ~646 nm | [1] |
| Emission Maximum (λem) | ~662 nm | [1] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.28 | [1] |
| Storage Conditions | -20°C, desiccated, protected from light | [1][4] |
Experimental Protocol: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This section details a representative protocol for the covalent labeling of an azide-modified protein with this compound using a copper(I)-catalyzed click reaction.
Materials:
-
Azide-modified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethylsulfoxide (DMSO) or water for stock solution preparation
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Reaction tubes (e.g., microcentrifuge tubes)
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in high-quality, anhydrous DMSO or deionized water. Store any unused portion at -20°C, protected from light.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Freshly prepare a 300 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the this compound. The final concentration of the protein and the molar excess of the dye will need to be optimized for your specific application but a 4-50 fold molar excess of the alkyne is a common starting point.[2]
-
Add 10 µL of the 100 mM THPTA solution to the reaction mixture and vortex briefly.[2]
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[2]
-
-
Initiation of the Click Reaction:
-
To initiate the cycloaddition, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[2]
-
Vortex the reaction mixture gently to ensure thorough mixing.
-
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil or using an amber-colored tube.
-
Incubate the reaction for 30-60 minutes at room temperature.[2]
-
-
Purification of the Labeled Protein:
-
Following incubation, the labeled protein can be purified from unreacted dye and catalyst components using methods such as ethanol (B145695) precipitation (for oligonucleotides), size-exclusion chromatography, or dialysis.
-
Experimental Workflow for Protein Labeling
The following diagram illustrates the key steps in the experimental workflow for labeling an azide-modified protein with this compound.
Caption: Workflow for labeling of azide-modified proteins with this compound.
Signaling Pathways and Applications
This compound is not directly involved in signaling pathways but is a tool to visualize and quantify molecules that are. Its application in metabolic labeling, for instance, allows for the tracking of newly synthesized proteins or glycans within cellular pathways. By introducing azide-modified metabolic precursors to cells, researchers can subsequently label these molecules with this compound and visualize their localization, trafficking, and interactions.
The high sensitivity and specificity of click chemistry, combined with the excellent photophysical properties of DiSulfo-Cy5, make this probe suitable for a wide range of applications, including:
-
Fluorescence Microscopy: Imaging the localization of labeled biomolecules in fixed or living cells.
-
Flow Cytometry: Quantifying the amount of labeled biomolecule on a per-cell basis.
-
In-gel Fluorescence Scanning: Detecting labeled proteins or nucleic acids in electrophoretic gels.
-
Proteomics: Identifying and quantifying post-translationally modified proteins.
The versatility and reliability of this compound, coupled with the robustness of the CuAAC reaction, establish it as a cornerstone reagent for modern chemical biology and drug discovery.
References
DiSulfo-Cy5 Alkyne: A Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the spectral properties and application of DiSulfo-Cy5 alkyne, a fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and detection of biomolecules.
Core Properties and Spectral Characteristics
This compound is a water-soluble, far-red fluorescent dye functionalized with an alkyne group.[1][2] This alkyne moiety allows for its covalent attachment to azide-modified molecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][3] The disulfonated nature of the dye enhances its water solubility, making it particularly suitable for labeling biomolecules in aqueous environments with minimal use of organic co-solvents.[4][] Its fluorescence is characterized by high photostability and a large extinction coefficient, making it a bright and robust fluorophore for various imaging applications.[2][4] The fluorescence of DiSulfo-Cy5 is also pH-insensitive over a wide range (pH 4 to 10).[1][2]
Spectral Data Summary
The following table summarizes the key quantitative spectral and physical properties of this compound, compiled from various suppliers. These values are crucial for instrument setup and experimental design.
| Parameter | Value | Source |
| Excitation Maximum (λex) | 646 nm | [4] |
| Emission Maximum (λem) | 662 nm | [4] |
| Extinction Coefficient | 271,000 cm⁻¹M⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | 0.28 | [4] |
| Molecular Weight | ~701.8 g/mol | [4][6] |
| Solubility | Water, DMSO, DMF | [1][4] |
Note: Spectral properties can be influenced by the local environment. The provided values are for the free dye in solution.
Experimental Protocol: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Azide-Modified Protein
This protocol provides a general workflow for the covalent labeling of a protein containing an azide (B81097) modification with this compound. Optimization may be required for specific proteins and applications.
Materials
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand[7]
-
Sodium ascorbate (B8700270) (freshly prepared)[7]
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO for preparing stock solutions
-
Purification column (e.g., size-exclusion chromatography) for removing unreacted dye[8]
Stock Solution Preparation
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
THPTA Ligand: Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate: Freshly prepare a 300 mM solution in water immediately before use.
Labeling Procedure
-
In a microcentrifuge tube, dilute the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the alkyne dye over the azide-protein is a common starting point.
-
Prepare the catalyst premix in a separate tube by combining the CuSO₄ and THPTA ligand solutions. A 5-fold molar excess of the ligand over copper is recommended.
-
Add the catalyst premix to the reaction mixture. A final copper concentration of 50-100 µM is often sufficient.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
Purify the labeled protein conjugate to remove unreacted dye and catalyst components using a suitable method, such as size-exclusion chromatography.
Analysis
The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and the absorbance maximum of DiSulfo-Cy5 (~646 nm).
Visualizing the Workflow
The following diagrams illustrate the fundamental reaction and a typical experimental workflow for utilizing this compound.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
References
A Technical Guide to the Fluorescence Quantum Yield of DiSulfo-Cy5 Alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence quantum yield and related photophysical properties of DiSulfo-Cy5 alkyne, a water-soluble cyanine (B1664457) dye widely utilized in bioorthogonal chemistry. This document details its quantitative characteristics, the experimental protocol for quantum yield determination, and visual workflows for its application and characterization.
Core Photophysical Properties of this compound
This compound is a fluorescent probe featuring an alkyne group, rendering it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1] Its two sulfonate groups confer high water solubility, making it an excellent choice for labeling biomolecules in aqueous environments with minimal use of organic co-solvents.[2][3] The dye is known for its brightness, photostability, and pH insensitivity in the 4 to 10 range.[4][5]
Quantitative Data Summary
The photophysical parameters of this compound and related compounds are crucial for experimental design and data interpretation. The following table summarizes these key quantitative metrics.
| Compound Name | Fluorescence Quantum Yield (Φ) | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Solvent/Conditions |
| This compound | 0.28 | 646 nm | 662 nm | 271,000 cm⁻¹M⁻¹ | Water, DMSO, DMF[2][] |
| Sulfo-Cy5 alkyne | 0.20 | ~648 nm | ~671 nm | 250,000 - 271,000 cm⁻¹M⁻¹ | Water, DMSO, DMF[5][7] |
| Cy5-DNA | 0.20 | 648 nm | Not Specified | 215,000 cm⁻¹M⁻¹ | Aqueous Buffer[8] |
| Sulfo-Cyanine5 | 0.28 | 649 nm | 672 nm | 271,000 cm⁻¹M⁻¹ | Not Specified[] |
Experimental Protocol: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield of a compound is most commonly determined using the comparative method, which involves referencing a standard with a known quantum yield.[9]
Principle
Solutions of a standard and the test sample with identical absorbance at the same excitation wavelength are presumed to absorb an equal number of photons.[9] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
Materials and Equipment
-
Fluorophore Standard: A well-characterized dye with a known quantum yield that has spectral overlap with this compound (e.g., Alexa Fluor 647 in PBS, Φ = 0.33).[10]
-
Test Sample: this compound.
-
Solvent: High-purity solvent in which both the standard and sample are soluble (e.g., water, DMSO, DMF).[2]
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: For measuring fluorescence emission spectra.
-
Cuvettes: 1 cm path length quartz cuvettes.
Methodology
-
Solution Preparation:
-
Prepare a stock solution of the standard and the this compound sample in the chosen solvent.
-
Create a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[11]
-
-
Absorbance Measurement:
-
Record the absorbance spectrum for each dilution of the standard and the sample.
-
Identify a suitable excitation wavelength at which both the standard and the sample absorb light.
-
-
Fluorescence Measurement:
-
Using the chosen excitation wavelength, record the fluorescence emission spectrum for each dilution.
-
Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.[9]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.
-
Perform a linear regression for each data set to obtain the slope (gradient).
-
-
Quantum Yield Calculation:
-
The quantum yield of the test sample (Φ_test) is calculated using the following equation:[12]
Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_test is the gradient from the plot for the test sample.
-
Grad_std is the gradient from the plot for the standard.
-
n_test is the refractive index of the test sample's solvent.
-
n_std is the refractive index of the standard's solvent. (If the same solvent is used, this term cancels out).
-
-
Visualizing Key Processes
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates the step-by-step process for determining the relative fluorescence quantum yield.
Application in Bioorthogonal Chemistry
This compound is a key reagent in click chemistry for fluorescently labeling biomolecules. The diagram below outlines this logical workflow.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 7. cenmed.com [cenmed.com]
- 8. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Technical Guide to DiSulfo-Cy5 Alkyne: Properties and Applications in Bioconjugation
Authored for Researchers, Scientists, and Drug Development Professionals
DiSulfo-Cy5 alkyne is a highly versatile, water-soluble fluorescent probe engineered for the precise labeling of biomolecules. As a member of the cyanine (B1664457) dye family, it exhibits intense fluorescence in the far-red region of the spectrum, a critical feature for minimizing background autofluorescence in biological samples. The defining characteristic of this molecule is its terminal alkyne group, which serves as a reactive handle for covalent attachment to azide-modified targets via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
The inclusion of two sulfonate (sulfo) groups imparts high aqueous solubility, allowing for conjugation reactions in physiological buffers with minimal use of organic co-solvents that could potentially perturb sensitive biological systems.[1][2] This combination of far-red fluorescence, high water solubility, and click chemistry reactivity makes this compound an invaluable tool for labeling proteins, nucleic acids, and other biomolecules in complex biological environments.[1][3]
Core Physicochemical Properties
The utility of this compound is defined by its photophysical and chemical characteristics. These properties are essential for designing robust labeling experiments and ensuring sensitive detection. Key quantitative data are summarized below.
| Property | Value | Reference(s) |
| Molar Extinction Coefficient (ε) | 250,000 - 271,000 L·mol⁻¹·cm⁻¹ | [3][4][5] |
| Excitation Maximum (λabs) | ~647 - 649 nm | [3][4][6] |
| Emission Maximum (λem) | ~662 - 671 nm | [3][4][6] |
| Molecular Weight | ~787.96 g/mol | [3][6][7] |
| Recommended Laser Lines | 633 nm, 647 nm | [3][7][8] |
| Solubility | Water, DMSO, DMF | [3][6][7] |
| Purity (via HPLC) | ≥ 95% | [3][7] |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a generalized protocol for labeling an azide-modified protein with this compound. This method can be adapted for other biomolecules such as oligonucleotides. Optimization, particularly of the dye-to-biomolecule molar ratio, is recommended for new experimental systems.
Materials Required:
-
Azide-modified biomolecule (e.g., protein, DNA)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Water-soluble ligand, e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 100 mM in water)
-
Reducing agent: Sodium Ascorbate (B8700270) stock solution (e.g., 300 mM in water, must be freshly prepared )
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Purification column (e.g., size-exclusion chromatography/desalting column)
Methodology:
-
Reagent Preparation:
-
Catalyst Premix:
-
Reaction Assembly:
-
Initiation and Incubation:
-
Purification:
-
Remove unreacted dye and catalyst components by purifying the labeled conjugate using a size-exclusion desalting column appropriate for the size of the biomolecule.
-
-
Analysis:
-
Confirm successful conjugation and determine the degree of labeling (DOL) by measuring the absorbance of the purified product at ~280 nm (for protein) and ~649 nm (for DiSulfo-Cy5).
-
Visualizing the CuAAC Workflow
The copper-catalyzed click chemistry reaction provides a highly efficient and bioorthogonal method for covalently linking the this compound to an azide-modified molecule of interest. The process is initiated by the reduction of Cu(II) to the active Cu(I) species, which then catalyzes the cycloaddition.
References
- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 4. interchim.fr [interchim.fr]
- 5. cenmed.com [cenmed.com]
- 6. Sulfo-Cy5-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Aqueous Solubility of DiSulfo-Cy5 Alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of DiSulfo-Cy5 alkyne in aqueous buffers, a critical parameter for its effective use in bioconjugation, cellular imaging, and various diagnostic assays. This document outlines the molecular basis for its enhanced water solubility, presents available quantitative data, and offers a general protocol for determining its solubility in specific buffer systems.
Introduction: The Importance of Aqueous Solubility
This compound is a bright, far-red fluorescent probe widely utilized in bioorthogonal chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions. For applications in biological systems, which are predominantly aqueous environments, the solubility of labeling reagents is a paramount concern. Poor solubility can lead to aggregation, precipitation, and reduced reactivity, ultimately compromising the accuracy and reproducibility of experimental results. The "DiSulfo" designation in this compound signifies the presence of two sulfonate (-SO₃⁻) groups, which are key to its favorable solubility profile.
Molecular Basis of this compound Solubility
The enhanced aqueous solubility of this compound is primarily attributed to the two hydrophilic sulfonate groups integrated into its molecular structure. These negatively charged moieties increase the polarity of the dye molecule, facilitating its interaction with water molecules and significantly improving its solubility in aqueous buffers compared to its non-sulfonated counterparts.[][2][3] This increased hydrophilicity also serves to minimize dye aggregation in aqueous environments, a common issue with hydrophobic fluorescent probes that can lead to fluorescence quenching.[2]
The alkyne functional group allows for its participation in click chemistry, a highly efficient and specific conjugation reaction. The overall structure of this compound is designed to balance the requirements of a reactive chemical handle with the practical necessity of aqueous solubility for biological applications.
References
DiSulfo-Cy5 Alkyne: A Technical Guide to Stability and Storage
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for DiSulfo-Cy5 alkyne, a fluorescent dye crucial for various applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize fluorescent labeling technologies.
Introduction to this compound
This compound is a highly water-soluble and photostable cyanine (B1664457) dye.[1] Its alkyne group facilitates "click chemistry" reactions, allowing for the precise labeling of azide-modified biomolecules such as proteins, peptides, and oligonucleotides.[1][2] The disulfonated nature of the dye enhances its hydrophilicity, making it particularly suitable for labeling delicate proteins that may denature in the presence of organic co-solvents.[3][4] This guide outlines the critical parameters affecting the stability of this compound and provides recommendations for its proper storage and handling to ensure optimal performance and reproducibility in experimental workflows.
Physicochemical and Spectral Properties
Understanding the fundamental properties of this compound is essential for its effective use. The dye is characterized by its high extinction coefficient and good quantum yield, contributing to its bright fluorescence.
| Property | Value | Reference |
| Molecular Formula | C35H40N3NaO7S2 | [1] |
| Molecular Weight | 701.8 g/mol | [1] |
| Excitation Maximum (λmax) | 646 nm | [1] |
| Emission Maximum (λem) | 662 nm | [1] |
| Extinction Coefficient | 271,000 cm-1M-1 | [1] |
| Fluorescence Quantum Yield | 0.28 | [1] |
| Solubility | Water, DMSO, DMF | [1][5] |
Storage and Stability
Proper storage is paramount to maintaining the integrity and functionality of this compound. The following recommendations are based on manufacturer guidelines and general knowledge of cyanine dye chemistry.
Long-Term Storage (Solid Form)
For long-term storage, this compound should be stored as a solid under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes thermal degradation.[1][3][4][5][6] |
| Light | In the dark | Prevents photobleaching.[3][4][6] |
| Moisture | Desiccated | Cyanine dyes can be sensitive to moisture, which can lead to hydrolysis.[3][4] |
| Shelf Life | 12-24 months | Varies by manufacturer, always refer to the product-specific information.[3][6] |
Short-Term Storage (In Solution)
Once dissolved, the stability of this compound can be more variable. It is recommended to prepare stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of degradation in solution.[2][7][8] |
| Solvent | Anhydrous DMSO or DMF | Minimizes hydrolysis and ensures the dye remains in a stable, non-reactive state. |
| Light | In the dark | Protects against photo-degradation in solution.[2][8] |
| Freeze-Thaw Cycles | Avoid | Repeated freezing and thawing can lead to dye degradation and aggregation.[7] |
| Duration | Up to 1 month at -20°C, up to 6 months at -80°C | For optimal performance, use freshly prepared solutions whenever possible.[2][8] |
Factors Affecting Stability
Several environmental factors can influence the stability of this compound, affecting its fluorescent properties and reactivity.
-
pH: Sulfo-cyanine dyes are generally stable and maintain their fluorescence in a pH range of 3 to 10.[9] This wide tolerance makes them suitable for a variety of biological applications.
-
Light Exposure: Like most fluorescent dyes, this compound is susceptible to photobleaching upon prolonged exposure to light. It is crucial to minimize light exposure during storage and handling.
-
Oxidizing and Reducing Agents: The polymethine chain of cyanine dyes is susceptible to attack by oxidizing and reducing agents, which can lead to a loss of fluorescence. The use of a reductive/oxidative system (ROXS) has been shown to enhance the photostability of Cy3 and Cy5, suggesting a potential strategy to mitigate photobleaching.[10][11]
Experimental Protocols
The following section details a general workflow for a click chemistry reaction involving this compound and a protocol for assessing its photostability.
General Workflow for Click Chemistry Labeling
This workflow outlines the key steps for labeling an azide-modified protein with this compound.
Protocol for Assessing Photostability
This protocol provides a method for quantifying the photostability of this compound in solution.[12]
Objective: To measure the rate of photobleaching of this compound upon continuous illumination.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer with a stable light source (e.g., Xenon arc lamp)
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a 1 µM solution of this compound in PBS.
-
Ensure the absorbance of the solution at the excitation maximum (around 646 nm) is below 0.05 to prevent inner filter effects.
-
-
Instrumentation Setup:
-
Set the excitation and emission wavelengths on the spectrofluorometer to the maximum for this compound (approx. 646 nm and 662 nm, respectively).
-
Set the excitation and emission slit widths to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Place the cuvette with the dye solution in the spectrofluorometer.
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at the emission maximum at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 30 minutes) or until the fluorescence has significantly decreased.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).
-
Compare the photostability of this compound under different conditions (e.g., with and without a photostabilizing agent).
-
Degradation Pathways
While specific degradation pathways for this compound are not extensively detailed in the literature, the primary mechanism of fluorescence loss in cyanine dyes is the photo-oxidation of the polymethine bridge. This process is often initiated by reactive oxygen species (ROS) and leads to the cleavage of the conjugated system, resulting in non-fluorescent products. Strategies to mitigate this include the removal of oxygen from the system or the addition of antioxidants.
Conclusion
The stability and performance of this compound are critically dependent on proper storage and handling. By adhering to the recommendations outlined in this guide, researchers can minimize degradation and ensure the reliability and reproducibility of their experimental results. Key takeaways include the necessity of storing the dye at low temperatures, protected from light and moisture, and minimizing freeze-thaw cycles of solutions. Understanding the factors that influence stability and employing appropriate experimental protocols will maximize the utility of this versatile fluorescent probe in a wide range of scientific applications.
References
- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
DiSulfo-Cy5 Alkyne: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent probe that has become an indispensable tool in modern biological research.[1][2][3] Its core utility lies in its terminal alkyne group, which enables its covalent attachment to azide-modified biomolecules through a highly efficient and specific bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] This guide provides an in-depth overview of this compound's properties, detailed experimental protocols for its use, and a visualization of its application in a sophisticated proteomics workflow.
Core Properties and Quantitative Data
The exceptional photophysical properties of this compound, including its high aqueous solubility due to the presence of two sulfonate groups, make it ideal for labeling sensitive biological samples without the need for potentially denaturing organic co-solvents.[1][3] Its fluorescence in the far-red spectrum minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio in imaging applications.[7]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 nm | [1] |
| Emission Maximum (λem) | ~662 nm | [1] |
| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.28 | [1] |
| Molecular Weight | 701.8 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Spectrally Similar Dyes | Alexa Fluor® 647, DyLight® 649 | [8] |
Experimental Protocols: Labeling Biomolecules with this compound
The following protocols provide a detailed methodology for the copper-catalyzed click chemistry (CuAAC) labeling of various biomolecules with this compound.
Protocol 1: Labeling of Proteins
This protocol outlines the steps for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethylsulfoxide (DMSO) or water for stock solution
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium Ascorbate (B8700270)
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA ligand in deionized water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1-10 µM) in buffer.
-
Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the protein.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A common starting point is a 1:5 molar ratio of CuSO₄ to THPTA.[1]
-
Add the catalyst/ligand premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature, protected from light.[5]
-
-
Purification:
-
Remove unreacted dye and catalyst components by purifying the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.[9]
-
-
Analysis:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for DiSulfo-Cy5).
-
Protocol 2: Labeling of Oligonucleotides
This protocol is adapted for the labeling of alkyne-modified oligonucleotides.
Procedure:
-
Reagent Preparation: As described in Protocol 1.
-
Reaction Setup:
-
Dissolve the alkyne-modified oligonucleotide in water.
-
Add the DiSulfo-Cy5 azide (B81097) stock solution in a 4- to 50-fold excess.[5]
-
Add the pre-mixed THPTA/CuSO₄ catalyst solution to a final concentration of approximately 25 equivalents relative to the oligonucleotide.[5]
-
Initiate the reaction by adding sodium ascorbate to a final concentration of approximately 40 equivalents.[5]
-
-
Incubation: Let the reaction stand at room temperature for 30-60 minutes.[5]
-
Purification: Purify the labeled oligonucleotide by ethanol (B145695) precipitation or other suitable methods.[5]
Protocol 3: Labeling of Cell Lysates
This protocol is for labeling proteins within a complex cell lysate.
Procedure:
-
Reagent Preparation: As described in Protocol 1.
-
Reaction Setup (for a 180 µL final volume):
-
In a microcentrifuge tube, combine 50 µL of protein lysate (1-5 mg/mL) with 90 µL of PBS buffer.[5]
-
Add 20 µL of a 2.5 mM solution of the corresponding azide detection reagent.[5]
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.[5]
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.[5]
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex briefly.[5]
-
-
Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.[5]
-
Downstream Processing: The labeled proteins in the lysate are now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning.
Visualizing Research Applications: The "Click-DIGE" Workflow
This compound is a key reagent in advanced proteomics techniques such as "Click-DIGE" (Difference Gel Electrophoresis). This method allows for the specific analysis of post-translationally modified proteins. The following diagram illustrates the experimental workflow.
Caption: Workflow for "Click-DIGE" using this compound for differential proteomics.
This workflow begins with the metabolic incorporation of an azide-containing sugar into the glycans of proteins in live cells.[10] Following cell lysis and protein quantification, the azide-modified proteins are specifically labeled with this compound via a click reaction.[10] The fluorescently tagged protein samples can then be combined and separated by two-dimensional gel electrophoresis, allowing for the sensitive detection and quantification of changes in protein glycosylation between different experimental conditions.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of DiSulfo-Cy5 Alkyne in Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and applications of DiSulfo-Cy5 alkyne within the framework of click chemistry. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are leveraging bioconjugation techniques for advanced molecular analysis and therapeutic design.
Introduction to Click Chemistry and this compound
Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, occurring in benign, easily removable solvents like water.[1] The most prominent example of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[2][3][4] This reaction is characterized by its high efficiency, broad functional group tolerance, and stereospecificity, making it an invaluable tool for bioconjugation.[1]
This compound is a fluorescent probe specifically designed for click chemistry applications.[5] It features a terminal alkyne group for participation in the CuAAC reaction and a sulfonated cyanine (B1664457) 5 (Cy5) fluorophore. The disulfonate groups confer high water solubility, which is crucial for biological applications as it minimizes the need for organic co-solvents that can be detrimental to the structure and function of biomolecules.[6][7] The Cy5 fluorophore is a bright, far-red fluorescent dye with excitation and emission maxima that are well-suited for modern imaging systems, offering advantages such as reduced background autofluorescence and deeper tissue penetration.[8][9]
The Principle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a [3+2] cycloaddition between an azide and a terminal alkyne to yield a 1,4-disubstituted 1,2,3-triazole.[2][10] While the thermal reaction between azides and alkynes requires high temperatures and often results in a mixture of 1,4 and 1,5-regioisomers, the presence of a copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and renders it highly regioselective for the 1,4-isomer.[1]
The catalytic cycle of CuAAC involves several key steps:
-
Formation of a Copper-Acetylide Intermediate: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne of a molecule like this compound. This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate.[2][11]
-
Activation of the Azide: The azide-containing molecule then coordinates to the copper center.[2]
-
Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing ring intermediate.[]
-
Rearrangement and Protonation: This intermediate rearranges, and subsequent protonation releases the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for the next cycle.[]
This highly efficient and specific reaction allows for the precise covalent labeling of azide-modified biomolecules with the this compound probe.
Properties of this compound
The utility of this compound in click chemistry is underpinned by its unique chemical and photophysical properties. These properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C35H40N3NaO7S2 | [6] |
| Molecular Weight | 701.8 g/mol | [6] |
| Excitation Maximum (λex) | ~646 nm | [6] |
| Emission Maximum (λem) | ~662 nm | [6] |
| Molar Extinction Coefficient | 271,000 cm⁻¹M⁻¹ | [6][13] |
| Fluorescence Quantum Yield | 0.28 | [6][13] |
| Solubility | Water, DMSO, DMF | [6][9] |
| Purity | >95% (HPLC) | [9] |
| Storage Conditions | -20°C, desiccated, protected from light | [6][9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in click chemistry.
General Protocol for Labeling Azide-Modified Proteins in Solution
This protocol describes the labeling of a purified protein that has been modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
DMSO or water (for stock solution)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligand
-
Sodium ascorbate (B8700270)
-
1.5 mL microcentrifuge tubes
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve this compound in water or DMSO to a final concentration of 10 mM.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO4 in water.
-
THPTA Ligand: Prepare a 100 mM stock solution of THPTA in water.
-
Sodium Ascorbate: Prepare a fresh 300 mM solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the alkyne over the protein is a good starting point for optimization.
-
Add the THPTA ligand solution to the reaction mixture.
-
Add the CuSO4 solution. A final copper concentration of 50-100 µM is often sufficient.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye and catalyst components by purifying the labeled protein using a suitable method, such as size-exclusion chromatography (e.g., a desalting column).
-
-
Analysis:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for DiSulfo-Cy5).
-
Protocol for Labeling Azide-Modified Oligonucleotides
This protocol outlines the procedure for labeling synthetic oligonucleotides containing an azide modification.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
DMSO or water
-
Copper(II) sulfate (CuSO4)
-
THPTA ligand
-
Sodium ascorbate
-
Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)
-
Ethanol (B145695) or acetone (B3395972) for precipitation
-
RP-HPLC or PAGE for purification
Procedure:
-
Prepare Stock Solutions:
-
Prepare stock solutions of this compound, CuSO4, THPTA, and sodium ascorbate as described in the protein labeling protocol.
-
-
Reaction Setup:
-
Dissolve the azide-modified oligonucleotide in water.
-
Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
-
Add the this compound stock solution (a 4- to 50-fold excess is recommended).[14]
-
Add the THPTA ligand and CuSO4 solution (pre-mixed in a 2:1 ratio is recommended).[14]
-
Add the sodium ascorbate solution.
-
-
Incubation:
-
Allow the reaction to proceed for 30-60 minutes at room temperature.[14]
-
-
Purification:
-
Precipitate the labeled oligonucleotide using ethanol or acetone.
-
Wash the pellet.
-
Purify the conjugate by RP-HPLC or PAGE.
-
Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for labeling biomolecules using this compound.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioconjugation application notes [bionordika.fi]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. broadpharm.com [broadpharm.com]
Unveiling the Hydrophilic Nature of DiSulfo-Cy5 Alkyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the hydrophilicity of DiSulfo-Cy5 alkyne, a key fluorescent probe in modern biological research and drug development. We will delve into its chemical properties, applications, and the experimental methodologies used to characterize its water-loving nature.
The Chemical Basis of Hydrophilicity
This compound is a member of the cyanine (B1664457) dye family, renowned for their bright fluorescence and photostability. Its notable hydrophilicity is primarily attributed to the presence of two sulfonate groups (-SO₃⁻) within its molecular structure.[1][2][3][4][] These anionic groups readily interact with the polar water molecules through hydrogen bonding, leading to excellent solubility in aqueous environments.[1][2][3][4][] This enhanced water solubility is a significant advantage over its non-sulfonated counterparts, as it prevents aggregation and ensures homogenous distribution in biological buffers, which is critical for reliable and reproducible experimental outcomes.[3][4]
The "alkyne" moiety in its name refers to the presence of a terminal alkyne group (C≡CH), which serves as a reactive handle for "click chemistry."[6][7][8] This highly efficient and specific bioorthogonal reaction allows for the covalent attachment of the DiSulfo-Cy5 dye to a wide range of biomolecules, such as proteins, nucleic acids, and small molecule drugs, that have been modified to contain an azide (B81097) group.
References
DiSulfo-Cy5 Alkyne: A Technical Guide for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe ideal for labeling biomolecules in aqueous environments. Its high hydrophilicity, exceptional brightness, and photostability make it a superior choice for a wide range of applications, from cellular imaging to flow cytometry.
Core Properties and Spectroscopic Data
This compound is a sulfonated cyanine (B1664457) dye functionalized with an alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The sulfonate groups impart excellent water solubility, minimizing aggregation and non-specific binding, which is often a challenge with hydrophobic fluorescent dyes.[1][] This reagent is particularly recommended for conjugating with proteins, nanoparticles, and other biomolecules where maintaining solubility is critical.[1][3]
The key quantitative properties of this compound are summarized in the table below for easy comparison and experimental planning.
| Property | Value | References |
| Excitation Maximum (λ_abs_) | ~647-650 nm | [4][5][6] |
| Emission Maximum (λ_em_) | ~663-680 nm | [5][6] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 L·mol⁻¹·cm⁻¹ | [][4][5][7] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [][7] |
| Molecular Weight | ~787.96 g/mol (protonated/free acid) | [4][5] |
| Solubility | Water, DMSO, DMF, Methanol | [4][5] |
| Purity | >95% (HPLC) | [4] |
| Storage Conditions | -20°C, desiccated, protected from light | [4][5][6] |
Note: Spectroscopic properties can be influenced by the local environment (e.g., solvent, conjugation to a biomolecule).
Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The labeling of biomolecules with this compound is achieved through the highly efficient and bioorthogonal CuAAC reaction.[8] This "click" reaction forms a stable triazole linkage between the alkyne group on the dye and an azide (B81097) group on the target biomolecule.[4][8] The reaction is highly specific, as neither alkyne nor azide functional groups are naturally present in biological systems, thus preventing side reactions with other cellular components.[9] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
Experimental Protocols
The following protocols provide a general framework for the labeling of azide-modified biomolecules with this compound. Optimization may be required depending on the specific biomolecule and experimental context.
Labeling of Proteins in Solution
This protocol is suitable for purified proteins that have been metabolically, enzymatically, or chemically modified to contain azide groups.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO or DMF for stock solution preparation
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 250 mM in water)
-
Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
-
Purification resin (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 1-10 µM).
-
Add this compound to a final concentration of 25-100 µM (a 5-10 fold molar excess over the protein is a good starting point).
-
Prepare a fresh catalyst premix by combining CuSO₄ (to a final reaction concentration of 1 mM) and THPTA (to a final reaction concentration of 5 mM).[10]
-
Add the catalyst premix to the protein-dye mixture.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.[10]
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the labeled protein.
-
Labeling of Fixed Cells
This protocol describes the labeling of azide-modified biomolecules within fixed and permeabilized cells.
Materials:
-
Cells cultured on coverslips containing azide-modified biomolecules
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
PBS
-
Labeling solution components as described in the protein labeling protocol.
Procedure:
-
Cell Fixation and Permeabilization:
-
Labeling Reaction:
-
Prepare the labeling solution by combining this compound (e.g., 1-10 µM final concentration), the CuSO₄/THPTA catalyst premix (1 mM/5 mM final concentration), and sodium ascorbate (5 mM final concentration) in PBS.[10]
-
Immediately apply the complete labeling solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.[10]
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unbound dye.
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
The cells are now ready for fluorescence imaging.
-
Applications in Research and Drug Development
The high water solubility and bright, far-red fluorescence of this compound make it a versatile tool for a multitude of applications.
-
Fluorescence Microscopy: Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, enabling high-contrast imaging of labeled proteins, glycans, or nucleic acids in cells and tissues.[11]
-
Flow Cytometry: The brightness of the dye is well-suited for detecting low-abundance targets on the cell surface or intracellularly.[4][11]
-
In Vivo Imaging: The far-red emission allows for deeper tissue penetration, making it a candidate for small animal imaging studies.
-
Drug Development: Labeled antibodies, peptides, or small molecules can be used to track their localization, uptake, and mechanism of action.
References
- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfo-Cy5-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cenmed.com [cenmed.com]
- 8. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 that emphasizes modular, high-yielding, and stereospecific reactions that are simple to perform under benign conditions.[1] This reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne, with the crucial aid of a copper(I) catalyst.[1][] The CuAAC reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[1][3] While the uncatalyzed version often necessitates elevated temperatures and yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper-catalyzed counterpart proceeds readily at room temperature to exclusively provide the 1,4-disubstituted product.[3][4] Its exceptional efficiency, broad functional group tolerance, and biocompatibility have established it as an indispensable tool in diverse scientific fields, including drug discovery, bioconjugation, and materials science.[1][5]
The Core Mechanism: A Dinuclear Copper Pathway
While early hypotheses suggested a mononuclear copper catalyst, substantial experimental and computational evidence now indicates that a dinuclear copper-mediated pathway is the kinetically favored mechanism.[1] This model better accounts for the observed second-order dependence on the copper concentration.[1] The catalytic cycle is generally understood to involve the following key steps:
-
Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species interacts with the terminal alkyne to generate a copper-acetylide intermediate. This coordination enhances the acidity of the alkyne's terminal proton, facilitating its deprotonation.[4]
-
Coordination of the Azide: The azide then coordinates to the copper-acetylide complex.[4][6]
-
Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the alkyne, leading to the formation of a six-membered copper-containing ring intermediate.[]
-
Ring Contraction and Protonation: This intermediate undergoes rearrangement and protonation to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, which can then enter a new catalytic cycle.[]
Core Components of the CuAAC Reaction
The successful execution of a CuAAC reaction depends on the judicious selection and preparation of its fundamental components:
-
Azides and Alkynes: A wide variety of molecules functionalized with azides and terminal alkynes can be utilized. The reaction exhibits remarkable tolerance to most functional groups, rendering it suitable for intricate molecular environments.[4]
-
Copper Source: The active catalyst is the copper(I) ion.[1] However, Cu(I) is susceptible to oxidation to the inactive Cu(II) state.[1] Consequently, the Cu(I) catalyst is typically generated in situ from a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), through the addition of a reducing agent.[1] Sodium ascorbate (B8700270) is the most frequently employed reducing agent for this purpose.[1] Alternatively, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly.[1]
-
Ligands: Ligands are crucial for stabilizing the Cu(I) oxidation state, accelerating the reaction rate, preventing catalyst aggregation, and reducing cytotoxicity in biological applications.[1] Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[4]
-
Solvent: The CuAAC reaction is compatible with a broad spectrum of solvents, including water, alcohols (like t-butanol), DMSO, and DMF, as well as mixtures thereof.[4] The choice of solvent is often dictated by the solubility of the substrates.[4]
Quantitative Data Presentation
The yield and rate of the CuAAC reaction are influenced by the choice of catalyst, ligand, solvent, and temperature. The following tables summarize representative quantitative data from various studies.
| Alkyne | Azide | Copper Source | Catalyst Loading (mol%) | Ligand | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | CuSO₄·5H₂O / NaAsc | 1-5 | None | t-BuOH/H₂O (1:1) | 1-24 | >95 | [4] |
| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | None | Neat | < 0.1 | >98 | [7] |
| Propargyl alcohol | Azide 3 | CuSO₄ / THPTA | 2.5 | THPTA | Buffer | 1 | - | [8] |
| Phenylacetylene | Phenyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | None | Neat | < 0.1 | >98 | [7] |
| Hex-1-yne | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | None | Neat | 3 | >98 | [7] |
Experimental Protocols
General Protocol for Small Molecule Synthesis
This protocol is adapted from a typical procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[9]
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water, or DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the azide (1.0 equiv) and the terminal alkyne (1.0 equiv).
-
Dissolve the starting materials in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[9]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).[9]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[9]
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.[9]
Protocol for Bioconjugation
This protocol is a general guideline for labeling biomolecules using the CuAAC reaction.[9]
Materials:
-
Biomolecule with an alkyne or azide handle
-
Azide- or alkyne-functionalized cargo molecule
-
Aqueous buffer
-
Copper(II) sulfate (CuSO₄) stock solution
-
Accelerating ligand (e.g., THPTA) stock solution
-
Aminoguanidine (B1677879) (optional, to scavenge reactive oxygen species)
-
Sodium ascorbate stock solution (freshly prepared)
Procedure:
-
In a reaction tube, dissolve the biomolecule-alkyne (or azide) in the appropriate buffer.
-
Add the cargo-azide (or alkyne) to the solution.[9]
-
Prepare a premixed solution of CuSO₄ and the accelerating ligand (e.g., THPTA).[9]
-
To the reaction mixture, add the aminoguanidine solution (if used), followed by the premixed catalyst-ligand solution.[9]
-
Initiate the reaction by adding the freshly prepared solution of sodium ascorbate.[9]
-
Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-4 hours.[9]
-
The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[9]
Applications in Drug Development and Research
The CuAAC reaction has become a powerful tool in drug discovery and development.[10] Its reliability and modularity allow for the rapid synthesis of large compound libraries for high-throughput screening.[10] The formation of the stable and biocompatible triazole linkage is advantageous for creating drug candidates, as the triazole ring can act as a stable linker or a pharmacophore itself. CuAAC is extensively used in the development of novel inhibitors for various enzymes, including protein tyrosine phosphatases (PTPs), by enabling the efficient connection of different chemical moieties to generate diverse molecular scaffolds.[10] Furthermore, in chemical biology, CuAAC is instrumental for the modification and labeling of biomolecules, such as peptides, proteins, and nucleic acids, to study their function and interactions within biological systems.[][11]
References
- 1. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
DiSulfo-Cy5 Alkyne: A Technical Guide to its Mechanism of Action and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent dye that has become an invaluable tool in bioconjugation and molecular labeling.[1][2] Its core utility lies in its terminal alkyne group, which readily participates in "click chemistry" reactions, enabling the precise and stable attachment of the highly fluorescent and photostable Cy5 dye to a wide array of biomolecules.[3][4] The presence of two sulfonate groups imparts excellent water solubility, a critical feature for biological applications as it prevents aggregation and ensures compatibility with aqueous buffers.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols, and a summary of its key quantitative properties.
Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary mechanism through which this compound conjugates to target molecules is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[4][] The CuAAC reaction involves the formation of a stable triazole ring by covalently linking the terminal alkyne of this compound with an azide-modified biomolecule.
The reaction is highly specific, as both the alkyne and azide (B81097) functional groups are largely absent in biological systems, thus preventing side reactions with endogenous molecules.[4] The key to the reaction's efficiency is the use of a copper(I) catalyst, which significantly accelerates the rate of cycloaddition compared to the uncatalyzed thermal reaction.[6] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[4]
The mechanism proceeds through the formation of a copper acetylide intermediate with the this compound. This intermediate then reacts with the azide-modified biomolecule in a stepwise manner, ultimately leading to the formation of the stable 1,4-disubstituted triazole linkage.[] To enhance the efficiency and stability of the copper(I) catalyst in aqueous environments and to protect biomolecules from potential damage by reactive oxygen species, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included in the reaction mixture.
Alternative Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC is the most common method for utilizing this compound, the terminal alkyne can also participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction pathway is of particular interest for in vivo applications as it obviates the need for a potentially toxic copper catalyst.[7]
In SPAAC, the azide-modified biomolecule reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which possesses significant ring strain. This inherent strain provides the driving force for the cycloaddition reaction to proceed without a catalyst.[7] While this compound itself is not a strained alkyne, it can be reacted with a biomolecule that has been modified with a strained cyclooctyne. However, it is more common for the azide to be on the biomolecule and the strained alkyne to be the labeling reagent. The reactivity of terminal alkynes like this compound in SPAAC is significantly lower than that of strained cyclooctynes.[8] Therefore, for efficient copper-free conjugation, it is recommended to use a cyclooctyne-modified dye.
Data Presentation
Photophysical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 nm | [1] |
| Emission Maximum (λem) | ~662 nm | [1] |
| Molar Extinction Coefficient (ε) | ~271,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | [1] |
| Molecular Weight | ~701.8 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [1][2] |
Typical Bioconjugation Reaction Parameters
| Parameter | Recommended Range/Value | Reference(s) |
| This compound Concentration | 10-100 µM | [9] |
| Azide-Modified Protein Concentration | 1-10 µM | [9] |
| Copper(II) Sulfate (CuSO₄) Concentration | 50-100 µM | [10] |
| Sodium Ascorbate Concentration | 500 µM - 1 mM | [10] |
| Ligand (e.g., THPTA) Concentration | 250-500 µM | [4] |
| Reaction Time | 1-4 hours at room temperature | [10] |
| pH | 7.0 - 8.5 | [4] |
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with this compound via CuAAC
This protocol provides a general procedure for the conjugation of this compound to a protein containing an azide functional group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or nuclease-free water
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
THPTA stock solution (e.g., 50 mM in water)
-
Purification column (e.g., size-exclusion chromatography column like a Sephadex G-25)
-
Reaction tubes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or nuclease-free water. Store at -20°C, protected from light.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 10 µM) in the reaction buffer.
-
Add the this compound stock solution to achieve a final concentration that is in molar excess of the protein (e.g., 100 µM, a 10-fold molar excess).
-
Add the THPTA stock solution to a final concentration of 500 µM.
-
Add the CuSO₄ stock solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be identifiable by its characteristic far-red color and can be monitored by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).
-
-
Quantification and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm. The DOL is the ratio of the molar concentration of the dye to the molar concentration of the protein.
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
-
Mandatory Visualization
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) signaling pathway.
Caption: Experimental workflow for protein labeling with this compound.
Caption: Logical relationships of this compound's features.
References
- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 2. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety of DiSulfo-Cy5 Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for DiSulfo-Cy5 alkyne, a fluorescent dye commonly utilized in click chemistry applications. The information is compiled from available Safety Data Sheets (SDS) and product information from various suppliers to ensure a thorough understanding of its handling and storage.
Chemical Identification
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 1617497-19-4[1][2][3] |
| Molecular Formula | C₃₅H₄₀N₃NaO₇S₂[1][3] |
| Molecular Weight | 701.8 g/mol [3] |
| Synonyms | Sulfo-Cyanine5 alkyne[2][4][5] |
Hazard Identification
According to the Safety Data Sheet provided by MedChemExpress, this compound is not classified as a hazardous substance or mixture.[1] Consequently, it does not have associated GHS hazard pictograms, signal words, or hazard statements.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its proper handling and use in experimental settings.
| Property | Value |
| Appearance | Dark blue solid[2] |
| Solubility | Soluble in Water, DMSO, and DMF[2][3][4] |
| Excitation Maximum (λex) | 646 nm[2][3] |
| Emission Maximum (λem) | 662 nm[2][3] |
| Extinction Coefficient | 271,000 L⋅mol⁻¹⋅cm⁻¹[2][3] |
| Fluorescence Quantum Yield | 0.28[2][3] |
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken as a precaution.[1]
| Exposure Route | First-Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water and seek medical attention.[1] |
| Skin Contact | Rinse the affected skin area thoroughly with water. Contaminated clothing and shoes should be removed, and a physician should be consulted.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
-
Handling : Standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
Storage : The compound should be stored at -20°C in the dark.[2][3] It can be transported at room temperature for up to three weeks.[2] Prolonged exposure to light should be avoided.[2]
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates a generalized workflow for the safe handling of chemical reagents like this compound in a laboratory setting.
Hazard Assessment Logic
The following diagram outlines the logical steps involved in assessing the hazards of a chemical substance based on its Safety Data Sheet.
References
DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe widely utilized in bioorthogonal chemistry. We will explore its chemical properties, detailed experimental protocols for its application in "Click Chemistry," and its use in studying cellular signaling pathways.
Core Properties and Specifications
This compound is a sulfonated cyanine (B1664457) dye functionalized with an alkyne group. This modification allows for its covalent attachment to azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "Click Chemistry."[1][2] Its high water solubility, photostability, and bright fluorescence in the far-red spectrum make it an ideal candidate for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.[1][2]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound, facilitating its integration into experimental designs.
| Identifier | Value | Reference |
| CAS Number | 1617497-19-4 | [1][3] |
| Molecular Formula | C₃₅H₄₀N₃NaO₇S₂ | [3] |
| Molecular Weight | 701.8 g/mol | [3] |
| Property | Value | Reference |
| Excitation Maximum (λex) | 646 nm | [3] |
| Emission Maximum (λem) | 662 nm | [3] |
| Extinction Coefficient | 271,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield | 0.28 | [3] |
| Solubility | Water, DMSO, DMF | [3] |
| Storage Condition | -20°C, protected from light | [3] |
Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound is in the fluorescent labeling of azide-modified molecules via CuAAC. Below are detailed protocols for labeling proteins and oligonucleotides.
General Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile, nuclease-free water or an organic solvent like DMSO. Store at -20°C.
-
Copper(II) Sulfate (B86663) (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.
-
Copper(I)-Stabilizing Ligand (e.g., THPTA) Stock Solution: Prepare a 100 mM stock solution of tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) in deionized water.
-
Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use.
Protein Labeling Protocol
This protocol is a general guideline for labeling a protein containing an azide (B81097) group.
-
Protein Preparation: Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and azides.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution.
-
This compound stock solution (a 2- to 10-fold molar excess over the protein is a good starting point).
-
Buffer to adjust the final volume.
-
-
Catalyst Premix: In a separate tube, premix the copper(II) sulfate and THPTA ligand solutions. A 1:5 molar ratio of CuSO₄ to THPTA is recommended.
-
Reaction Initiation:
-
Add the catalyst premix to the protein-dye mixture. A final copper concentration of 50-100 µM is often sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted dye and catalyst components by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for DiSulfo-Cy5).
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling azide-modified proteins with this compound.
Application in Signaling Pathway Analysis: O-GlcNAcylation in Myofibroblasts
This compound has been utilized in studies to elucidate complex cellular signaling pathways. For instance, in research on myofibroblasts, this dye can be used to visualize and quantify changes in protein glycosylation, which is implicated in pro-fibrotic signaling. A recent study highlighted the role of O-GlcNAcylation in controlling the transcriptional program of myofibroblasts by targeting the BNC2/TEAD4/YAP1 complex.[3]
The following diagram illustrates the signaling pathway where O-GlcNAcylation of key transcription factors and co-activators leads to myofibroblast activation and fibrosis. Inhibition of O-GlcNAcylation disrupts this pathway, presenting a potential therapeutic strategy.
Caption: O-GlcNAcylation-mediated pro-fibrotic signaling in myofibroblasts.
References
Methodological & Application
Application Notes and Protocols for DiSulfo-Cy5 Alkyne Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the fluorescent labeling of azide-modified proteins with DiSulfo-Cy5 alkyne using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."
Introduction
This compound is a water-soluble fluorescent dye that enables the covalent attachment of the Cy5 fluorophore to azide-bearing molecules via a click chemistry reaction.[1][2][3] This bioorthogonal ligation strategy is highly specific and efficient, proceeding under mild, aqueous conditions, which makes it ideal for labeling sensitive biomolecules like proteins. The resulting triazole linkage is stable, ensuring a permanent label. The sulfonated nature of DiSulfo-Cy5 enhances its water solubility, which is advantageous for labeling proteins in aqueous buffers.
The labeling process is a two-step procedure. First, an azide (B81097) functional group must be introduced into the protein of interest. This can be achieved through various methods, such as the incorporation of azide-bearing unnatural amino acids or by modifying primary amines (e.g., lysine (B10760008) residues) with an azido-NHS ester. The second step is the click reaction itself, where the azide-modified protein is reacted with this compound in the presence of a copper(I) catalyst.
Principle of the Reaction
The core of this labeling protocol is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the terminal alkyne of DiSulfo-Cy5 reacts with the azide group on the protein to form a stable triazole ring. The catalytically active species is copper(I), which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate, CuSO₄) using a reducing agent such as sodium ascorbate (B8700270) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). A chelating ligand, for instance, tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is crucial to stabilize the copper(I) oxidation state and enhance the reaction efficiency.
References
Application Notes and Protocols for DiSulfo-Cy5 Alkyne Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the labeling of azide-modified oligonucleotides with DiSulfo-Cy5 alkyne using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This method offers a highly efficient and specific approach for conjugating the fluorescent dye to the oligonucleotide, creating a stable triazole linkage.[1][2][3] The high water solubility of this compound makes it an excellent choice for labeling biomolecules in aqueous environments.[4][5][6]
Overview of the Labeling Strategy
The labeling of an azide-modified oligonucleotide with this compound is achieved through a CuAAC reaction. This reaction involves the formation of a stable covalent bond between the terminal alkyne group on the DiSulfo-Cy5 dye and the azide (B81097) group on the oligonucleotide.[1][3] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).[7][8] A stabilizing ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to protect the oligonucleotide from copper-induced damage and enhance the reaction efficiency.[8][9]
Experimental Workflow
The overall experimental workflow for the this compound labeling of an azide-modified oligonucleotide can be summarized in the following steps:
Experimental workflow for this compound oligonucleotide labeling.
Materials and Reagents
Key Components
| Reagent | Storage |
| Azide-Modified Oligonucleotide | -20°C |
| This compound | -20°C, desiccated, protected from light[5] |
| Copper(II) Sulfate (CuSO₄) | Room Temperature |
| Sodium Ascorbate (B8700270) | Room Temperature, protected from light |
| TBTA or THPTA Ligand | -20°C or Room Temperature (as per manufacturer) |
| Nuclease-Free Water | Room Temperature |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Room Temperature |
| 2M Triethylammonium Acetate (B1210297) (TEAA) Buffer, pH 7.0 | 4°C |
| 3M Sodium Acetate, pH 5.2 | 4°C |
| 100% Ethanol (ACS Grade) | Room Temperature |
| 70% Ethanol (in nuclease-free water) | Room Temperature |
| Acetone | Room Temperature |
Stock Solution Preparation
It is recommended to prepare fresh stock solutions, especially for sodium ascorbate, to ensure optimal reaction efficiency.
| Stock Solution | Concentration | Solvent | Storage |
| Azide-Modified Oligonucleotide | 100 µM - 1 mM | Nuclease-free water | -20°C |
| This compound | 10 mM | DMSO | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) | 100 mM | Nuclease-free water | Room Temperature |
| Sodium Ascorbate | 100 mM | Nuclease-free water | Prepare fresh |
| TBTA or THPTA Ligand | 200 mM | DMSO or water (as per manufacturer) | -20°C or Room Temperature |
| Copper(I)-Ligand Complex | 10 mM Cu(I) | Pre-mix CuSO₄ and ligand | Prepare fresh |
Detailed Experimental Protocol
This protocol is designed for a labeling reaction with a final volume of 100 µL, using a 10 nmol scale of azide-modified oligonucleotide. The volumes can be scaled accordingly.
Preparation of the Copper(I)-Ligand Complex
-
In a microcentrifuge tube, combine 1 µL of 100 mM CuSO₄ solution and 2 µL of 200 mM THPTA ligand solution.
-
Mix well and incubate at room temperature for 5 minutes. This will form a 10 mM solution of the Copper(I)-THPTA complex.
Click Reaction Assembly
The following table outlines the components and their volumes for the click reaction.
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Azide-Modified Oligonucleotide | 1 mM | 10 µL | 100 µM |
| This compound | 10 mM | 2 µL | 200 µM |
| Nuclease-Free Water | - | 56 µL | - |
| 2M TEAA Buffer, pH 7.0 | 2 M | 10 µL | 200 mM |
| Copper(I)-THPTA Complex | 10 mM | 2 µL | 200 µM |
| Sodium Ascorbate | 100 mM | 20 µL | 20 mM |
| Total Volume | 100 µL |
Reaction Setup Procedure:
-
In a nuclease-free microcentrifuge tube, add the azide-modified oligonucleotide, this compound, nuclease-free water, and 2M TEAA buffer.
-
Vortex the mixture gently.
-
Add the freshly prepared Copper(I)-THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the tube gently to ensure thorough mixing.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. Longer incubation times (e.g., overnight) can also be used.[10]
Purification of the Labeled Oligonucleotide
After the incubation period, the labeled oligonucleotide should be purified to remove excess dye and reaction components. Ethanol precipitation is a common method for this.
-
To the 100 µL reaction mixture, add 10 µL of 3M sodium acetate (pH 5.2).
-
Add 300 µL of ice-cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the unreacted dye.
-
Wash the pellet with 500 µL of 70% ethanol.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
Carefully decant the supernatant.
-
Air-dry the pellet for 10-15 minutes to remove residual ethanol. Do not over-dry.
-
Resuspend the labeled oligonucleotide pellet in a desired volume of nuclease-free water or buffer.
For higher purity, purification by High-Performance Liquid Chromatography (HPLC) is recommended.[7]
Analysis and Quantification
The concentration and labeling efficiency of the DiSulfo-Cy5 labeled oligonucleotide can be determined by UV-Vis spectrophotometry.
-
Measure the absorbance of the purified solution at 260 nm (for the oligonucleotide) and 648 nm (for DiSulfo-Cy5).
-
Calculate the concentration of the oligonucleotide and the dye using their respective extinction coefficients.
Extinction Coefficients:
| Molecule | Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) |
| Oligonucleotide | 260 | Sequence-dependent |
| DiSulfo-Cy5 | 648 | ~250,000[11][12] |
Signaling Pathway and Logical Relationships
The core of this protocol is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The logical relationship between the reactants and the catalyst is illustrated below.
CuAAC reaction mechanism for oligonucleotide labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive sodium ascorbate | Prepare a fresh solution of sodium ascorbate immediately before use. |
| Oxidation of Copper(I) | Ensure proper degassing of the reaction mixture if necessary, although with a ligand, this is less critical. | |
| Impure oligonucleotide | Purify the starting azide-modified oligonucleotide before the labeling reaction. | |
| Degradation of Oligonucleotide | Copper-mediated damage | Ensure the correct ratio of ligand to copper is used. THPTA is generally recommended for its protective properties. |
| Precipitation during reaction | Low solubility of reactants | This compound is highly water-soluble. If precipitation occurs, gentle warming may help. Ensure all components are fully dissolved before starting the reaction.[10] |
For further details on click chemistry principles and applications, refer to the cited literature.[2][3][13]
References
- 1. interchim.fr [interchim.fr]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. glenresearch.com [glenresearch.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. interchim.fr [interchim.fr]
Application Notes and Protocols: DiSulfo-Cy5 Alkyne for Cell Surface Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent dye ideally suited for the specific labeling of azide-modified biomolecules on the cell surface.[1] Its two sulfonate groups render the molecule highly hydrophilic and cell-impermeable, ensuring that labeling is restricted to the extracellular domain.[2] This reagent is employed in a highly efficient and bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[3] This technique allows for the covalent attachment of the DiSulfo-Cy5 fluorophore to azide-bearing molecules, such as metabolically incorporated azide-modified sugars on glycoproteins, providing a powerful tool for visualizing, quantifying, and tracking cell surface components.[4][5]
Principle of the Method
The this compound cell surface labeling method is a two-step process. First, cells are metabolically labeled with an azide-modified monosaccharide analog (e.g., N-azidoacetylmannosamine, ManNAz). These unnatural sugars are processed by the cell's own biosynthetic machinery and incorporated into the glycan chains of cell surface glycoproteins.[6] In the second step, the alkyne group on the DiSulfo-Cy5 molecule is covalently ligated to the azide (B81097) group on the modified glycans via a copper(I)-catalyzed click reaction.[7][3] The resulting stable triazole linkage attaches the bright and photostable Cy5 fluorophore to the cell surface, enabling detection by fluorescence microscopy, flow cytometry, and other fluorescence-based methods.[8]
dot
Applications
-
Visualization of Cell Surface Glycosylation: Enables high-resolution imaging of the cellular glycome.
-
Quantification of Glycan Expression: Flow cytometry can be used to quantify changes in cell surface glycosylation in response to stimuli or in different cell populations.
-
Monitoring Glycoprotein (B1211001) Trafficking: Allows for the tracking of glycoprotein movement on the cell surface.
-
High-Throughput Screening: Adaptable for screening compounds that modulate glycoprotein expression or trafficking.
-
Cell Adhesion and Migration Studies: Useful for investigating the role of glycoproteins in these processes.
Quantitative Data Summary
The following table represents typical data obtained from a flow cytometry experiment quantifying the cell surface labeling of azide-modified glycoproteins with this compound.
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Percentage of Labeled Cells (%) |
| HEK293T | ManNAz (50 µM) + this compound | 85,000 ± 4,250 | 98.5 ± 0.8 |
| HEK293T | No ManNAz + this compound | 1,200 ± 150 | 2.1 ± 0.5 |
| Jurkat | ManNAz (50 µM) + this compound | 62,500 ± 3,125 | 95.2 ± 1.2 |
| Jurkat | No ManNAz + this compound | 980 ± 120 | 1.8 ± 0.4 |
Experimental Protocols
Protocol 1: Live Cell Surface Labeling
This protocol describes the labeling of live cells following metabolic incorporation of an azide-modified sugar.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine (ManNAz)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
Procedure:
-
Metabolic Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The next day, replace the medium with fresh complete medium containing 25-50 µM ManNAz.
-
Incubate the cells for 48-72 hours to allow for the incorporation of the azide-modified sugar into cell surface glycoproteins.
-
-
Preparation of Click-iT® Reaction Cocktail (Prepare fresh):
-
For a 1 mL reaction volume, combine the following in order:
-
880 µL PBS
-
10 µL of 10 mM CuSO₄ in water (final concentration: 100 µM)
-
50 µL of 10 mM THPTA in water (final concentration: 500 µM)
-
10 µL of 1 mM this compound in water (final concentration: 10 µM)
-
-
Vortex briefly to mix.
-
-
Cell Labeling:
-
Wash the cells twice with ice-cold PBS containing 1% BSA.
-
Add 50 µL of 100 mM sodium ascorbate in water to the 950 µL of the prepared Click-iT® reaction cocktail (final concentration: 5 mM). Vortex immediately.
-
Aspirate the wash buffer from the cells and add the complete Click-iT® reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with PBS containing 1% BSA.
-
The cells are now ready for imaging by fluorescence microscopy or for preparation for flow cytometry analysis.
-
Protocol 2: Fixed Cell Surface Labeling
This protocol is suitable for labeling fixed cells and can be combined with intracellular antibody staining.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
PBS, pH 7.4
-
Click-iT® reaction components (as in Protocol 1)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - Optional
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Perform metabolic labeling with ManNAz as described in Protocol 1, Step 1.
-
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail and add sodium ascorbate as described in Protocol 1, Steps 2 and 3.
-
Add the complete reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the reaction cocktail and wash the cells three times with PBS.
-
-
(Optional) Permeabilization and Intracellular Staining:
-
If intracellular staining is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Proceed with standard immunofluorescence protocols.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 and DAPI.
-
Signaling Pathway Diagram: Investigating Glycoprotein Involvement in Receptor Tyrosine Kinase (RTK) Signaling
Cell surface glycoproteins can modulate the activity of signaling receptors. This diagram illustrates a hypothetical scenario where the glycosylation state of an RTK, which can be labeled with this compound, influences its dimerization and downstream signaling.
dot
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Glycoprotein Labeling and Detection: Novel Click Chemistry-based Applications for gel Electrophoresis, Flow Cytometry and Fluorescence Microscopy | Technology Networks [technologynetworks.com]
- 5. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. lifetein.com [lifetein.com]
Application Note: Purification of DiSulfo-Cy5 Alkyne Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent labeling of proteins with fluorescent dyes is a cornerstone technique for elucidating protein function, localization, and interactions. DiSulfo-Cy5 alkyne is a water-soluble, bright, and photostable cyanine (B1664457) dye suitable for labeling biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1] This method offers high specificity and efficiency, allowing for the precise attachment of the dye to a protein containing an azide (B81097) group.[1]
A critical step following the labeling reaction is the removal of unreacted free dye and other reaction components from the labeled protein conjugate.[2][3] Failure to do so can lead to high background signals and inaccurate quantification in downstream applications.[3] This application note provides detailed protocols for the purification of this compound labeled proteins using common chromatography techniques and outlines methods for characterizing the final product.
Experimental Workflow Overview
The overall process involves the initial labeling of the protein, followed by one or more purification steps to isolate the pure labeled conjugate. The final product is then characterized to determine the concentration and degree of labeling.
Part 1: Labeling Protocol via Click Chemistry
This protocol assumes the protein of interest has been modified to contain an azide group.
Materials and Reagents:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (e.g., BroadPharm BP-22532)[4]
-
Copper(II) Sulfate (CuSO₄)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate)
-
Copper chelator (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Degassing equipment or inert gas (Argon or Nitrogen)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of TCEP or a 100 mM solution of Sodium Ascorbate in deionized water. Note: Prepare the reducing agent solution fresh on the day of use.[5]
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-10 µM in PBS.
-
Add this compound stock solution to achieve a 10- to 50-fold molar excess over the protein. The optimal ratio should be determined empirically.
-
Optional but recommended: Add THPTA to the reaction mixture to a final concentration of 100-500 µM to stabilize the Cu(I) catalyst.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared reducing agent (TCEP or Sodium Ascorbate) to a final concentration of 1 mM (for TCEP) or 5 mM (for Sodium Ascorbate).
-
Gently vortex the tube to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 8-16 hours.[5]
-
Part 2: Purification Protocols
It is crucial to remove the unreacted dye to ensure accurate downstream analysis.[2] Size-exclusion chromatography is the most common and effective method for separating the labeled protein from the small-molecule fluorescent dye.
Method 1: Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size.[6][7] Larger molecules (the labeled protein) elute from the column first, while smaller molecules (free dye) are retained longer.[8][9]
Materials:
-
SEC column (e.g., Sephadex G-25, Bio-Gel P-30)
-
Chromatography system or spin columns
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4)
-
Fraction collector or microcentrifuge tubes
Protocol:
-
Column Equilibration:
-
Equilibrate the SEC column with at least 3-5 column volumes of the desired elution buffer. This step is critical to ensure proper separation and to exchange the protein into the final storage buffer.[10]
-
-
Sample Loading:
-
Carefully load the entire reaction mixture from Part 1 onto the top of the equilibrated column. Allow the sample to fully enter the resin bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample with the equilibration buffer.
-
Collect fractions of a defined volume (e.g., 0.5 mL).
-
Visually inspect the fractions. The labeled protein will appear as a colored band that elutes relatively quickly, while the free dye will elute later as a separate, more slowly moving band.
-
-
Analysis of Fractions:
-
Measure the absorbance of each fraction at 280 nm (for protein) and ~646 nm (for DiSulfo-Cy5) to identify the fractions containing the purified, labeled protein.
-
Pool the fractions that contain a high A280 and A646 signal and are well-separated from the free dye fractions.
-
Method 2: Affinity Chromatography (for Tagged Proteins)
If the protein of interest has an affinity tag (e.g., His-tag, GST-tag), affinity chromatography can be used as an initial purification step to capture the protein, followed by a final polishing step with SEC to remove the free dye.[11][12][13]
Protocol (Example for His-tagged proteins):
-
Column Equilibration: Equilibrate a Ni-NTA resin column with a binding buffer (e.g., 50 mM Tris, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).
-
Sample Loading: Load the crude labeling reaction onto the column. The His-tagged protein will bind to the nickel resin.[14]
-
Washing: Wash the column with several column volumes of wash buffer (containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound impurities and the free this compound dye.
-
Elution: Elute the labeled protein from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Final Polishing: The eluted fractions should be pooled and further purified by SEC (Method 1) or dialysis to remove the imidazole and any remaining free dye.
Part 3: Characterization of Labeled Protein
After purification, it is essential to determine the protein concentration and the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.[15]
Protocol:
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 646 nm (A₆₄₆, the absorbance maximum for DiSulfo-Cy5).
-
-
Calculate Protein Concentration:
-
The presence of the dye interferes with the A₂₈₀ reading. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF for Cy5 dyes is typically around 0.05.
-
Protein Concentration (M) = [A₂₈₀ - (A₆₄₆ × CF)] / ε_protein
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = A₆₄₆ / (ε_dye × Protein Concentration (M))
-
ε_dye: Molar extinction coefficient of DiSulfo-Cy5 at 646 nm (typically ~271,000 M⁻¹cm⁻¹).[4]
-
-
Data Presentation
The results of purification and characterization can be summarized for comparison.
Table 1: Purification Summary
| Purification Step | Protein Amount (mg) | Purity (%) | Yield (%) |
|---|---|---|---|
| Crude Labeled Mix | 5.0 | ~70% | 100% |
| After SEC | 4.2 | >95% | 84% |
| Final Product | 4.1 | >98% | 82% |
Note: Data are representative and will vary based on the protein and experimental conditions.
Table 2: Characterization of Final Product
| Parameter | Value |
|---|---|
| Protein Concentration | 1.5 mg/mL (25 µM) |
| A₂₈₀ | 0.85 |
| A₆₄₆ | 1.35 |
| Degree of Labeling (DOL) | 2.0 |
Note: An optimal DOL is typically between 1 and 4, providing a good signal without significantly affecting protein function.
Troubleshooting
-
Low Labeling Efficiency (Low DOL):
-
Increase the molar excess of the this compound dye.
-
Ensure the reducing agent is freshly prepared.
-
Verify the activity of the azide-modified protein.
-
-
Protein Aggregation:
-
Fluorescent tags can sometimes cause aggregation.[16] Perform SEC at 4°C.
-
Include additives like 0.1% Tween-20 or glycerol (B35011) in the buffers.
-
-
Free Dye in Final Product:
-
Increase the column length or use a resin with a smaller pore size for better separation in SEC.
-
Perform a second round of purification or dialyze the sample extensively against PBS.
-
References
- 1. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 8. goldbio.com [goldbio.com]
- 9. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 11. アフィニティー精製に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for DiSulfo-Cy5 Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of DiSulfo-Cy5 alkyne in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reactions. This method is a robust and highly specific technique for fluorescently labeling azide-modified biomolecules, such as proteins, peptides, and nucleic acids. The inclusion of two sulfonate groups on the Cy5 fluorophore significantly increases its water solubility, making it an ideal reagent for bioconjugation in aqueous buffers with minimal use of organic co-solvents.
Introduction to this compound Click Chemistry
Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific. The most prominent example used in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where a terminal alkyne reacts with an azide (B81097) to form a stable triazole linkage.[1] This reaction is bio-orthogonal, meaning that the reacting functional groups (azide and alkyne) are inert to the vast majority of biological molecules, ensuring that the labeling is highly specific to the intended target.
This compound is a water-soluble cyanine (B1664457) dye containing a terminal alkyne group.[2] This feature allows it to be readily conjugated to azide-modified biomolecules via CuAAC.[3] The high hydrophilicity of this compound is advantageous for labeling proteins and other biomolecules that may be sensitive to organic solvents.[2] Its bright fluorescence in the far-red spectrum makes it suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and Western blotting.
Data Presentation
Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~701.8 g/mol | [2] |
| Excitation Maximum (λex) | ~646 nm | [2] |
| Emission Maximum (λem) | ~662 nm | [2] |
| Molar Extinction Coefficient (ε) at λex | ~271,000 M⁻¹cm⁻¹ | [2] |
| Solubility | Water, DMSO, DMF | [2] |
Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration |
| Azide-Modified Protein | 1-10 mg/mL | 1-20 µM |
| This compound | 10 mM in water or DMSO | 2-10 molar excess over protein |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in water | 50-250 µM |
| THPTA (ligand) | 100-200 mM in water | 5x molar excess over CuSO₄ |
| Sodium Ascorbate (B8700270) (reducing agent) | 100-300 mM in water (freshly prepared) | 1-5 mM |
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with this compound
This protocol describes a general method for labeling a protein containing azide groups with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Anhydrous DMSO or nuclease-free water
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion spin column)
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or nuclease-free water. Store at -20°C, protected from light.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 100 mM stock solution of THPTA in nuclease-free water.
-
Crucially, prepare a fresh 300 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-modified protein to the desired concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a 2- to 10-fold molar excess of the dye over the protein.
-
Prepare a catalyst premix by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification of the Labeled Protein:
-
Remove unreacted dye and catalyst components using a size-exclusion spin column (e.g., Sephadex G-25).
-
Equilibrate the spin column with the desired storage buffer according to the manufacturer's instructions.
-
Apply the reaction mixture to the column and centrifuge to collect the purified, labeled protein.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of DiSulfo-Cy5, approximately 646 nm (A_max).
-
-
DOL Calculation:
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A_max / ε_dye (where ε_dye for DiSulfo-Cy5 is ~271,000 M⁻¹cm⁻¹)
-
Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm: A_prot_corr = A₂₈₀ - (A_max × CF₂₈₀) (A typical correction factor (CF₂₈₀) for Cy5 dyes is approximately 0.05)
-
Calculate the concentration of the protein: [Protein] (M) = A_prot_corr / ε_prot (where ε_prot is the molar extinction coefficient of the specific protein at 280 nm)
-
Calculate the DOL: DOL = [Dye] / [Protein]
-
Visualizations
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Experimental workflow for this compound labeling.
References
DiSulfo-Cy5 Alkyne: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of DiSulfo-Cy5 alkyne, a water-soluble, far-red fluorescent probe, for the labeling and visualization of azide-modified biomolecules in fluorescence microscopy. This document outlines the key properties of the dye, detailed protocols for labeling proteins, cells, and tissues, and troubleshooting guidelines to ensure successful experimental outcomes.
Introduction to this compound
This compound is a sulfonated cyanine (B1664457) dye featuring a terminal alkyne group. This functional group allows for its covalent attachment to molecules containing an azide (B81097) group via a highly efficient and specific bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] Its high water solubility, exceptional brightness, and photostability make it an excellent choice for a variety of fluorescence imaging applications.[][5] The far-red emission of DiSulfo-Cy5 minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.[6]
Key Features:
-
High Water Solubility: The presence of two sulfo groups enhances hydrophilicity, allowing for direct use in aqueous buffers without the need for organic co-solvents.[][5]
-
Far-Red Fluorescence: With an excitation maximum around 646 nm and an emission maximum around 662 nm, it is well-suited for the Cy5 channel on most fluorescence microscopes and reduces background from native cellular fluorophores.[2][]
-
High Quantum Yield and Extinction Coefficient: These properties contribute to the dye's intense fluorescence signal, enabling the detection of low-abundance targets.[2][]
-
Bioorthogonal Reactivity: The alkyne group specifically reacts with azides, ensuring that the dye is incorporated only at the desired sites.[1][7]
Quantitative Data
The photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 nm | [2] |
| Emission Maximum (λem) | ~662 nm | [2] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | [2][] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | [2][] |
| Molecular Weight | ~701.8 g/mol (sodium salt) | [8] |
| Solubility | Water, DMSO, DMF | [9] |
| Reactive Group | Terminal Alkyne | [1][2] |
| Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [1][2][3] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the use of this compound in common fluorescence microscopy applications.
Protocol 1: Labeling of Azide-Modified Proteins
This protocol describes the labeling of purified proteins that have been modified to contain azide groups, for example, through metabolic incorporation of azide-containing amino acids or chemical modification.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
THPTA/TBTA: Prepare a 200 mM stock solution in deionized water (THPTA) or DMSO (TBTA).
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL in an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the protein.
-
Prepare the catalyst premix by mixing the CuSO₄ and THPTA/TBTA solutions in a 1:2 molar ratio. Let it incubate for a few minutes.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM.[10]
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[10]
-
-
Purification:
-
Remove unreacted dye and catalyst components by purifying the labeled protein using a size-exclusion chromatography column.
-
-
Analysis:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for DiSulfo-Cy5).
-
Protocol 2: Labeling of Azide-Modified Live Cells
This protocol outlines the labeling of live mammalian cells that have incorporated azide-containing metabolic precursors (e.g., azido (B1232118) sugars, amino acids).
Materials:
-
Cells cultured with an azide-containing metabolic precursor
-
This compound
-
DMSO
-
Copper(II) sulfate (CuSO₄)
-
THPTA
-
Sodium ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
Culture cells in the presence of an appropriate azide-containing metabolic precursor for 24-48 hours.
-
Harvest the cells and wash them twice with ice-cold DPBS.
-
-
Prepare Labeling Reagents:
-
Prepare fresh stock solutions of CuSO₄ (100 mM), THPTA (200 mM), and sodium ascorbate (300 mM) in deionized water.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Click Reaction:
-
Resuspend the cells in DPBS.
-
In a separate tube, prepare the click reaction cocktail. For a 1 mL final volume, combine:
-
This compound to a final concentration of 25-100 µM.
-
Premix CuSO₄ and THPTA (1:2 molar ratio) and add to a final copper concentration of 100 µM.
-
Sodium ascorbate to a final concentration of 2.5 mM.[11]
-
-
Add the click reaction cocktail to the cell suspension.
-
-
Incubation:
-
Incubate the cells for 5-30 minutes at 4°C or room temperature, protected from light.[11]
-
-
Washing and Fixation:
-
Wash the cells three times with DPBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Microscopy:
-
Resuspend the cells in PBS and mount them on a microscope slide using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy5.
-
Protocol 3: Staining of Azide-Labeled Tissue Sections
This protocol is for the fluorescent staining of azide-modified molecules in fixed tissue sections.
Materials:
-
Paraffin-embedded or frozen tissue sections from animals treated with an azide-labeled precursor
-
Xylene (for paraffin (B1166041) sections)
-
Ethanol (B145695) series (100%, 95%, 70%) (for paraffin sections)
-
Antigen retrieval buffer (if necessary)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
This compound
-
Click chemistry reagents (as in Protocol 2)
-
Wash buffer (PBS with 0.1% Tween 20)
-
Mounting medium with DAPI
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections):
-
Antigen Retrieval (if required):
-
Perform heat-induced epitope retrieval if necessary for your target.[6]
-
-
Permeabilization:
-
Incubate sections with permeabilization buffer for 10-15 minutes.[6]
-
Wash with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
-
-
Click Reaction:
-
Prepare the click reaction cocktail as described in Protocol 2.
-
Apply the cocktail to the tissue sections and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the slides extensively with wash buffer to remove unreacted reagents.[6]
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI if desired.
-
Mount the coverslip using an antifade mounting medium.[6]
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Visualizations
The following diagrams illustrate the key processes involved in using this compound.
Caption: The CuAAC "click" reaction mechanism.
Caption: Workflow for labeling live cells.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Inefficient metabolic labeling with the azide precursor. | Optimize the concentration and incubation time of the azide precursor. |
| Inactive click chemistry reagents. | Prepare fresh sodium ascorbate solution immediately before use. Ensure the copper catalyst and ligand are stored correctly and are not degraded. | |
| Insufficient concentration of this compound. | Increase the molar excess of the dye. | |
| High Background | Non-specific binding of the dye. | Ensure adequate blocking and washing steps, especially for tissue staining.[6] Use a copper ligand like THPTA or TBTA to minimize non-specific copper interactions. |
| Incomplete removal of unreacted dye. | For protein labeling, ensure thorough purification. For cell and tissue staining, perform extensive washing steps. | |
| Cell Death/Toxicity | Copper-induced cytotoxicity. | Use a copper-chelating ligand like THPTA to reduce copper toxicity.[11] Minimize the incubation time and concentration of the copper catalyst. Perform reactions at 4°C.[11] |
| High concentration of DMSO. | Keep the final DMSO concentration in the cell labeling medium below 0.5%. |
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: DiSulfo-Cy5 Alkyne in Single-Molecule Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DiSulfo-Cy5 alkyne for single-molecule imaging applications. This compound is a water-soluble, far-red fluorescent probe that is ideal for labeling biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reaction.[1][2][3] Its high water solubility, brightness, and photostability make it an excellent choice for demanding single-molecule experiments such as single-molecule Förster Resonance Energy Transfer (smFRET) and super-resolution microscopy.[4][5]
Key Features of this compound:
-
High Water Solubility: The presence of two sulfonate groups enhances hydrophilicity, making it suitable for labeling sensitive proteins and other biomolecules that may be adversely affected by organic co-solvents.[1][2][6]
-
Far-Red Fluorescence: With excitation and emission maxima in the far-red spectrum, DiSulfo-Cy5 minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[3]
-
High Molar Extinction Coefficient and Quantum Yield: These properties contribute to the brightness of the fluorophore, enabling the detection of single molecules with high sensitivity.[1][6]
-
Bioorthogonal Labeling: The alkyne group allows for specific covalent attachment to azide-modified biomolecules via click chemistry, a reaction that is highly selective and does not interfere with native biological functional groups.[1][7][8]
Data Presentation
Photophysical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | ~717.94 g/mol | [1] |
| Excitation Maximum (λex) | ~646 - 649 nm | [1][6] |
| Emission Maximum (λem) | ~662 - 671 nm | [1][3][6] |
| Molar Extinction Coefficient (ε) | ~271,000 M⁻¹cm⁻¹ | [1][6] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | [1][6] |
| Recommended Laser Lines | 633 nm, 647 nm | [3][7] |
| Reactive Group | Terminal Alkyne | [1] |
| Reactivity | Azide (B81097) groups via CuAAC Click Chemistry | [1] |
| Solubility | Water, DMSO, DMF | [1][3][6] |
Comparison of FRET Pairs for Single-Molecule Studies
| FRET Pair | Donor (D) | Acceptor (A) | Förster Radius (R₀) | Key Features for smFRET | Reference(s) |
| Cy3-Cy5 | Cy3 | Cy5 | ~5.4 nm | Long-time favorite, well-characterized. Susceptible to photophysical artifacts like blinking. | [9][10][11] |
| Cy3.5-Cy5.5 | Cy3.5 | Cy5.5 | - | Photostable for ~5 minutes under continuous illumination. | [12] |
| Cy2-Cy7 | Cy2 | Cy7 | ~2.2 nm | Suitable for measuring shorter distances. | [10] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Azide-Modified Proteins with this compound
This protocol describes the labeling of a protein containing an azide group with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, HEPES)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution of CuSO₄ in water.
-
THPTA: Prepare a 50 mM stock solution of THPTA in water.
-
Copper-Ligand Complex: Mix equal volumes of the CuSO₄ and THPTA stock solutions to prepare a 25 mM copper-ligand complex.
-
Sodium Ascorbate: Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-100 µM.
-
Add this compound to a final concentration that is a 3-5 fold molar excess over the protein.
-
Add the copper-ligand complex to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted dye and catalyst components by purifying the labeled protein using size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for DiSulfo-Cy5).
-
Protocol 2: Single-Molecule FRET (smFRET) Imaging of Labeled Biomolecules
This protocol outlines the general steps for performing smFRET imaging on surface-immobilized molecules.
Materials:
-
This compound labeled acceptor molecule
-
Donor fluorophore (e.g., Cy3) labeled molecule
-
Microscope slides and coverslips (quartz for prism-type TIRF)
-
Biotin-BSA and Streptavidin for surface immobilization
-
Total Internal Reflection Fluorescence (TIRF) microscope
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox)
-
Imaging buffer (e.g., Tris-HCl, NaCl)
Procedure:
-
Surface Preparation:
-
Clean microscope slides and coverslips thoroughly.
-
Functionalize the surface with biotin-BSA followed by streptavidin to create a surface for immobilizing biotinylated molecules.
-
-
Sample Immobilization:
-
Incubate the biotinylated, dual-labeled biomolecules on the streptavidin-coated surface at a low concentration to ensure single-molecule density.
-
Wash away unbound molecules with imaging buffer.
-
-
Imaging:
-
Assemble the flow cell and mount it on the TIRF microscope.
-
Add imaging buffer containing an oxygen scavenging system and a triplet-state quencher to minimize photobleaching and blinking.
-
Excite the donor fluorophore (e.g., Cy3 at 532 nm) and detect the emission from both the donor and the acceptor (DiSulfo-Cy5) channels simultaneously.
-
Record movies of single-molecule fluorescence intensity time traces.
-
-
Data Analysis:
-
Identify single-molecule spots and extract the fluorescence intensity of the donor and acceptor over time.
-
Calculate the FRET efficiency (E) for each molecule using the formula: E = I_A / (I_D + I_A), where I_A and I_D are the intensities of the acceptor and donor, respectively.
-
Analyze the FRET efficiency distributions and time trajectories to study molecular conformations and dynamics.
-
Visualizations
Caption: Experimental workflow for single-molecule imaging.
References
- 1. interchim.fr [interchim.fr]
- 2. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 3. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 4. Targetable conformationally restricted cyanines enable photon-count limited applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recovering true FRET efficiencies from smFRET investigations requires triplet state mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for DiSulfo-Cy5 Alkyne in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiSulfo-Cy5 alkyne is a water-soluble, near-infrared (NIR) fluorescent dye ideally suited for in vivo imaging applications. Its alkyne group allows for covalent conjugation to azide-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry." This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of biomolecules for in vivo tracking and targeting. The two sulfonate groups enhance its hydrophilicity, which can improve its pharmacokinetic profile by reducing non-specific binding and promoting renal clearance for small molecule conjugates. The emission in the NIR window (around 670 nm) is advantageous for deep tissue imaging due to reduced light scattering and lower tissue autofluorescence.
These application notes provide an overview of this compound, its properties, and detailed protocols for its use in in vivo imaging, with a specific focus on a targeted cancer imaging application using metabolic labeling and click chemistry.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~750 g/mol | [Vendor Data] |
| Excitation Maximum (λex) | ~650 nm | [1] |
| Emission Maximum (λem) | ~670 nm | [1] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (in vitro) | ~0.20 | [2] |
| Solubility | High in aqueous buffers, DMSO, DMF | [Vendor Data] |
| Reactive Group | Terminal Alkyne | [Vendor Data] |
Table 2: Representative In Vivo Imaging Parameters for DiSulfo-Cy5 Conjugates
| Parameter | Typical Range/Value | Notes |
| Animal Model | Nude mice (for tumor xenografts) | Strain and age should be appropriate for the specific study. |
| Injection Route | Intravenous (tail vein), Intraperitoneal | The choice depends on the pharmacokinetic profile of the conjugate. |
| Dosage | 1-10 nmol of dye per mouse | Optimal dose should be determined empirically for each conjugate. |
| Imaging System | IVIS Spectrum, Pearl Trilogy, or similar | System should have appropriate filters for Cy5 excitation and emission. |
| Excitation Filter | 625-655 nm bandpass | [3] |
| Emission Filter | 690-710 nm bandpass | [3] |
| Imaging Time Points | 1, 4, 24, 48, 72 hours post-injection | Time points should be optimized based on the clearance rate of the conjugate. |
| Signal-to-Noise Ratio (SNR) | Varies significantly with application | Dependent on target expression, probe concentration, and tissue depth. Generally, NIR dyes provide a better SNR than visible dyes for in vivo applications. |
Table 3: Representative Pharmacokinetic Parameters of a Small Molecule-Cy5 Conjugate in Mice (Intravenous Injection)
| Parameter | Representative Value | Notes |
| Distribution Half-life (t½α) | 5 - 30 minutes | Rapid initial distribution into tissues. |
| Elimination Half-life (t½β) | 1 - 6 hours | Dependent on the size and chemical properties of the conjugated molecule. Sulfonation generally leads to faster renal clearance for small molecules. |
| Major Accumulation Organs (for small molecules) | Kidneys, Bladder | Reflects renal clearance pathway. Some liver accumulation may also be observed. |
| Major Accumulation Organs (for nanoparticles) | Liver, Spleen | Reflects uptake by the reticuloendothelial system. |
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of Tumors with Azido-Sugars
This protocol describes the metabolic labeling of tumor cells with an azide-modified sugar, N-azidoacetylmannosamine (Ac4ManNAz), which is a precursor for azido-sialic acid. This results in the presentation of azide (B81097) groups on the surface of cancer cells, which can then be targeted with this compound via in vivo click chemistry.
Materials:
-
N-azidoacetylmannosamine (Ac4ManNAz)
-
Tumor-bearing nude mice (e.g., with subcutaneous xenografts of a cancer cell line known to have high glucose uptake)
-
Sterile PBS
-
Vehicle for Ac4ManNAz (e.g., PBS with 5% DMSO)
Procedure:
-
Preparation of Ac4ManNAz Solution: Dissolve Ac4ManNAz in the vehicle to the desired concentration (e.g., 30 mg/kg). Ensure the final DMSO concentration is below 5% to minimize toxicity.
-
Administration: Administer the Ac4ManNAz solution to the tumor-bearing mice via intraperitoneal (IP) injection.
-
Labeling Period: Repeat the administration daily for 3 to 7 days to allow for sufficient incorporation of the azido (B1232118) sugar into the tumor cell glycans.
Protocol 2: In Vivo Copper-Free Click Chemistry and Imaging
This protocol details the in vivo reaction of a DBCO (dibenzocyclooctyne)-modified DiSulfo-Cy5 with azide-labeled tumor cells, followed by fluorescence imaging. Copper-free click chemistry (SPAAC) is preferred for in vivo applications to avoid copper-induced toxicity. For this protocol, this compound would first be conjugated to a DBCO moiety.
Materials:
-
DBCO-DiSulfo-Cy5 conjugate
-
Metabolically labeled tumor-bearing mice (from Protocol 1)
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Preparation of DBCO-DiSulfo-Cy5 Solution: Dissolve the DBCO-DiSulfo-Cy5 conjugate in sterile PBS to the desired concentration for injection (typically to deliver 1-5 nmol of dye per mouse).
-
Injection: Anesthetize the mice. Inject the DBCO-DiSulfo-Cy5 solution via the tail vein.
-
In Vivo Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Use an appropriate excitation filter (e.g., 640 nm) and emission filter (e.g., 680 nm).
-
Acquire a white light image for anatomical reference.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mice.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the excised organs to confirm the in vivo signal and assess biodistribution.
-
Quantify the fluorescence intensity per gram of tissue.
-
Mandatory Visualizations
Caption: Workflow for targeted in vivo imaging using metabolic labeling and click chemistry.
Caption: Metabolic pathway for the incorporation of Ac4ManNAz into cell surface glycoproteins.
Discussion and Troubleshooting
-
Choice of Click Chemistry: While copper-catalyzed click chemistry (CuAAC) is highly efficient, the potential for copper toxicity makes strain-promoted azide-alkyne cycloaddition (SPAAC) the preferred method for in vivo applications. If using CuAAC, a biocompatible copper source and ligand, such as Cu(I)-BTTAA, should be used at the lowest effective concentration.
-
Probe Design: The pharmacokinetics and biodistribution of the this compound conjugate will be largely determined by the molecule to which it is attached. For small molecules, the high hydrophilicity of the DiSulfo-Cy5 moiety can aid in rapid renal clearance, which is often desirable to reduce background signal. For larger molecules like antibodies or nanoparticles, the dye is less likely to influence the overall biodistribution.
-
Image Analysis: Quantitative analysis of in vivo imaging data should include defining regions of interest (ROIs) over the target tissue (e.g., tumor) and a control tissue (e.g., muscle). The average fluorescence intensity in these ROIs can be used to calculate a tumor-to-background ratio, providing a measure of targeting specificity.
-
Controls: Appropriate controls are crucial for interpreting the results. These should include:
-
Mice not treated with the azido-sugar but injected with the DBCO-DiSulfo-Cy5 probe to assess non-specific accumulation.
-
Mice treated with the azido-sugar but injected with a non-reactive fluorophore to control for autofluorescence.
-
-
Signal-to-Noise Ratio Optimization: To maximize the signal-to-noise ratio, it is important to:
-
Use an imaging system with high sensitivity in the NIR range.
-
Optimize the dose of the fluorescent probe and the imaging time points to coincide with peak target accumulation and clearance from non-target tissues.
-
Minimize animal autofluorescence by using a low-fluorescence diet.
-
Conclusion
This compound is a versatile and powerful tool for in vivo imaging. Its hydrophilicity, near-infrared fluorescence, and suitability for bioorthogonal click chemistry make it an excellent choice for a wide range of applications, from tracking small molecules to targeted imaging of specific cell populations. The protocols and data presented here provide a foundation for researchers to design and execute successful in vivo imaging studies using this valuable fluorescent probe.
References
Application Notes and Protocols for Copper Catalyst Preparation in DiSulfo-Cy5 Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for bioconjugation.[1][2] This reaction enables the covalent ligation of an azide-modified molecule to an alkyne-modified molecule, forming a stable triazole linkage.[1][3] The use of DiSulfo-Cy5 alkyne, a water-soluble and brightly fluorescent cyanine (B1664457) dye, allows for the precise and sensitive labeling of biomolecules for a wide range of applications in research and drug development.[4][5]
The success of the CuAAC reaction hinges on the careful preparation and stabilization of the active copper(I) catalyst.[2] While Cu(I) salts can be used directly, they are prone to oxidation to the inactive Cu(II) state.[6][7] A more robust and widely adopted method involves the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[8][9][10] To enhance catalyst stability, prevent oxidation, and accelerate the reaction rate, a chelating ligand is crucial.[6][11][12] Water-soluble ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA) are particularly well-suited for bioconjugation reactions in aqueous environments.[9][13]
These application notes provide detailed protocols for the preparation of the copper catalyst and its application in the click chemistry conjugation of this compound to azide-modified biomolecules.
Data Presentation
Table 1: Recommended Stock Solution Concentrations
| Reagent | Recommended Concentration | Solvent | Storage |
| This compound | 10 mM | DMSO or Water | -20°C, protected from light |
| Azide-Modified Biomolecule | 1-10 mM (or as appropriate) | Aqueous Buffer (e.g., PBS) | 4°C or -20°C |
| Copper(II) Sulfate (CuSO₄) | 100 mM | ddH₂O | Room Temperature |
| Sodium Ascorbate | 1 M (prepare fresh) | ddH₂O | Use immediately |
| THPTA Ligand | 200 mM | ddH₂O | -20°C |
| BTTAA Ligand | 50 mM | ddH₂O (may require gentle heating) | -20°C |
Table 2: Typical Reaction Component Concentrations and Ratios
| Component | Final Concentration Range | Molar Ratio (relative to Biomolecule) |
| Azide-Modified Biomolecule | 10-100 µM | 1 |
| This compound | 20-500 µM | 2-10 fold excess |
| Copper(II) Sulfate (CuSO₄) | 50-500 µM | 0.5-5 |
| Ligand (THPTA or BTTAA) | 250 µM - 2.5 mM | 1-5 (relative to Copper) |
| Sodium Ascorbate | 1-10 mM | 10-100 |
Note: These are starting recommendations. Optimal concentrations and ratios should be determined empirically for each specific application.[12]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
This compound (10 mM): Dissolve the appropriate amount of this compound in high-purity DMSO or water.[3] Aliquot and store at -20°C, protected from light.
-
Copper(II) Sulfate (CuSO₄) (100 mM): Dissolve the appropriate amount of CuSO₄·5H₂O in ddH₂O.[14] This solution is stable at room temperature.[15]
-
Sodium Ascorbate (1 M): Prepare this solution fresh for each experiment by dissolving sodium ascorbate in ddH₂O.[14] Ascorbate solutions are prone to oxidation and should not be stored.[15]
-
THPTA Ligand (200 mM): Dissolve THPTA in ddH₂O.[10] Aliquot and store at -20°C.
-
BTTAA Ligand (50 mM): Dissolve BTTAA in ddH₂O. Gentle heating (up to 70°C) may be necessary for complete dissolution.[14] Aliquot and store at -20°C.
Protocol 2: General Procedure for this compound Click Chemistry
This protocol describes a typical procedure for labeling an azide-modified biomolecule with this compound.
-
Prepare the Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ stock solution and the ligand (THPTA or BTTAA) stock solution. A common starting ratio is 1:5 (CuSO₄:Ligand).[3][14] For example, to prepare a premix for a final reaction concentration of 100 µM CuSO₄ and 500 µM ligand, mix the appropriate volumes of the stock solutions. It is critical to mix the ligand and copper source before adding them to the reaction mixture.[14]
-
Reaction Assembly: In a separate microcentrifuge tube, add the following in the specified order:
-
Azide-modified biomolecule in an appropriate reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
This compound stock solution (a 2- to 10-fold molar excess over the biomolecule is a good starting point).[3]
-
The freshly prepared catalyst/ligand premix.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[16] A final concentration of 1-5 mM is often sufficient.[3]
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[3][14] For sensitive biomolecules or to minimize background, the reaction can be performed at 4°C overnight.[6]
-
Purification: Following incubation, the labeled biomolecule can be purified to remove excess dye and catalyst components using methods such as size-exclusion chromatography, dialysis, or precipitation.
Mandatory Visualizations
Caption: Experimental workflow for this compound click chemistry.
Caption: Catalytic cycle of copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
Application Note: Fluorescent Labeling of Azide-Modified Glycans with DiSulfo-Cy5 Alkyne via Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycans and their roles in cellular processes is a rapidly expanding field in biology and drug development. Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that influences protein folding, cell-cell recognition, signaling, and immune responses.[1] Alterations in glycan structures are often associated with disease states, including cancer and inflammatory disorders.
This application note provides a detailed protocol for the fluorescent labeling of azide-modified glycans using DiSulfo-Cy5 alkyne. This method utilizes a two-step bioorthogonal chemistry approach: first, cells are metabolically engineered to incorporate azide-functionalized sugars into their glycans.[2][3] Subsequently, the azide-modified glycans are covalently labeled with the far-red fluorescent probe, this compound, through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4][5] This technique allows for sensitive and specific visualization of glycans in various research applications, including fluorescence microscopy and flow cytometry.
This compound is a water-soluble, bright, and photostable cyanine (B1664457) dye, making it an excellent choice for imaging low-abundance targets in aqueous biological environments.[6][7][8] Its fluorescence emission in the far-red spectrum minimizes background autofluorescence from cellular components, leading to a high signal-to-noise ratio.
Data Presentation
The following table summarizes the key quantitative properties of this compound, which are critical for experimental design and data interpretation.
| Property | Value | Reference(s) |
| Molecular Weight | 701.8 g/mol | [6] |
| Excitation Maximum (Ex) | 646 nm | [6] |
| Emission Maximum (Em) | 662 nm | [6] |
| Molar Extinction Coefficient | 271,000 cm⁻¹M⁻¹ | [6] |
| Fluorescence Quantum Yield | 0.28 | [6] |
| Solubility | Water, DMSO, DMF | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the metabolic labeling of cellular glycans with an azide-modified sugar and the subsequent conjugation with this compound.
Protocol 1: Metabolic Labeling of Cellular Glycans with Azido Sugars
This protocol describes the incorporation of an azide-containing sugar, such as peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz), into cellular glycans.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Non-enzymatic cell dissociation solution (for adherent cells)
Procedure:
-
Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in sterile DMSO to create a 10 mM stock solution. Store aliquots at -20°C.
-
Metabolic Incorporation:
-
Culture cells to the desired confluency.
-
Add the Ac₄ManNAz stock solution to the cell culture medium to achieve a final concentration of 25-50 µM.
-
Include a control group of cells cultured without Ac₄ManNAz.
-
Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂).[1]
-
-
Cell Harvesting and Washing:
-
After incubation, gently aspirate the culture medium.
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution. For suspension cells, pellet them by centrifugation.
-
Wash the cells three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.[1]
-
Protocol 2: this compound Conjugation to Azide-Modified Glycans via CuAAC
This protocol details the copper-catalyzed click chemistry reaction to label the azide-modified glycans on the cell surface with this compound.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
PBS with 1% Bovine Serum Albumin (BSA)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 1 mM stock solution in DMSO.
-
CuSO₄: Prepare a 10 mM stock solution in sterile water.
-
THPTA: Prepare a 50 mM stock solution in sterile water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in sterile water. This solution must be made fresh immediately before use. [1]
-
-
Cell Resuspension: Resuspend the washed, azide-labeled cell pellet in PBS containing 1% BSA at a concentration of 1 x 10⁶ cells/mL.[1]
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the reagents in the following order to the cell suspension:
-
This compound to a final concentration of 1-10 µM.
-
CuSO₄ to a final concentration of 100 µM.
-
THPTA to a final concentration of 500 µM.
-
Sodium ascorbate to a final concentration of 5 mM.[1]
-
Gently mix the components.
-
-
Incubation: Incubate the cells with the click reaction cocktail for 10-30 minutes at room temperature, protected from light.[1]
-
Washing: After the incubation, wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.[1]
-
Analysis: The DiSulfo-Cy5 labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy. For microscopy, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature if desired.[1]
Protocol 3: Purification of Labeled Glycans (Optional)
For biochemical analysis of the labeled glycans, purification is necessary to remove excess dye and reaction components.
Materials:
-
Labeled cell lysate
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or graphitized carbon) or size-exclusion chromatography (SEC) column
-
Appropriate buffers for the chosen purification method
Procedure:
-
Lyse the labeled cells using a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Purify the labeled glycans from the cleared lysate using an appropriate chromatography method. The choice of method will depend on the specific glycans of interest and downstream applications.
-
Collect the fractions containing the fluorescently labeled glycans for further analysis.
Mandatory Visualization
Caption: Experimental workflow for labeling and imaging azide-modified glycans.
Caption: Role of glycosylation in cell signaling and its visualization.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for DiSulfo-Cy5 Alkyne in Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for investigating the dynamics of biomolecules in living systems. By introducing a bioorthogonal functional group, such as an alkyne, into nascent biomolecules via metabolic precursors, researchers can selectively tag and visualize these molecules using click chemistry. DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent probe ideally suited for this purpose. Its high hydrophilicity minimizes non-specific binding, while its spectral properties in the far-red region reduce background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1][2][3]
These application notes provide an overview and detailed protocols for the use of this compound in metabolic labeling studies of proteins, glycans, and lipids.
Principle of the Method
The metabolic labeling and detection process using this compound is a two-step procedure:
-
Metabolic Incorporation of an Azide-Modified Precursor: Cells are cultured in the presence of a metabolic precursor containing an azide (B81097) group. This precursor is processed by the cell's biosynthetic machinery and incorporated into the target biomolecules (e.g., proteins, glycans, or lipids).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): After metabolic labeling, the azide-tagged biomolecules are detected by a copper(I)-catalyzed click reaction with this compound.[4] This reaction forms a stable triazole linkage, covalently attaching the fluorescent probe to the biomolecule of interest. The now fluorescently labeled biomolecules can be visualized by fluorescence microscopy or quantified by flow cytometry.
Data Presentation
This compound Specifications
| Property | Value | Reference |
| Excitation Maximum (λex) | 646 nm | [1] |
| Emission Maximum (λem) | 662 nm | [1] |
| Extinction Coefficient | 271,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield | 0.28 | [1] |
| Solubility | Water, DMSO, DMF | [1][3] |
Recommended Reagent Concentrations for Click Chemistry
| Reagent | Stock Concentration | Final Concentration |
| This compound | 1-10 mM in DMSO or water | 1-20 µM |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in water | 100-200 µM |
| Copper-chelating ligand (e.g., THPTA) | 50-100 mM in water | 500 µM - 1 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 100-300 mM in water (prepare fresh) | 2.5-5 mM |
Note: Optimal concentrations may vary depending on the cell type and experimental conditions and should be determined empirically.
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins
This protocol describes the labeling of nascent proteins using an azide-modified amino acid analog, such as L-azidohomoalanine (AHA).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry reagents (see table above)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and grow to the desired confluency.
-
Methionine Starvation: Gently wash the cells with warm PBS, then incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Metabolic Labeling: Replace the starvation medium with methionine-free medium supplemented with 25-50 µM AHA. Incubate for 1-24 hours, depending on the desired labeling window.
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail by adding the reagents to PBS in the following order: this compound, CuSO₄, and THPTA. Mix gently.
-
Add freshly prepared sodium ascorbate (B8700270) to initiate the reaction.
-
Immediately add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash twice with PBS.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope with appropriate filter sets for DiSulfo-Cy5 and the nuclear stain.
Protocol 2: Metabolic Labeling of Cell Surface Glycans
This protocol outlines the labeling of sialoglycans on the cell surface using an azide-modified sugar, peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Click chemistry reagents
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Metabolic Labeling: Culture cells in complete medium supplemented with 25-50 µM Ac4ManNAz for 24-72 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash them three times with PBS containing 1% BSA.
-
Click Reaction:
-
Resuspend the cell pellet in PBS with 1% BSA.
-
Prepare the click reaction cocktail as described in Protocol 1.
-
Add the cocktail to the cell suspension and incubate for 10-30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS containing 1% BSA.
-
(Optional) Fix the cells with 4% paraformaldehyde.
-
(Optional) Counterstain with DAPI.
-
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.
Protocol 3: Metabolic Labeling of Lipids
This protocol describes the labeling of lipids using an alkyne-modified fatty acid analog. Note that in this case, an azide-functionalized fluorescent probe would be used in the click reaction. The workflow is analogous to using an azide-modified lipid precursor and this compound. For the purpose of this document, we will describe the general workflow.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-modified fatty acid (e.g., azido-oleic acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reagents (with this compound)
Procedure:
-
Preparation of Labeling Medium: Prepare a stock solution of the azide-modified fatty acid in DMSO. Complex the fatty acid with fatty acid-free BSA in serum-free medium to improve solubility and cellular uptake.
-
Metabolic Labeling: Replace the culture medium with the prepared labeling medium and incubate for 4-24 hours.
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10-20 minutes.
-
Wash three times with PBS.
-
-
Click Reaction: Perform the click reaction as described in Protocol 1.
-
Washing and Imaging: Wash the cells and perform fluorescence microscopy as described in Protocol 1 to visualize the subcellular localization of the labeled lipids.
Visualizations
Caption: General experimental workflow for metabolic labeling.
Caption: O-GlcNAcylation signaling in myofibroblasts.
References
Application Notes and Protocols: Calculating the Degree of Labeling with DiSulfo-Cy5 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of fluorescent dye conjugation to biomolecules, such as antibodies, is a critical step in the development of diagnostics and therapeutics. The degree of labeling (DOL), which represents the average number of dye molecules attached to a single protein molecule, significantly influences the performance of the labeled conjugate.[1][2][3] An optimal DOL is essential for achieving strong fluorescence signals without causing issues like self-quenching or compromising the biological activity of the protein.[1] This document provides a detailed protocol for determining the DOL of proteins labeled with DiSulfo-Cy5 alkyne using a straightforward spectrophotometric method.
This compound is a water-soluble cyanine (B1664457) dye containing an alkyne group, making it suitable for conjugation to azide-modified biomolecules via a copper-catalyzed "click chemistry" reaction.[4][5][6] Its high molar extinction coefficient and fluorescence in the far-red spectrum make it a popular choice for various applications.
Principle of the Method
The calculation of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[7][8] By measuring the absorbance of the purified dye-protein conjugate at two specific wavelengths, we can determine the concentrations of both the protein and the dye, and subsequently calculate their molar ratio.
The absorbance is measured at:
-
280 nm: The wavelength at which proteins, particularly those containing tryptophan and tyrosine residues, exhibit maximum absorbance.[7][9]
-
λmax of the dye: The wavelength of maximum absorbance for the specific fluorescent dye. For DiSulfo-Cy5, this is typically around 649 nm.[6][10]
A critical consideration is that the dye also absorbs light at 280 nm, which interferes with the accurate measurement of the protein concentration.[1][11] To address this, a correction factor (CF) is applied to subtract the dye's contribution to the absorbance at 280 nm.[1][2][11]
Quantitative Data Summary
For accurate DOL calculations, the following quantitative data are essential.
| Parameter | Value | Source |
| Molar Extinction Coefficient of this compound (ε_dye) at ~649 nm | 271,000 M⁻¹cm⁻¹ | [5][12] |
| Correction Factor (CF) of this compound (A₂₈₀/A_max) | 0.04 | [5] |
| Molar Extinction Coefficient of a typical IgG (ε_protein) at 280 nm | 210,000 M⁻¹cm⁻¹ | N/A |
| Molecular Weight of a typical IgG | ~150,000 g/mol | N/A |
Experimental Protocols
This section details the key experimental procedures for labeling a protein (e.g., an antibody) with this compound and preparing it for DOL calculation.
Protein Preparation (Azide Modification)
For the click chemistry reaction to occur, the protein of interest must first be modified to contain an azide (B81097) group. This can be achieved through various commercially available kits or established protocols that target specific amino acid residues (e.g., lysines, cysteines) or glycans. The specific protocol for azide modification is beyond the scope of this document, but it is a prerequisite for labeling with an alkyne-containing dye.
Labeling of Azide-Modified Protein with this compound
This protocol is a general guideline and may require optimization based on the specific protein and desired DOL.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound, dissolved in anhydrous DMSO to a stock concentration of 10 mM
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
Copper chelator (e.g., TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Protein: Ensure the azide-modified protein is at a concentration of 2-10 mg/mL in an appropriate reaction buffer.[13][14]
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution
-
This compound stock solution (the molar ratio of dye to protein will need to be optimized, but a starting point of 10:1 is common)
-
TBTA solution
-
Copper(II) sulfate solution
-
Freshly prepared reducing agent solution to initiate the reaction
-
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Stop the Reaction: The reaction can often be stopped by proceeding directly to the purification step.
Purification of the Labeled Conjugate
It is crucial to remove any unreacted, free dye before measuring the absorbance, as this will lead to an overestimation of the DOL.[11]
Method: Gel Filtration Chromatography (Size Exclusion)
-
Prepare the Column: Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS, pH 7.4, according to the manufacturer's instructions.
-
Load the Sample: Carefully load the entire reaction mixture onto the center of the column bed.
-
Elute the Conjugate: Add PBS to the column to begin the separation. The larger, labeled protein will elute first, while the smaller, free dye molecules will be retained and elute later.
-
Collect Fractions: Collect the colored fractions corresponding to the labeled protein. The first colored fraction is typically the desired conjugate.
Data Analysis and Calculation of Degree of Labeling
Spectrophotometric Measurement
-
Blank the Spectrophotometer: Use the purification buffer (e.g., PBS) to zero the spectrophotometer at both 280 nm and the λmax of the dye (~649 nm).
-
Measure Absorbance: Measure the absorbance of the purified DiSulfo-Cy5-protein conjugate solution at 280 nm (A₂₈₀) and at the λmax (~649 nm) (A_max).
-
Note: If the absorbance reading is too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.[11]
-
Calculation Formula
The degree of labeling is calculated using the following formula:
Step 1: Calculate the Molar Concentration of the Protein (C_protein)
C_protein (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Step 2: Calculate the Molar Concentration of the Dye (C_dye)
C_dye (M) = A_max / ε_dye
Step 3: Calculate the Degree of Labeling (DOL)
DOL = C_dye / C_protein
Combined Formula:
DOL = (A_max × ε_protein) / [[A₂₈₀ - (A_max × CF)] × ε_dye][2]
Sample Calculation Data Table
| Measurement | Value |
| A₂₈₀ | 0.95 |
| A_max (~649 nm) | 1.20 |
| Dilution Factor | 1 (no dilution) |
Calculation:
C_protein = [0.95 - (1.20 × 0.04)] / 210,000 M⁻¹cm⁻¹ = 4.295 x 10⁻⁶ M
C_dye = 1.20 / 271,000 M⁻¹cm⁻¹ = 4.428 x 10⁻⁶ M
DOL = (4.428 x 10⁻⁶ M) / (4.295 x 10⁻⁶ M) = 1.03
Visualizations
Caption: Experimental workflow for determining the Degree of Labeling.
Caption: Logical flow of the Degree of Labeling calculation.
References
- 1. benchchem.com [benchchem.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 10. vectorlabs.com [vectorlabs.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. cenmed.com [cenmed.com]
- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 14. jenabioscience.com [jenabioscience.com]
Troubleshooting & Optimization
troubleshooting low signal with DiSulfo-Cy5 alkyne
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal issues with DiSulfo-Cy5 alkyne in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A1: Proper storage and handling are critical to maintaining the quality and reactivity of this compound. It should be stored at -20°C in the dark and protected from light.[1][2][3] For short-term transport, it can be kept at room temperature for up to three weeks.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q2: What are the spectral properties of this compound?
A2: this compound is a far-red fluorescent dye. Its spectral characteristics are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [3] |
| Emission Maximum (λem) | ~662 nm | [3] |
| Molar Extinction Coefficient | ~271,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield | ~0.28 | [3] |
Q3: Can I use this compound in aqueous buffers?
A3: Yes, a key feature of this compound is its high water solubility due to the presence of two sulfo groups.[1][3] This makes it ideal for bioconjugation reactions in aqueous buffers without the need for organic co-solvents, which can be detrimental to biomolecules like proteins.
Q4: Is this compound compatible with copper-free click chemistry?
A4: this compound is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC). For copper-free click chemistry, you would need a strain-promoted alkyne, such as a dibenzocyclooctyne (DBCO) derivative of Cy5.[4]
Troubleshooting Low Signal
Low fluorescence signal after a click chemistry reaction with this compound can stem from several factors, from reagent quality to reaction conditions and post-reaction processing. The following guide addresses common issues and provides solutions.
Problem 1: Inefficient Click Reaction
Question: I am seeing very low or no fluorescence signal after my click reaction. What could be wrong with the reaction itself?
Answer: An inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common cause of low signal. Several factors can inhibit this reaction.
Troubleshooting Workflow for Inefficient Click Reaction
Caption: Troubleshooting workflow for low signal with this compound.
Potential Causes and Solutions:
-
Oxidized Copper Catalyst: The CuAAC reaction requires Cu(I) as the active catalyst.[5][6] Cu(I) is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction buffer.
-
Inhibitory Buffer Components: Certain buffer components can inhibit the click reaction.
-
Presence of Reducing Agents: While a reducing agent is needed to generate Cu(I), some reducing agents, like TCEP (tris(2-carboxyethyl)phosphine), can interfere with the reaction and even quench the Cy5 dye.[9][10]
-
Solution: Use sodium ascorbate (B8700270) as the reducing agent.[7][11] If your experimental workflow requires a reducing agent like DTT or TCEP (e.g., for reducing disulfide bonds), it is crucial to remove it before initiating the click reaction.[12] This can be achieved using spin desalting columns or dialysis.[12]
-
-
Suboptimal Reagent Concentrations: The concentrations of the reactants and catalyst are critical for an efficient reaction.
-
Solution: A common starting point is to use a 2-10 fold molar excess of the this compound relative to the azide-labeled biomolecule. Recommended copper concentrations are typically between 50 and 100 µM.[7]
-
Problem 2: Fluorescence Quenching
Question: My click reaction seems to have worked, but the fluorescence signal is still weak. Could the Cy5 dye be quenched?
Answer: Yes, fluorescence quenching can significantly reduce the detected signal. Quenching can occur through various mechanisms.
Potential Causes and Solutions:
-
Proximity-Induced Quenching: If multiple DiSulfo-Cy5 molecules are attached in close proximity on a biomolecule, they can quench each other.[13]
-
Solution: Optimize the labeling ratio by reducing the concentration of this compound in the reaction. Aim for a lower degree of labeling.
-
-
Interaction with Other Molecules: The local environment of the dye can cause quenching. For instance, Cy5 fluorescence can be quenched by proximity to certain quenchers like BHQ dyes or even other fluorophores like Cy7 through Förster Resonance Energy Transfer (FRET).[14][15]
-
Solution: If your system involves other dyes, check for spectral overlap that could lead to FRET-based quenching. Ensure purification methods effectively remove any small molecules that could act as quenchers.
-
-
Chemical Degradation: Although Cy5 is relatively photostable, prolonged exposure to light or harsh chemical conditions can lead to its degradation.[1]
Problem 3: Post-Reaction Sample Loss or Inefficient Detection
Question: I'm concerned that I'm losing my labeled product during purification or not detecting it efficiently. How can I check for this?
Answer: Issues during sample workup and detection can lead to an apparent low signal.
Potential Causes and Solutions:
-
Inefficient Purification: The chosen purification method may not be suitable for your sample, leading to loss of the labeled biomolecule.
-
Solution: For proteins and oligonucleotides, spin desalting columns are effective for removing excess dye and reaction components.[18][19] For smaller molecules, HPLC purification might be necessary.[18] Always choose a purification method appropriate for the size and properties of your target molecule.
-
-
Incorrect Filter Sets/Instrument Settings: The fluorescence signal may be present but not efficiently detected by your imaging system.
-
Solution: Ensure you are using the correct excitation source (e.g., a 633 nm or 647 nm laser) and an appropriate emission filter for Cy5 (typically centered around 670 nm).[4] Check the instrument settings for sensitivity and exposure time.
-
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline. Optimal concentrations and reaction times may need to be determined empirically for your specific application.
-
Prepare Stock Solutions:
-
Azide-labeled biomolecule: Prepare in a compatible buffer (e.g., PBS, pH 7.4).
-
This compound: Prepare a 10 mM stock in anhydrous DMSO.
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock in deionized water.
-
THPTA (copper ligand): Prepare a 100 mM stock in deionized water. (THPTA is recommended for aqueous reactions to stabilize the Cu(I) catalyst).[6]
-
Sodium Ascorbate: Prepare a 300 mM stock in deionized water. This solution must be made fresh immediately before use.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the azide-labeled biomolecule and this compound in your reaction buffer.
-
Add the THPTA solution to the mixture and vortex briefly. The recommended ligand to copper ratio is 5:1.[7]
-
Add the CuSO₄ solution and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly to mix.
-
-
Incubate:
-
Protect the reaction from light and incubate at room temperature for 30 minutes to 2 hours.
-
-
Purification:
Simplified CuAAC Reaction Pathway
Caption: The copper(I)-catalyzed reaction of an azide (B81097) and an alkyne.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. Click Chemistry [organic-chemistry.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. xobi.net [xobi.net]
- 14. Cy5/BHQ dye–quencher pairs in fluorogenic qPCR probes: effects of charge and hydrophobicity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce background fluorescence with DiSulfo-Cy5 alkyne
Welcome to the technical support center for DiSulfo-Cy5 alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to reducing background fluorescence in experiments utilizing this compound for copper-catalyzed click chemistry (CuAAC).
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can obscure specific signals and compromise experimental results. This guide provides a systematic approach to identifying and mitigating common causes of high background when using this compound.
Initial Troubleshooting Workflow
If you are experiencing high background fluorescence, follow this workflow to diagnose and address the issue.
Caption: A logical workflow for troubleshooting high background fluorescence.
Problem: High Background Signal in Negative Controls
Potential Cause 1: Non-specific Binding of this compound
This compound, despite its high water solubility, can non-specifically adhere to cellular components or surfaces.
Recommended Solutions:
-
Decrease Probe Concentration: Titrate the this compound concentration to the lowest level that still provides a robust specific signal.
-
Increase Washing Steps: After the click reaction, increase the number and duration of washing steps to more effectively remove unbound dye.[1]
-
Add a Blocking Agent: Incorporate a blocking agent like Bovine Serum Albumin (BSA) in your buffers to reduce non-specific binding sites.[1]
-
Include Detergents in Wash Buffers: Using a mild detergent, such as 0.1% Tween-20, in your wash buffers can help to disrupt non-specific hydrophobic and ionic interactions.
Potential Cause 2: Autofluorescence
Some cell types or tissues naturally exhibit fluorescence, which can contribute to the overall background signal.
Recommended Solutions:
-
Use Appropriate Controls: Image an unstained sample (no this compound) to determine the baseline level of autofluorescence.
-
Adjust Imaging Parameters: Optimize microscope settings, such as exposure time and gain, using the control samples to minimize the contribution of autofluorescence.
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the DiSulfo-Cy5 signal from the autofluorescence spectrum.
Problem: High Background Signal in All Samples (Including Positive Samples)
Potential Cause 1: Suboptimal Click Reaction Conditions
Inefficient click chemistry can result in a large amount of unreacted this compound, contributing to high background.
Recommended Solutions:
-
Optimize Reagent Concentrations: Systematically vary the concentrations of this compound, copper sulfate (B86663) (CuSO₄), and a copper-stabilizing ligand (e.g., THPTA) to find the optimal ratio for your system. A 2- to 10-fold molar excess of the azide (B81097) reporter over the alkyne is a common starting point.[1]
-
Use Fresh Reagents: Prepare fresh solutions of sodium ascorbate (B8700270) for each experiment, as it is prone to oxidation.
-
Degas Solutions: To prevent the oxidation of the Cu(I) catalyst, degas all solutions before use.
-
Use a Copper Ligand: A ligand like THPTA can stabilize the Cu(I) catalyst, improving reaction efficiency and reducing cell toxicity. A ligand to copper ratio of at least 5:1 is recommended to stabilize Cu(I).[1]
Potential Cause 2: Inefficient Removal of Unreacted Dye
Even with optimal reaction conditions, residual unreacted this compound can lead to high background if not effectively removed.
Recommended Solutions:
-
Extensive Washing: Perform multiple, stringent washing steps after the click reaction. Consider a high-salt wash (e.g., 1 M NaCl) to disrupt ionic interactions, followed by washes with PBS.[1]
-
Quenching: While not a standard procedure for removing unreacted alkynes, in some instances, a quenching step can be considered. However, specific quenchers for alkynes are not as common as for other reactive groups. The primary method for removal remains thorough washing. For Cy5 dyes, TCEP (tris(2-carboxyethyl)phosphine) has been shown to reversibly quench fluorescence, which could be explored in specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound click chemistry experiments?
High background noise can stem from several sources:
-
Non-specific binding of the alkyne probe: The this compound may adhere to cellular components other than the intended target.
-
Non-specific binding of the azide reporter: The azide-containing molecule can also bind non-specifically.
-
Copper-mediated side reactions: The copper catalyst can sometimes mediate off-target reactions.
-
Inadequate washing or blocking: Insufficient removal of unbound reagents is a major contributor to high background.[1]
-
Autofluorescence: The intrinsic fluorescence of the biological sample can interfere with the signal.
Q2: How can I determine the source of the high background in my experiment?
To pinpoint the source of high background, it is essential to include the following controls in your experimental setup:
-
No-Alkyne Probe Control: This control helps to assess the non-specific binding of the azide reporter.
-
No-Azide Reporter Control: This control assesses the background contribution from the alkyne probe and other reagents.
-
No-Copper Catalyst Control (for CuAAC): A significant reduction in background in this control suggests that the background is at least partially due to the click reaction itself or copper-mediated side reactions.
Q3: What are the recommended starting concentrations for the click chemistry reagents?
The optimal concentrations can vary depending on the specific application (e.g., labeling purified proteins versus intracellular labeling). The following table provides recommended starting ranges.
| Reagent | Concentration Range | Application |
| This compound | 10 µM - 1 mM | General Labeling |
| Copper Sulfate (CuSO₄) | 50 µM - 1 mM | Copper-Catalyzed Click Chemistry (CuAAC) |
| Copper Ligand (e.g., THPTA) | 250 µM - 5 mM | CuAAC |
| Sodium Ascorbate | 1 mM - 5 mM | CuAAC |
Q4: Can the high water solubility of this compound affect background fluorescence?
Yes. While high water solubility is generally beneficial for bioconjugation reactions, it can also mean that the unbound dye is more easily retained in aqueous cellular compartments if washing steps are not sufficiently stringent. Therefore, thorough and extensive washing is crucial when working with highly soluble dyes like this compound.
Experimental Protocols
Protocol 1: General Procedure for Reducing Background in Cell Labeling
This protocol provides a general framework for labeling cells with this compound while minimizing background fluorescence. Optimization of incubation times and concentrations is highly recommended.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with your azide-modified molecule of interest.
-
Cell Fixation and Permeabilization:
-
Wash cells three times with cold PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[1]
-
-
Blocking:
-
Wash cells three times with PBS.
-
Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[1]
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a final volume of 100 µL:
-
This compound (from 10 mM stock): 1 µL (final concentration 100 µM)
-
CuSO₄ (from 20 mM stock): 2.5 µL (final concentration 500 µM)
-
THPTA (from 100 mM stock): 2.5 µL (final concentration 2.5 mM)
-
Sodium Ascorbate (freshly prepared 100 mM stock): 5 µL (final concentration 5 mM)
-
PBS to 100 µL
-
-
Remove the blocking buffer from the cells.
-
Add the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash three to five times with PBS containing 0.1% Tween-20 for 5 minutes each.[1]
-
Perform a final wash with PBS.
-
-
Imaging/Analysis: Proceed with your desired imaging or analysis method.
Caption: Experimental workflow for cell labeling with this compound.
Signaling Pathway Visualization
The following diagram illustrates the general principle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is the basis for using this compound in click chemistry.
Caption: The catalytic cycle of a CuAAC reaction.
References
Technical Support Center: Preventing DiSulfo-Cy5 Alkyne Photobleaching in Microscopy
Welcome to the technical support center for DiSulfo-Cy5 alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice to minimize photobleaching and ensure high-quality imaging data in their microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a water-soluble cyanine (B1664457) dye functionalized with an alkyne group. This alkyne group allows for its covalent attachment to azide-modified biomolecules via a copper-catalyzed click reaction (CuAAC). Its key properties include high hydrophilicity, a large extinction coefficient, and good quantum yield, making it a bright and sensitive fluorescent probe.
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~646 nm |
| Emission Maximum (λem) | ~662 nm |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.28 |
| Solubility | Water, DMSO, DMF |
Q2: What is photobleaching and why is it a concern for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] For cyanine dyes like DiSulfo-Cy5, this is a significant issue as it results in a progressive decrease in the fluorescence signal during imaging. This signal decay can compromise the quality and quantifiability of the data, especially in experiments that require prolonged or intense light exposure, such as time-lapse microscopy or super-resolution techniques.[1]
Q3: What are the primary causes of this compound photobleaching?
The main factors contributing to the photobleaching of cyanine dyes are:
-
High Excitation Light Intensity: Intense light from lasers or lamps increases the rate at which the dye molecules are excited, elevating the probability of photochemical damage.[1]
-
Presence of Molecular Oxygen: Oxygen is a major contributor to photobleaching. When a DiSulfo-Cy5 molecule is in its excited triplet state, it can react with molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen. These ROS can then chemically attack and destroy the fluorophore.[2]
-
Local Chemical Environment: The pH, viscosity, and presence of other molecules in the imaging buffer can influence the photostability of the dye.[1]
Troubleshooting Guide
Problem 1: Rapid loss of fluorescence signal during image acquisition.
-
Possible Cause: High excitation light intensity or prolonged exposure time.
-
Solution: Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio. Decrease the exposure time per frame. For time-lapse experiments, increase the interval between image acquisitions if the biological process under study allows.[1]
-
-
Possible Cause: Presence of molecular oxygen in the imaging medium.
-
Solution: Use a commercial or homemade antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider using an imaging medium with an oxygen-scavenging system.[1]
-
-
Possible Cause: Suboptimal imaging buffer conditions.
-
Solution: Ensure the pH of your imaging buffer is stable and within the optimal range for Cy5 dyes (typically around pH 7.4).
-
Problem 2: High background fluorescence, obscuring the this compound signal.
-
Possible Cause: Autofluorescence from the sample or mounting medium.
-
Solution: Choose a mounting medium with low autofluorescence. If the sample itself is autofluorescent, you can perform spectral unmixing if your imaging software supports it.
-
-
Possible Cause: Unreacted or non-specifically bound this compound.
-
Solution: Ensure thorough washing steps after the click chemistry reaction to remove any unbound dye. The use of a copper-chelating picolyl moiety in the azide (B81097) reporter can increase the efficiency of the click reaction, potentially reducing the required concentration of the dye and subsequent background.
-
Problem 3: Inconsistent fluorescence intensity between different samples or even within the same sample over time.
-
Possible Cause: Variable levels of photobleaching due to inconsistencies in imaging conditions.
-
Solution: Standardize all imaging parameters across all samples. This includes laser power, exposure time, detector gain, and the time between sample preparation and imaging. Use an antifade reagent consistently.
-
-
Possible Cause: Issues with the click chemistry labeling.
-
Solution: Troubleshoot the click chemistry reaction to ensure consistent labeling efficiency. This may involve optimizing the concentrations of copper, ligand, and reducing agent, as well as the reaction time and temperature.
-
Quantitative Data on Antifade Reagent Performance
The choice of antifade reagent can significantly impact the photostability of DiSulfo-Cy5. While data directly comparing a wide range of antifade agents for this compound is limited, the following tables provide quantitative and qualitative data for Cy5 and other cyanine dyes, which can serve as a valuable guide.
Table 2: Qualitative Comparison of Commercial Antifade Mountants with Cyanine Dyes
| Antifade Mountant | Performance with Cy5 | Key Characteristics |
| ProLong Gold | Good to Excellent | Curing mountant. Generally provides robust photobleaching protection for Cy5.[3] |
| ProLong Diamond | Excellent | Curing mountant. Offers superior photobleaching protection compared to ProLong Gold for many dyes. |
| VECTASHIELD | Variable | Some reports suggest it can quench the fluorescence of cyanine dyes.[4] Newer formulations may have improved compatibility. |
| SlowFade Gold | Good | Non-curing mountant, suitable for immediate imaging. |
Performance ratings are based on a compilation of manufacturer's data and user reports. It is always recommended to test the compatibility of a specific antifade reagent with your experimental setup.
Table 3: Quantitative Photostability of Cy5 with Self-Healing Additives
This table presents data on the enhancement of Cy5 photostability when covalently linked to triplet-state quenchers (TSQs), a "self-healing" approach to reduce photobleaching.
| Compound | Mean Fluorescence Lifetime (τon) in seconds (in the absence of oxygen scavenger) | Fold Increase in Photostability vs. Cy5 |
| Cy5 | 0.8 ± 0.1 | 1.0 |
| Cy5-COT | 5.3 ± 0.5 | 6.6 |
| Cy5-NBA | 3.8 ± 0.4 | 4.8 |
| Cy5-Trolox | 1.9 ± 0.2 | 2.4 |
Data adapted from a study on cyanine fluorophore derivatives. The values represent the average time a single molecule remains fluorescent before photobleaching under specific imaging conditions.[5]
Experimental Protocols
Protocol 1: Preparation of N-Propyl Gallate (NPG) Antifade Mounting Medium
This is a widely used recipe for a "home-made" antifade mounting medium.
Materials:
-
N-propyl gallate (NPG)
-
Glycerol
-
10x Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Tris buffer (20mM, pH 8.0)
Procedure:
-
Prepare a stock solution of 0.5% N-propyl gallate in glycerol. You may need to warm the solution to 37°C and vortex vigorously to dissolve the NPG.[6]
-
Add 20mM Tris, pH 8.0 to the glycerol/NPG solution.[6]
-
For a final concentration of 90% glycerol, mix 9 parts of the glycerol/NPG/Tris solution with 1 part of 10x PBS.[7]
-
Store the final mounting medium at 4°C in the dark.
Protocol 2: General Workflow for Imaging this compound Labeled Samples
This protocol outlines the key steps from click chemistry labeling to imaging.
1. Click Chemistry Labeling:
-
Perform the copper-catalyzed click reaction between your azide-modified biomolecule and this compound.
-
Crucially, ensure thorough removal of unreacted dye and copper catalyst after the reaction. This can be achieved through methods appropriate for your sample, such as dialysis, spin filtration, or multiple washes with PBS.
2. Sample Mounting:
-
For fixed cells, after the final washing step, carefully remove excess buffer from the coverslip.
-
Add a small drop (5-10 µL) of antifade mounting medium (e.g., ProLong Gold or your prepared NPG medium) onto the microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
For curing mountants like ProLong Gold, allow the slide to cure for 24 hours at room temperature in the dark for optimal performance.
-
Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.
3. Microscopy and Image Acquisition:
-
Use a fluorescence microscope equipped with appropriate filters or laser lines for Cy5 (Excitation: ~630-650 nm, Emission: ~660-700 nm).
-
Minimize light exposure:
-
Use the lowest possible laser power that provides a good signal.
-
Use the shortest possible exposure time.
-
When locating the region of interest, use a lower magnification or transmitted light to minimize photobleaching of your target area.
-
Acquire images promptly after focusing.
-
Visualizations
Photochemical Pathway of Cy5 Photobleaching
Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism of Cy5.
Troubleshooting Workflow for Dim DiSulfo-Cy5 Signal
Caption: A decision tree to troubleshoot a dim or rapidly fading this compound signal.
References
- 1. kaggle.com [kaggle.com]
- 2. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. python - Display this decision tree with Graphviz - Stack Overflow [stackoverflow.com]
- 7. devtoolsdaily.com [devtoolsdaily.com]
Technical Support Center: Optimizing DiSulfo-Cy5 Alkyne Click Chemistry Efficiency
Welcome to the technical support center for optimizing your DiSulfo-Cy5 alkyne click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
A1: The CuAAC reaction, a cornerstone of click chemistry, involves the copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2] The copper(I) catalyst is crucial as it significantly accelerates the reaction rate, which is otherwise very slow.[3][4] This reaction is highly specific and bioorthogonal, meaning the reacting groups (azide and alkyne) are largely unreactive with biological molecules, making it ideal for bioconjugation.[5][6]
Q2: Why is a reducing agent, like sodium ascorbate (B8700270), typically used with a copper(II) sulfate (B86663) source?
A2: While copper(I) is the active catalyst, it is susceptible to oxidation to the inactive copper(II) state, especially in the presence of oxygen.[7][8] Using a stable copper(II) salt, such as copper(II) sulfate (CuSO₄), in conjunction with a reducing agent like sodium ascorbate allows for the continuous, in situ generation of the active copper(I) catalyst.[3][7] This ensures a consistent and effective catalytic cycle throughout the reaction.[9] It is critical to use a freshly prepared sodium ascorbate solution as it can oxidize over time.[9]
Q3: What is the role of a ligand in the this compound click chemistry reaction?
A3: Ligands play a multifaceted role in optimizing CuAAC reactions. They stabilize the active copper(I) oxidation state, preventing its oxidation and precipitation.[8][10] Ligands can also accelerate the reaction rate and protect sensitive biomolecules, such as proteins and fluorescent dyes like DiSulfo-Cy5, from damage caused by reactive oxygen species (ROS) that can be generated during the reaction.[3][9] Water-soluble ligands like THPTA and BTTAA are commonly recommended for bioconjugation in aqueous environments.[5][8][11]
Q4: Can this compound be used in living cells?
A4: While the click reaction itself is biocompatible, the copper catalyst can be cytotoxic.[4][12] However, the use of copper-chelating ligands can help minimize this toxicity.[8] For live-cell applications, it is crucial to use the lowest effective copper concentration and consider specialized protocols designed to mitigate cytotoxic effects.[13] Strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry method, is an alternative for live-cell imaging if copper toxicity is a concern.[14][15]
Q5: How can I purify my DiSulfo-Cy5 labeled product after the click reaction?
A5: Purification is essential to remove unreacted this compound, the copper catalyst, and other reaction components.[9][13] The appropriate purification method depends on the nature of your labeled molecule. Common techniques include size-exclusion chromatography (e.g., Sephadex G-25 columns), dialysis, and high-performance liquid chromatography (HPLC).[16][17][18]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your sodium ascorbate solution is freshly prepared.[9] Use deoxygenated buffers and solvents to minimize the oxidation of Cu(I) to Cu(II).[3][9] |
| Suboptimal Reagent Concentrations | Optimize the molar ratio of this compound to your azide-containing molecule. A 1.5 to 2-fold molar excess of the dye is a good starting point.[9] For dilute biomolecule solutions, a larger excess of the dye may be necessary.[9] |
| Copper Sequestration | If your biomolecule (e.g., a protein with histidine residues or a molecule with thiols) chelates copper, it can inhibit the reaction.[3][9] Consider increasing the copper and ligand concentrations or adding a sacrificial metal like Zn(II).[3][9] |
| Steric Hindrance | The alkyne or azide group on your molecule may be sterically inaccessible.[7] Consider introducing a longer linker arm on either the alkyne or azide. For proteins, performing the reaction under partially denaturing conditions (e.g., with DMSO) might improve accessibility.[9] |
| Incorrect pH or Buffer | The CuAAC reaction is generally tolerant of a pH range from 7.0 to 8.0.[9] Avoid buffers that can strongly chelate copper, such as Tris buffers, or those with high concentrations of chloride ions.[3] |
High Background Fluorescence
| Potential Cause | Troubleshooting Steps |
| Unreacted this compound | Ensure thorough purification after the reaction to remove all unbound dye.[9] Utilize appropriate methods like size-exclusion chromatography or dialysis.[16][17] |
| Non-specific Binding of the Dye | DiSulfo-Cy5 is water-soluble, which generally minimizes non-specific hydrophobic interactions.[19][20] However, for applications like cellular imaging, ensure proper blocking steps are included in your protocol.[9] |
| Side Reactions | Alkynes can sometimes react with thiols (e.g., from cysteine residues).[21] Pre-treatment with a low concentration of hydrogen peroxide may mitigate this in cellular contexts.[21] |
Decreased Fluorescence of the Labeled Product
| Potential Cause | Troubleshooting Steps |
| Dye Degradation | Reactive oxygen species (ROS) generated during the copper-catalyzed reaction can degrade the Cy5 dye.[3][9] Use a protective ligand like THPTA in at least a 5-fold molar excess over copper.[3][9] Minimize the reaction time and use the lowest effective copper concentration.[9][22] |
| Aggregation | Highly labeled proteins or molecules can sometimes aggregate, leading to fluorescence quenching. Ensure the labeled product is fully solubilized. |
Experimental Protocols
General Protocol for Labeling an Azide-Modified Protein with this compound
This protocol is a starting point and should be optimized for your specific protein and application.
Reagent Preparation:
-
Azide-Modified Protein: Prepare a stock solution in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound Stock Solution: Prepare a 10 mM stock solution in water or DMSO.[19][23] Store protected from light at -20°C.[19]
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.[9]
-
THPTA Ligand Stock Solution: Prepare a 100 mM stock solution in deionized water.[9]
-
Sodium Ascorbate Stock Solution: Prepare this solution fresh as a 100 mM stock in deionized water.[9]
Reaction Setup (Example for a 100 µL final volume):
-
In a microcentrifuge tube, add your azide-modified protein to the desired final concentration (e.g., 100 µM).
-
Add buffer to bring the volume to 84 µL.
-
Add 2 µL of 10 mM this compound (final concentration: 200 µM, a 2-fold excess).
-
In a separate tube, premix the catalyst:
-
1 µL of 20 mM CuSO₄
-
5 µL of 100 mM THPTA
-
-
Add the 6 µL of the premixed catalyst to the reaction tube.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).
-
Mix gently by pipetting.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.[9] The optimal time may vary.
-
Purify the labeled protein using an appropriate method, such as a desalting column, to remove unreacted components.[14]
Recommended Reaction Component Concentrations
| Parameter | Recommended Starting Range | Notes |
| Copper (CuSO₄) Concentration | 50 - 250 µM | Start at the lower end (50-100 µM) to minimize potential dye degradation.[9] |
| Ligand (THPTA) Concentration | 5-fold molar excess over copper | A higher ratio can be tolerated and offers better protection against ROS.[3][9] |
| Sodium Ascorbate Concentration | 1 - 5 mM | A fresh solution is critical for the efficient reduction of Cu(II) to Cu(I).[9] |
| This compound Concentration | 1.5 to 2-fold molar excess over the azide | The optimal ratio may need to be determined empirically.[9] |
| Reaction Time | 30 minutes - 4 hours | Monitor reaction progress if possible. Longer times may be needed for dilute samples.[9][22] |
| pH | 7.0 - 8.0 | CuAAC is generally tolerant of a wide pH range.[9] |
Visualizations
Caption: A streamlined workflow for labeling biomolecules using this compound.
Caption: A decision tree for troubleshooting low-yield DiSulfo-Cy5 click reactions.
Caption: The catalytic cycle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Ligands for Click Chemistry | TCI AMERICA [tcichemicals.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 20. apexbt.com [apexbt.com]
- 21. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. vectorlabs.com [vectorlabs.com]
issues with DiSulfo-Cy5 alkyne solubility in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with DiSulfo-Cy5 alkyne in their experiments.
Troubleshooting Guide & FAQs
This section addresses common problems and questions regarding the solubility of this compound.
Q1: My this compound is not dissolving properly in my aqueous buffer. What could be the issue?
A1: While this compound is designed to be water-soluble due to its sulfonate groups, several factors can hinder its dissolution in purely aqueous solutions:
-
Concentration: You may be attempting to dissolve the dye at a concentration that exceeds its maximum solubility in your specific buffer.
-
Purity: The purity of the dye can affect its solubility. Impurities may not be as soluble as the dye itself.
-
Aggregation: Cyanine dyes, including Cy5, have a tendency to form aggregates, especially at higher concentrations and in certain buffers. This can appear as poor solubility or the formation of a precipitate.
-
Temperature: The temperature of your solvent can influence solubility. In some cases, gentle warming can aid dissolution.
-
pH: The fluorescence of DiSulfo-Cy5 is generally stable across a pH range of 4 to 10.[1] However, extreme pH values could potentially affect the solubility of the compound.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2][3][4][5] For click chemistry applications, it is common practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the final aqueous reaction mixture.
Q3: I'm observing a precipitate after adding my this compound stock solution to my reaction buffer. How can I prevent this?
A3: Precipitation upon addition to a buffer is a common issue and can often be resolved by:
-
Optimizing the final concentration: The final concentration of the dye in your reaction may be too high. Try reducing the concentration to see if the precipitate still forms.
-
Adjusting the solvent composition: Including a small percentage of an organic co-solvent (like DMSO or DMF) in your final reaction mixture can help maintain the dye's solubility.
-
Vortexing during addition: Ensure that the aqueous buffer is being mixed or vortexed while you add the this compound stock solution. This helps to rapidly disperse the dye and prevent localized high concentrations that can lead to precipitation.
-
Checking for buffer compatibility: Certain salts or components in your buffer could be interacting with the dye, causing it to precipitate. If possible, try dissolving the dye in a simpler buffer system to identify any problematic components.
Q4: Can I heat the solution to help dissolve the this compound?
A4: Gentle warming can be used to aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided as it can lead to degradation of the dye. It is advisable to warm the solution slightly (e.g., to 37°C) and vortex to encourage dissolution.
Q5: How should I store my this compound stock solution to maintain its stability and solubility?
A5: Stock solutions of this compound, typically prepared in anhydrous DMSO, should be stored at -20°C or -80°C, protected from light and moisture.[2][4][5][6][7] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation of the compound.[7]
Quantitative Data: Solubility of this compound
The following table summarizes the available quantitative data on the solubility of this compound in commonly used solvents.
| Solvent | Reported Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 43 mg/mL (61.97 mM) | [8] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (71.24 mM) (requires sonication) | [7] |
| Water | Soluble | [2][3][4][5] |
| Dimethylformamide (DMF) | Soluble | [2][3][4] |
Note: The term "soluble" indicates that the compound dissolves in the solvent, but the maximum concentration may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for a few minutes to ensure the dye is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[7]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Protocol for a Typical Click Chemistry Labeling Reaction
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine your azide-containing sample (e.g., protein, nucleic acid) in a compatible aqueous buffer (e.g., phosphate-buffered saline).
-
Prepare the Catalyst Solution: In a separate tube, prepare the catalyst solution. This typically includes a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).
-
Add this compound: Add the desired amount of the this compound stock solution to the reaction mixture containing your sample. It is crucial to add the dye to the vigorously vortexing reaction mixture to ensure rapid dispersal and prevent precipitation.
-
Initiate the Reaction: Add the catalyst solution to the reaction mixture to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature or 37°C for the desired amount of time (typically 30 minutes to 2 hours), protected from light.
-
Purification: Following the incubation, purify your labeled product from unreacted dye and catalyst components using an appropriate method (e.g., spin desalting column, dialysis, or precipitation).
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for a typical click chemistry labeling reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 3. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Sulfo-Cy5-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: DiSulfo-Cy5 Alkyne and Copper Catalysts
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the fluorescence quenching of DiSulfo-Cy5 alkyne observed during copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Frequently Asked Questions (FAQs)
Q1: Why does my this compound fluorescence disappear after adding the copper catalyst?
A1: Copper ions, particularly Cu(II) and the Cu(I) species essential for the click reaction, are known to be potent quenchers of fluorescence for many organic dyes, including cyanine (B1664457) dyes like Cy5.[1][2] The quenching is primarily caused by two mechanisms:
-
Static Quenching: The copper ion forms a non-fluorescent ground-state complex with the Cy5 fluorophore.[3][4][5] This interaction alters the electronic properties of the dye, preventing it from fluorescing.
-
Dynamic (Collisional) Quenching: The copper ion collides with the Cy5 fluorophore while it is in its excited state.[3] This collision provides a non-radiative pathway for the dye to return to its ground state, releasing heat instead of light. Paramagnetic Cu(II) ions are particularly effective at this process.[6]
Q2: Is the fluorescence quenching of DiSulfo-Cy5 by copper reversible?
A2: In many cases, yes. If the quenching is due to the reversible binding of copper ions (static quenching), the fluorescence can often be fully or partially restored by adding a strong copper chelator, such as EDTA (ethylenediaminetetraacetic acid), after the click reaction is complete.[4][7][8] The chelator sequesters the copper ions, releasing the fluorophore from the quenched complex.
Q3: How can I prevent or minimize fluorescence quenching during my experiment?
A3: Minimizing quenching involves protecting the fluorophore and stabilizing the catalyst. Key strategies include:
-
Using a Copper Ligand: Incorporating a copper-chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is critical.[9] These ligands stabilize the active Cu(I) oxidation state, accelerate the reaction, and can help shield the fluorophore from direct interaction with the copper ion.[9][10]
-
Optimizing Reagent Concentrations: Use the lowest effective concentration of the copper catalyst. Excess copper significantly increases the probability of quenching events.[7]
-
Using Fresh Reducing Agent: The click reaction requires a reducing agent, typically sodium ascorbate (B8700270), to convert Cu(II) to the active Cu(I). Using a freshly prepared sodium ascorbate solution is crucial to ensure the catalyst is active and to minimize oxidative side reactions that can damage the dye.[9][11]
-
Degassing Solutions: Removing dissolved oxygen from the reaction mixture by bubbling with an inert gas (like argon or nitrogen) can help prevent the re-oxidation of Cu(I) to the more quench-active Cu(II) and reduce oxidative damage to the dye.[11][12]
Q4: Are there alternative labeling methods that avoid using copper?
A4: Yes. If copper-induced quenching or cytotoxicity is a persistent issue, you can use copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[13] This method uses a strained cyclooctyne, such as a DIBO or DBCO derivative, which reacts directly with an azide (B81097) without the need for a metal catalyst.[1][13]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in copper-catalyzed reactions.
| Problem | Possible Cause | Recommended Solution |
| Complete or severe loss of fluorescence immediately after adding the catalyst. | 1. Direct Quenching by Copper: The concentration of free copper ions is too high, leading to efficient static and/or dynamic quenching.[2][3] | • Add a Ligand: Ensure a copper-stabilizing ligand (e.g., THPTA for aqueous solutions) is premixed with the copper sulfate (B86663) before adding it to the reaction. A 5:1 ligand-to-copper molar ratio is common.[7][9]• Reduce Copper Concentration: Titrate the copper concentration down to the lowest level that still provides an acceptable reaction rate (e.g., 50-250 µM final concentration).[7]• Post-Reaction Cleanup: After the reaction, remove excess copper by dialysis with an EDTA-containing buffer or using a suitable purification column.[7] |
| 2. Oxidative Damage: The fluorophore may be degraded by reactive oxygen species, which can be exacerbated by the presence of copper ions and oxygen.[1] | • Use Fresh Sodium Ascorbate: Prepare the sodium ascorbate solution immediately before use. Old solutions lose potency.[9][11]• Degas the Reaction Mixture: Before initiating the reaction with sodium ascorbate, bubble nitrogen or argon through your buffer and reaction mix to remove dissolved oxygen.[12] | |
| Low signal and poor reaction yield. | 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to Cu(II) or has precipitated out of solution. | • Check Reagents: Use high-purity copper sulfate, ligand, and sodium ascorbate.[11]• Premix Catalyst: Premix the copper sulfate and ligand to form a stable complex before adding the reducing agent.[9]• Ensure Proper pH: The reaction works well in a pH range of 4-11, but optimal conditions may vary.[12] |
| 2. Inaccessible Alkyne/Azide Groups: In large biomolecules like proteins, the alkyne or azide tag may be buried within the folded structure, preventing it from reacting.[7] | • Use Denaturing Conditions: For some applications, performing the reaction in a denaturing buffer (e.g., containing DMSO or urea) can expose the reactive groups.[7] | |
| Fluorescence is recovered after adding EDTA, but the labeling efficiency is low. | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion before being stopped by the addition of EDTA. | • Optimize Reaction Time: Monitor the reaction progress over a time course (e.g., 30 min, 1 hr, 2 hrs) to determine the optimal duration for your specific system.[11] |
| 2. Suboptimal Reagent Ratios: The ratio of dye-alkyne to azide-biomolecule or catalyst components may not be optimal. | • Optimize Stoichiometry: Experiment with different ratios of the azide-label (typically 2-10 equivalents relative to the alkyne-biomolecule) to drive the reaction to completion.[11] |
Quantitative Data Summary
The following table provides typical reagent concentrations for a copper-catalyzed click chemistry reaction for biomolecule labeling in an aqueous buffer.[7][9][11]
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Alkyne-Biomolecule | 1-10 mM | 10-100 µM | The molecule to be labeled. |
| Azide-Fluorophore | 1-10 mM in DMSO/Water | 20-500 µM (2-10 eq.) | The fluorescent tag (DiSulfo-Cy5). |
| Copper (II) Sulfate (CuSO₄) | 20-50 mM in Water | 50-500 µM | The catalyst source. |
| Ligand (e.g., THPTA) | 50-100 mM in Water | 250 µM - 2.5 mM (5:1 ratio to Cu) | Stabilizes Cu(I) and prevents quenching. |
| Sodium Ascorbate | 100 mM - 1 M in Water | 1-5 mM | Reducing agent to generate active Cu(I). |
Note: These are starting recommendations. Optimal concentrations may vary depending on the specific substrates and experimental goals.
Experimental Protocols
Protocol: Labeling an Azide-Modified Protein with this compound
This protocol provides a general workflow for labeling a biomolecule and is designed to minimize fluorescence quenching.
1. Reagent Preparation:
-
Aliquot Biomolecule: Prepare your azide-modified protein in a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
This compound Stock: Dissolve this compound in water or DMSO to a stock concentration of 10 mM.[14][15]
-
Catalyst Stock (CuSO₄): Prepare a 20 mM stock solution of copper(II) sulfate in water.[9][11]
-
Ligand Stock (THPTA): Prepare a 100 mM stock solution of THPTA in water.[11]
-
Reducing Agent Stock (Sodium Ascorbate): Prepare this solution fresh immediately before use. Dissolve sodium ascorbate in water to create a 100 mM stock solution.[11][12]
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 25 µM).
-
Add the this compound stock solution to a final concentration of 50-100 µM (a 2-4 fold molar excess). Mix gently.
-
Prepare the Catalyst Premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions to create a 1:5 molar ratio premix. For example, mix 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA. Let this stand for 2 minutes.[9]
-
Add the catalyst premix to the protein/dye mixture. The final copper concentration should be low (e.g., 50-100 µM).
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.[9]
3. Incubation and Purification:
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate at room temperature for 1-2 hours.[11] Gentle mixing is recommended.
-
Stop the reaction and remove excess copper by adding EDTA to a final concentration of 10 mM.
-
Purify the labeled protein from excess dye and catalyst components using a desalting column, spin filtration, or dialysis appropriate for your protein.
Visualizations
Diagram 1: Conceptual Mechanism of Copper-Induced Quenching
Caption: Conceptual pathways for copper-induced fluorescence quenching of DiSulfo-Cy5.
Diagram 2: Experimental Workflow with Mitigation Steps
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. researchgate.net [researchgate.net]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Fluorescent Sensor for Copper(II) and Cyanide Ions via the Complexation–Decomplexation Mechanism with Di(bissulfonamido)spirobifluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. interchim.fr [interchim.fr]
- 14. vectorlabs.com [vectorlabs.com]
- 15. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
Technical Support Center: Purification of DiSulfo-Cy5 Alkyne Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unconjugated DiSulfo-Cy5 alkyne from experimental samples.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of biomolecules labeled with this compound.
| Issue | Possible Cause | Recommended Solution |
| Poor separation of unconjugated dye from the labeled product. | Inappropriate purification method: The chosen method may not be optimal for the size and properties of your biomolecule. | Consider alternative purification techniques. If using size exclusion chromatography (SEC), ensure the resin's fractionation range is appropriate for your molecule's size. For dialysis, verify the molecular weight cut-off (MWCO) of the membrane is suitable.[1][2] |
| Suboptimal chromatography conditions: Incorrect column packing, flow rate, or buffer composition can lead to poor resolution in SEC.[2][3] | Optimize the flow rate; a slower rate often improves resolution.[2] Ensure the column is packed correctly to prevent channeling. | |
| Low recovery of the labeled product. | Non-specific adsorption: The labeled biomolecule may be sticking to the purification matrix (e.g., chromatography resin, dialysis membrane). | Try a different purification matrix with lower non-specific binding properties. For chromatography, consider using a different stationary phase.[2] Including a small amount of a non-ionic detergent in your buffers might also help. |
| Precipitation of the conjugate: The addition of the this compound moiety can increase the hydrophobicity of the biomolecule, leading to aggregation and precipitation.[4] | To minimize precipitation, try to keep the labeling stoichiometry low (e.g., 1:1 dye-to-protein ratio).[4] Perform purification steps at a lower temperature (e.g., 4°C) to reduce aggregation.[2] | |
| Loss during precipitation steps: If using a precipitation method, the pellet may be difficult to redissolve, or some product may be lost in the supernatant. | Ensure the pellet is not over-dried, as this can make it difficult to redissolve.[5] Consider using a different precipitation agent or an alternative purification method altogether. | |
| Unconjugated dye is still present after purification. | Insufficient purification cycles: A single purification step may not be enough to remove all of the free dye, especially if the initial dye-to-biomolecule ratio was high. | Repeat the purification step. For dialysis, perform multiple buffer changes.[6] For SEC, you can collect the fractions containing your labeled product and re-run them on the same or a new column. |
| Incorrect buffer conditions: The pH or ionic strength of the buffer may not be optimal for the separation. | Adjust the buffer conditions. For SEC, buffer composition does not directly affect resolution but can impact the stability of your biomolecule.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound?
A1: The molecular weight of this compound is approximately 701.8 g/mol .[8][9] This relatively small size allows for its separation from much larger biomolecules like proteins and antibodies.
Q2: Which purification method is best for removing unconjugated this compound?
A2: The best method depends on the size and properties of your labeled biomolecule.
-
Size Exclusion Chromatography (SEC): This is a highly effective and common method for separating the small dye molecule from larger biomolecules.[7][10]
-
Dialysis: Suitable for larger biomolecules, this method involves using a semi-permeable membrane to remove the small, unconjugated dye.[6][11]
-
Precipitation: This method can be used to concentrate your biomolecule while removing the soluble unconjugated dye. Acetone (B3395972) precipitation is a common technique.[5][12]
Q3: What size exclusion chromatography resin should I use?
A3: For proteins with a molecular weight greater than 5 kDa, a resin like Sephadex G-25 is a good choice as it will allow the larger protein to elute in the void volume while the smaller dye molecule is retained in the pores.[7]
Q4: What molecular weight cut-off (MWCO) dialysis membrane should I use?
A4: To effectively remove the unconjugated this compound (MW ~701.8 g/mol ), a dialysis membrane with a MWCO of 12-14 kDa is recommended for larger proteins like IgG antibodies.[6] This will retain the antibody while allowing the smaller dye molecules to pass through.
Q5: Can I use precipitation to remove the unconjugated dye?
A5: Yes, precipitation can be an effective method. Adding a cold solvent like acetone will cause the protein to precipitate, leaving the soluble unconjugated dye in the supernatant.[5][13] However, be aware that this method can sometimes lead to protein denaturation and difficulty in redissolving the pellet.[5]
Q6: Why is my protein precipitating after labeling with this compound?
A6: The addition of fluorescent dyes can increase the hydrophobicity of a protein, which can lead to aggregation and precipitation.[4] To mitigate this, it is recommended to use a minimal dye-to-protein labeling ratio.[4]
Experimental Protocols
Size Exclusion Chromatography (SEC)
This protocol is suitable for separating proteins (e.g., antibodies) from unconjugated this compound.
Materials:
-
SEC column packed with an appropriate resin (e.g., Sephadex G-25)
-
Equilibration and elution buffer (e.g., Phosphate Buffered Saline - PBS)
-
Sample containing the this compound labeled biomolecule
-
Fraction collector
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Carefully load your sample onto the top of the column. The sample volume should be between 0.5% and 4% of the total column volume for optimal resolution.[7]
-
Begin the elution with the buffer at a flow rate appropriate for your column and resin. A slower flow rate generally leads to better resolution.[2]
-
Collect fractions as the sample passes through the column. The labeled biomolecule, being larger, will elute first, while the smaller, unconjugated dye will be retarded and elute later.
-
Monitor the fractions for your labeled product (e.g., by measuring absorbance at 280 nm for protein and 646 nm for DiSulfo-Cy5).
-
Pool the fractions containing the purified, labeled biomolecule.
Caption: Workflow for removing unconjugated dye using Size Exclusion Chromatography.
Dialysis
This protocol is effective for removing small molecules like unconjugated this compound from larger biomolecules.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 12-14 kDa)
-
Large beaker
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS)
-
Sample containing the labeled biomolecule
Procedure:
-
Pre-wet the dialysis membrane according to the manufacturer's instructions.
-
Load your sample into the dialysis tubing/cassette and securely close it.
-
Place the sealed dialysis unit into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Stir the buffer gently on a stir plate at 4°C.
-
Allow dialysis to proceed for at least 6 hours.
-
Change the dialysis buffer at least three times to ensure complete removal of the unconjugated dye.[6]
-
After the final buffer change, carefully remove the sample from the dialysis unit.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 9. medkoo.com [medkoo.com]
- 10. microbenotes.com [microbenotes.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein precipitation - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing DiSulfo-Cy5 Alkyne Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the signal-to-noise ratio in DiSulfo-Cy5 alkyne experiments.
Troubleshooting Guides
High background noise and weak signals are common challenges in fluorescence-based experiments. This guide provides a systematic approach to identifying and resolving these issues in your this compound labeling experiments.
Issue 1: High Background or Non-Specific Labeling
High background can obscure the specific signal from your target of interest. The following steps will help you diagnose and mitigate this problem.
Potential Causes and Solutions:
-
Non-Specific Binding of this compound: Cyanine (B1664457) dyes can sometimes bind non-specifically to cellular components, particularly monocytes and macrophages.[1]
-
Solution: Incorporate blocking steps using agents like Bovine Serum Albumin (BSA) or specialized cyanine dye blocking buffers.[1][2] Increase the number and duration of washing steps after the click reaction to remove unbound dye.[3][4] Including a mild detergent like Tween-20 in your wash buffer can also help.[3]
-
-
Copper-Mediated Side Reactions (in CuAAC): The copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can sometimes lead to off-target labeling.[3]
-
Solution: Run a "No Copper" control experiment. If the background is significantly reduced, it indicates a copper-dependent issue. Optimize the copper concentration; typically, 50-100 µM is sufficient.[5] Ensure you are using a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) state and reduce non-specific reactions.[6]
-
-
Autofluorescence: Some cell types or media components naturally fluoresce, contributing to background noise.[3]
-
Solution: Image an unstained control sample to determine the level of autofluorescence. If autofluorescence is high, consider using a different imaging medium or applying a spectral unmixing algorithm if your imaging software supports it.
-
-
Inadequate Washing: Insufficient removal of unbound reagents is a common source of high background.[3]
Troubleshooting Workflow for High Background:
References
effect of buffer composition on DiSulfo-Cy5 alkyne labeling
Welcome to the technical support center for DiSulfo-Cy5 alkyne labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for this compound labeling?
A1: For optimal performance in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, it is recommended to use non-chelating buffers at a pH between 7 and 8.5. Phosphate-buffered saline (PBS) and HEPES buffers are generally well-suited for this reaction. Buffers containing primary amines, such as Tris, should be avoided as they can interfere with the copper catalyst and reduce labeling efficiency.[1]
Q2: Why is my this compound labeling efficiency low?
A2: Low labeling efficiency can be due to several factors:
-
Inactive Catalyst: The Cu(I) catalyst is prone to oxidation. Ensure that your reducing agent, typically sodium ascorbate (B8700270), is prepared fresh.[2]
-
Suboptimal pH: The reaction is most efficient in the pH range of 7-8.5.[3]
-
Buffer Composition: The presence of chelating agents or primary amines (e.g., Tris buffer) in your reaction buffer can inhibit the copper catalyst.[1]
-
Reagent Concentration: The concentrations of the this compound, your azide-containing molecule, copper, ligand, and reducing agent may need to be optimized for your specific application.
-
Steric Hindrance: The azide (B81097) or alkyne functional groups on your biomolecules may be sterically hindered.
Q3: Can I use a premixed catalyst solution?
A3: It is highly recommended to prepare the catalyst solution fresh for each experiment. The active Cu(I) species is susceptible to oxidation. A common practice is to have stock solutions of a Cu(II) salt (e.g., CuSO₄) and a ligand (e.g., THPTA) and mix them just prior to adding to the reaction. The reducing agent, sodium ascorbate, should also be from a freshly prepared stock.[2]
Q4: How do I remove unreacted this compound after the labeling reaction?
A4: Unreacted dye can be removed using size-based separation techniques. For proteins and other macromolecules, size-exclusion chromatography (e.g., a desalting column) is a common and effective method.[4] Dialysis is another suitable option.
Q5: What is the Degree of Labeling (DOL) and how do I calculate it?
A5: The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single biomolecule (e.g., a protein). It is a critical parameter for ensuring the quality and consistency of your labeled product. The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~646 nm for DiSulfo-Cy5). A detailed protocol for calculating the DOL is provided in the "Experimental Protocols" section.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Inactive copper catalyst | Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) immediately before use.[2] |
| Incorrect buffer composition | Use a non-chelating buffer such as PBS or HEPES at a pH between 7 and 8.5. Avoid buffers containing primary amines like Tris.[1] | |
| Insufficient reagents | Optimize the molar ratio of this compound to your azide-containing molecule. A 2- to 10-fold molar excess of the dye is a good starting point. | |
| Copper sequestration | If your biomolecule has copper-chelating motifs (e.g., histidine-rich regions), consider increasing the concentration of the copper/ligand complex. | |
| Precipitation in Reaction | Low solubility of reactants | This compound is highly water-soluble. If your azide-containing molecule has low aqueous solubility, consider adding a small amount of a water-miscible organic co-solvent like DMSO. |
| High Background Signal | Incomplete removal of unreacted dye | Ensure thorough purification of the conjugate using methods like size-exclusion chromatography or dialysis to remove all free dye.[4] |
| Reduced Fluorescence | Photobleaching | Protect the this compound and the final conjugate from excessive exposure to light. |
| High Degree of Labeling (DOL) | An excessively high DOL can lead to self-quenching of the fluorophores. Aim for a DOL in the range of 2-10 for antibodies.[5] Adjust the molar ratio of dye to protein in the labeling reaction to achieve the optimal DOL. |
Buffer Composition Effects on Labeling Efficiency
The choice of buffer is critical for a successful this compound labeling reaction. The following table summarizes the compatibility of common buffering agents with copper-catalyzed click chemistry.
| Buffering Agent | Compatibility | Reasoning |
| Sodium Phosphate (PBS) | High | Non-chelating and maintains a stable pH in the optimal range for the reaction. |
| HEPES | High | A non-coordinating buffer that is compatible with the copper catalyst. |
| Tris | Low | Contains a primary amine that can act as an inhibitory ligand for the Cu(I) catalyst, leading to decreased reaction efficiency.[1] |
| Imidazole | Low | Can chelate the copper catalyst, reducing its activity.[1] |
| Tricine | Low | May interfere with the copper catalyst.[1] |
| Citrate | Low | A known chelator of metal ions, including copper, which will inhibit the reaction.[1] |
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with this compound
This protocol provides a general procedure for the labeling of a protein containing an azide functional group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Catalyst Premix Components:
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 100 mM in water)
-
-
Reducing Agent:
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or water to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in an appropriate buffer (e.g., PBS).
-
Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the protein.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 1 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA.
-
Add the catalyst premix to the protein-dye mixture. A final copper concentration of 50-100 µM is often sufficient.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the labeled protein using a desalting column to remove unreacted this compound and catalyst components.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and ~646 nm (A_max) using a spectrophotometer.
-
-
Calculate the Molar Concentration of the Dye:
-
Molarity of Dye = A_max / (ε_dye × path length)
-
ε_dye (DiSulfo-Cy5) = 271,000 M⁻¹cm⁻¹
-
-
-
Calculate the Molar Concentration of the Protein:
-
Molarity of Protein = [A₂₈₀ - (A_max × CF₂₈₀)] / (ε_protein × path length)
-
CF₂₈₀ (Correction Factor for DiSulfo-Cy5 at 280 nm) ≈ 0.04
-
ε_protein (e.g., for IgG) ≈ 210,000 M⁻¹cm⁻¹
-
-
-
Calculate the DOL:
-
DOL = Molarity of Dye / Molarity of Protein
-
Visualizations
Caption: Experimental workflow for this compound labeling of an azide-modified protein.
Caption: A logical troubleshooting workflow for this compound labeling experiments.
References
DiSulfo-Cy5 alkyne stability in different cell culture media
Welcome to the technical support center for DiSulfo-Cy5 alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble, far-red fluorescent dye.[1][2] Its key features include high hydrophilicity due to the presence of two sulfonate groups, a high extinction coefficient, and good quantum yield.[1] It is commonly used for labeling biomolecules such as proteins, antibodies, and nucleic acids through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry".[1] Its fluorescence in the far-red spectrum minimizes background autofluorescence from biological samples.
Q2: How stable is this compound in standard aqueous buffers?
This compound and similar sulfonated cyanine (B1664457) dyes are generally stable in aqueous buffers. They are reported to be pH-insensitive in a range of pH 4 to 10.[3] For optimal long-term storage of the lyophilized product, it is recommended to store it at -20°C in the dark and desiccated. Stock solutions can be prepared in water, DMSO, or DMF.
Q3: What is the expected stability of this compound in cell culture media like DMEM or RPMI-1640?
Currently, there is limited quantitative data in the public domain detailing the precise half-life or degradation kinetics of this compound in specific cell culture media. However, studies have shown that some formulated serum-free cell culture media can promote rapid, light-dependent degradation of certain fluorescent dyes. This degradation is thought to be mediated by reactive oxygen species generated by media components when exposed to light. Interestingly, one study noted that Cy5 was not significantly impacted under their specific test conditions. The stability can be influenced by factors such as the specific media formulation, the presence or absence of serum, and exposure to light. For instance, the presence of serum or antioxidants like vitamin C has been shown to partially restore the photostability of some dyes in serum-free media.
Q4: Can components of the cell culture medium interfere with my experiment?
Yes, several components commonly found in cell culture media can interfere with fluorescence experiments.
-
Phenol (B47542) Red: This pH indicator can quench the fluorescence of some dyes, reducing the signal-to-noise ratio.
-
Riboflavin (B1680620) (Vitamin B2): Riboflavin is known to be autofluorescent, which can increase background signal.
-
Tryptophan and Tyrosine: These amino acids, in the presence of riboflavin and light, can contribute to the generation of phototoxic products that can damage cells and degrade fluorescent dyes.
For sensitive imaging experiments, using a phenol red-free medium and minimizing light exposure is recommended.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal After Click Chemistry Labeling
If you observe a weak or absent fluorescent signal in your cells after performing a click reaction with this compound, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Inefficient Click Reaction | Ensure all click chemistry reagents are fresh and properly stored. The copper(I) catalyst is prone to oxidation; use a freshly prepared solution of a reducing agent like sodium ascorbate. Consider using a copper-chelating ligand such as THPTA to improve catalyst stability and efficiency. |
| Degradation of this compound | Prepare the this compound stock solution fresh. If working with serum-free media, minimize the incubation time of the dye in the media and protect the cells from light as much as possible during incubation and washing steps. |
| Low Incorporation of Azide-Modified Substrate | Optimize the concentration and incubation time for your azide-modified metabolic precursor to ensure sufficient incorporation into the target biomolecules. |
| Cellular Export of the Dye | Some cell types may actively pump out fluorescent dyes. Reduce incubation times or use an inhibitor of efflux pumps if this is suspected. |
| Incorrect Imaging Settings | Ensure you are using the correct excitation and emission filters for DiSulfo-Cy5 (Excitation max ~646 nm, Emission max ~662 nm).[1] |
Experimental Workflow for Troubleshooting Low Fluorescence Signal
Caption: Troubleshooting workflow for low or no fluorescence signal.
Issue 2: High Background Fluorescence
High background can obscure your specific signal. Here are common causes and solutions.
| Potential Cause | Suggested Solution |
| Non-specific Binding of the Dye | Increase the number and duration of wash steps after incubation with this compound. Include a mild, non-ionic detergent like Tween-20 in your wash buffers. |
| Cellular Autofluorescence | Image an unlabeled control sample to determine the level of endogenous autofluorescence. If high, consider using a specialized imaging medium with low background fluorescence. |
| Media-Induced Fluorescence | If using a medium containing phenol red or riboflavin, switch to a formulation without these components for the imaging portion of your experiment. |
| Excess Unbound Dye | Ensure thorough washing to remove all unbound this compound before imaging. |
Signaling Pathway for High Background Fluorescence
Caption: Causes and mitigation of high background fluorescence.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a method to quantitatively assess the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with appropriate filters for Cy5
-
Incubator (37°C, 5% CO2)
-
Aluminum foil
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of this compound in DMSO or water. From this stock, prepare a working solution of the dye in your chosen cell culture medium at the final concentration you use in your experiments (e.g., 1-10 µM).
-
Plate Setup:
-
Add 100 µL of the this compound-containing medium to multiple wells of a black, clear-bottom 96-well plate. Prepare triplicate wells for each time point and condition.
-
As a control, add 100 µL of the dye diluted to the same concentration in PBS.
-
Prepare a "no dye" control with only cell culture medium to measure background fluorescence.
-
-
Time-Zero Measurement: Immediately after plating, measure the fluorescence intensity of the plate using a plate reader (Excitation: ~646 nm, Emission: ~662 nm). This will be your T=0 reading.
-
Incubation:
-
Cover the plate with aluminum foil to protect it from light.
-
Place the plate in a 37°C, 5% CO2 incubator.
-
-
Time-Course Measurements: At your desired time points (e.g., 1, 2, 4, 8, 12, 24 hours), remove the plate from the incubator and measure the fluorescence intensity as in step 3.
-
Data Analysis:
-
Subtract the average background fluorescence (from the "no dye" wells) from all your readings.
-
For each time point, calculate the average fluorescence intensity from the triplicate wells.
-
Normalize the fluorescence intensity at each time point to the T=0 reading (divide the average fluorescence at each time point by the average fluorescence at T=0).
-
Plot the normalized fluorescence intensity versus time. The resulting curve will show the stability of this compound in your medium under your experimental conditions.
-
Data Presentation:
Summarize your findings in a table for easy comparison.
Table 1: Stability of this compound in Different Media at 37°C
| Time (hours) | Normalized Fluorescence in DMEM | Normalized Fluorescence in RPMI-1640 | Normalized Fluorescence in PBS |
| 0 | 1.00 | 1.00 | 1.00 |
| 1 | Example Value | Example Value | Example Value |
| 2 | Example Value | Example Value | Example Value |
| 4 | Example Value | Example Value | Example Value |
| 8 | Example Value | Example Value | Example Value |
| 12 | Example Value | Example Value | Example Value |
| 24 | Example Value | Example Value | Example Value |
Workflow for Dye Stability Assay
Caption: Experimental workflow for assessing dye stability.
References
Technical Support Center: DiSulfo-Cy5 Alkyne Click Reactions
Welcome to the technical support center for DiSulfo-Cy5 alkyne click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting and optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a water-soluble, far-red fluorescent dye containing a terminal alkyne group.[1][2][3] This alkyne functional group allows the dye to be covalently attached to molecules containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[4][5][6] Its high water solubility, conferred by the disulfonate groups, makes it ideal for labeling biomolecules like proteins, peptides, and oligonucleotides in aqueous buffers without causing aggregation.[1][7] The fluorescence of Cy5 is pH-insensitive between pH 4 and 10.[2]
Q2: How should I store and handle this compound?
A2: Proper storage is critical to maintain the reactivity of the dye. Store this compound at -20°C in the dark.[1][7] When stored correctly, it should be stable for up to 24 months.[7] For stock solutions, it is recommended to dissolve the dye in anhydrous DMSO or DMF, aliquot it into single-use volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Protect the dye and its solutions from prolonged exposure to light to prevent photobleaching.[7]
Q3: My click reaction yield is very low. What are the most common causes?
A3: Low yield in CuAAC reactions is a frequent issue that can stem from several factors. The most common culprits are:
-
Inactive Catalyst: The active catalyst is the Cu(I) ion. If it oxidizes to the inactive Cu(II) state, the reaction will halt. This is often due to oxygen in the reaction buffer.[8][9]
-
Impure Reagents: The presence of impurities in your azide-containing biomolecule or the dye itself can interfere with the reaction.
-
Suboptimal Concentrations: The molar ratio of dye, biomolecule, copper, ligand, and reducing agent is critical for efficient conjugation.[8][10]
-
Incompatible Buffer Conditions: Certain buffer components can interfere with the reaction. For example, buffers containing EDTA or other strong chelators can sequester copper ions, rendering the catalyst inactive.
Q4: How do I purify the final DiSulfo-Cy5-labeled conjugate?
A4: The most common method for purifying labeled proteins and other macromolecules is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[11] This technique effectively separates the larger, labeled biomolecule from smaller, unreacted dye molecules and reaction components.[11][12] Other methods like dialysis or HPLC can also be used depending on the nature of the conjugate and the scale of the reaction.[10][12]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound click reaction.
Problem 1: Low or No Fluorescent Signal
Q: I've performed the conjugation, but I see a very weak signal or no signal at all. What went wrong?
A: This can be due to issues with the dye, the reaction itself, or the purification process. A systematic approach is best.
Troubleshooting Workflow for Low/No Signal
References
- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. Click Chemistry [organic-chemistry.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. interchim.fr [interchim.fr]
Technical Support Center: Minimizing Copper Catalyst Cytotoxicity in DiSulfo-Cy5 Alkyne Labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating copper catalyst cytotoxicity during live-cell imaging and bioconjugation experiments involving the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of DiSulfo-Cy5 alkyne. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cell toxicity in copper-catalyzed this compound labeling?
A1: The primary cause of cytotoxicity in copper-catalyzed click chemistry is the copper(I) catalyst itself.[1] The toxicity arises mainly from the generation of reactive oxygen species (ROS) through the reaction of Cu(I) with molecular oxygen.[2][3] These ROS can lead to oxidative damage of cellular components, including proteins and nucleic acids, ultimately compromising cell viability.[2][4]
Q2: How can I minimize copper-induced cytotoxicity in my live-cell labeling experiments?
A2: Several strategies can be employed to minimize copper-induced cytotoxicity:
-
Use of Chelating Ligands: Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) can stabilize the Cu(I) oxidation state, increase the reaction rate, and protect cells from oxidative damage.[2][5] A 5:1 ligand-to-copper ratio is often recommended.[3]
-
Optimize Copper Concentration: Use the lowest possible concentration of copper that still provides efficient labeling. Titrating the copper concentration, typically in the range of 10 µM to 100 µM, is a critical optimization step.[5][6]
-
Minimize Incubation Time: Reducing the exposure time of cells to the copper catalyst can significantly decrease toxicity. Ligand-accelerated reactions can be effective in as little as 1 to 5 minutes.[5][7]
-
Use Copper-Chelating Azides: Azides that can chelate copper, such as picolyl azide (B81097), have been shown to accelerate the reaction, allowing for the use of lower copper concentrations (10-40 µM) and resulting in higher signal with reduced toxicity.[6][8]
-
Deoxygenate Solutions: Degassing buffers and reaction media can help reduce the formation of ROS.[5]
-
Consider Copper-Free Alternatives: For highly sensitive applications, copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), is a viable alternative that completely avoids copper-induced toxicity.[9]
Q3: What are the recommended concentrations for the components in the click reaction mixture?
A3: The optimal concentrations can vary depending on the cell type and experimental goals. However, a good starting point for live-cell labeling is:
-
This compound: 25 µM[7]
-
Copper(II) Sulfate (B86663) (CuSO₄): 50 µM[2][7]
-
Ligand (e.g., THPTA): 250 µM (maintaining a 5:1 ratio with copper)[7]
-
Sodium Ascorbate (B8700270): 2.5 mM (prepare fresh)[7]
-
Aminoguanidine (B1677879): 1 mM (to scavenge reactive byproducts)[3]
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death or Low Viability | High copper concentration. | Titrate the CuSO₄ concentration downwards, starting from 100 µM to as low as 10 µM.[5] |
| Absence or insufficient concentration of a chelating ligand. | Ensure a water-soluble ligand like THPTA or BTTAA is used at a 5:1 to 10:1 ratio to copper.[5] | |
| Prolonged incubation time. | Reduce the reaction time to 1-5 minutes.[5][7] | |
| Inherent toxicity of the this compound probe. | Perform a control experiment to assess the toxicity of the dye alone. | |
| Low or No Fluorescent Signal | Inactive copper catalyst (oxidized to Cu(II)). | Ensure a reducing agent like sodium ascorbate is used and prepared fresh.[1][10] Degassing solvents can also help.[5] |
| Low concentration of labeling reagents. | Optimize the concentration of the this compound. | |
| Insufficient uptake of reagents into the cells. | For intracellular targets, consider using cell-penetrating peptides conjugated to the ligand to enhance copper uptake.[11] | |
| Unexpected Side Products | Non-specific binding or side reactions. | Ensure the purity of your reagents. Consider adding aminoguanidine to the reaction mixture to scavenge reactive byproducts of dehydroascorbate.[3] |
Quantitative Data Summary
Table 1: Effect of THPTA Ligand on Jurkat Cell Viability with Varying Copper Concentrations
| Copper (CuSO₄) Concentration | Ligand (THPTA) Concentration | Approximate Cell Viability (%) |
| 50 µM | 0 µM | ~60% |
| 50 µM | 250 µM (5-fold excess) | >95% |
| 100 µM | 0 µM | ~40% |
| 100 µM | 500 µM (5-fold excess) | >90% |
| Data adapted from studies on live-cell CuAAC labeling. Viability was assessed 24 hours after a 5-minute treatment.[5] |
Table 2: Comparison of Different Ligands on Jurkat Cell Proliferation
| Ligand (at 50 µM Cu(I)) | Relative Cell Proliferation Rate |
| No Ligand | Significantly Impaired (>90% cell lysis within 24h) |
| THPTA | Similar to untreated control |
| BTTAA | Similar to untreated control |
| BTTES | Similar to untreated control |
| Cell proliferation was monitored for 4 days post-reaction. A slower proliferation rate indicates higher cytotoxicity.[5] |
Experimental Protocols
Protocol 1: Live-Cell Labeling using this compound via CuAAC
This protocol is adapted from methodologies designed to minimize copper toxicity during the labeling of cell surface biomolecules.[1]
Materials:
-
Cells metabolically labeled with an azide-containing precursor.
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, prepare fresh )
-
Aminoguanidine hydrochloride stock solution (100 mM in water)
-
This compound
Procedure:
-
Culture cells that have been metabolically labeled with an azide to the desired confluency.
-
Wash the cells twice with cold DPBS.
-
Prepare the "click-mix" in a microcentrifuge tube on ice. For a 1 mL final volume:
-
Just before adding to the cells, add 25 µL of freshly prepared 100 mM sodium ascorbate (final concentration 2.5 mM).[7]
-
Gently mix and immediately add the complete click-mix to the cells.
-
Incubate at 4°C for 1 to 5 minutes.[7]
-
Aspirate the reaction mixture and wash the cells three times with cold DPBS.
-
The cells are now ready for downstream applications such as fixation and imaging.
Protocol 2: Assessing Cell Viability after CuAAC Reaction (MTT Assay)
This protocol, based on the MTT assay, measures the metabolic activity of cells as an indicator of viability after exposure to click chemistry reagents.[1][12]
Materials:
-
Cells cultured in a 96-well plate.
-
Click chemistry reagents (as in Protocol 1).
-
Growth medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to the CuAAC reaction mixture for the desired amount of time (e.g., 5 minutes) as described in Protocol 1.[1] Include control wells with untreated cells and cells treated with individual components of the reaction mixture.
-
After the treatment, gently wash the cells with DPBS and replace the treatment medium with fresh growth medium.
-
Incubate the cells for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Visualizations
Caption: Overview of CuAAC and the role of ligands in mitigating cytotoxicity.
Caption: Troubleshooting workflow for minimizing cell toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
dealing with high background from free DiSulfo-Cy5 alkyne dye
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DiSulfo-Cy5 alkyne dye. Our aim is to help you overcome challenges related to high background fluorescence and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble, far-red fluorescent dye.[1] The "DiSulfo" modification refers to the presence of two sulfonate groups, which significantly increases its hydrophilicity. This property is advantageous as it minimizes non-specific binding to cells and tissues, a common issue with more hydrophobic dyes. The "alkyne" functional group allows for its covalent attachment to azide-modified biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[2][3] Its primary applications include fluorescence microscopy, flow cytometry, and in vivo imaging.[4]
Q2: What are the common causes of high background fluorescence when using this compound?
High background fluorescence can obscure your specific signal and complicate data interpretation. The primary causes include:
-
Incomplete removal of unbound dye: Residual this compound that has not been washed away after the click chemistry reaction is a major contributor to diffuse background.[5][6]
-
Non-specific binding: Although DiSulfo-Cy5 is designed to reduce this, cyanine (B1664457) dyes can still exhibit non-specific binding to cellular components, particularly through charge-based interactions.[5][7]
-
Sample autofluorescence: Many biological samples, including certain cells and tissues, naturally fluoresce. This intrinsic fluorescence can be a significant source of background noise.[5][7] Aldehyde-based fixatives like paraformaldehyde can also increase autofluorescence.
-
Suboptimal blocking: Inadequate or inappropriate blocking of non-specific binding sites on cells or tissues can lead to increased background.[5]
-
High dye concentration: Using an excessive concentration of this compound increases the likelihood of non-specific binding and incomplete removal.[7]
Q3: How does the water solubility of this compound help in reducing background?
The sulfonate groups on the DiSulfo-Cy5 molecule make it highly soluble in aqueous buffers.[1][8] This hydrophilicity is intended to reduce non-specific binding that is often driven by hydrophobic interactions with cellular components like membranes and proteins. By minimizing these non-specific hydrophobic interactions, a better signal-to-noise ratio can be achieved.
Q4: Is the fluorescence of this compound pH-sensitive?
The fluorescence intensity of sulfonated cyanine dyes like Sulfo-Cy5 is generally independent of pH in the biologically relevant range of approximately 4 to 10.[9][10] This stability is advantageous for a wide variety of experimental conditions.
Troubleshooting Guides
Problem 1: High, Diffuse Background Across the Entire Sample
This is often indicative of unbound dye or widespread non-specific binding.
| Potential Cause | Recommended Solution |
| Incomplete Removal of Unbound Dye | Increase the number and duration of washing steps after the click reaction. A common recommendation is 3-5 washes of 5-10 minutes each.[4] Consider adding a mild non-ionic detergent, such as Tween-20, to the wash buffer to aid in the removal of non-specifically bound dye.[11] |
| Excessive Dye Concentration | Titrate the concentration of this compound to determine the optimal level that provides a strong specific signal with minimal background. A starting concentration of 20 µM can be titrated down if high background is observed.[12] |
| Inadequate Blocking | Ensure that a blocking step is performed before the click reaction. Use a suitable blocking buffer, such as one containing 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the species of the secondary antibody (if applicable).[13] For cyanine dyes, specialized commercial blocking buffers may also be effective.[7] |
Problem 2: High Background in Specific Cellular Compartments or Tissues
This may be due to non-specific binding to particular cellular components or autofluorescence.
| Potential Cause | Recommended Solution |
| Charge-Based Non-Specific Binding | Highly charged fluorescent dyes can contribute to non-specific binding.[7] The use of specialized blocking buffers designed to minimize charge-based interactions can be beneficial. |
| Autofluorescence | Include an unstained control sample to assess the level of intrinsic autofluorescence. If autofluorescence is high, consider using a commercial autofluorescence quenching agent or treating the sample with a quenching dye like Sudan Black B (0.1% in 70% ethanol (B145695) for 10-30 minutes).[5] |
| Suboptimal Fixation/Permeabilization | Aldehyde-based fixatives can increase autofluorescence. If possible, test alternative fixation methods. Ensure permeabilization is sufficient for intracellular targets without causing excessive cellular damage. |
Experimental Protocols
Detailed Protocol for Copper-Catalyzed Click Chemistry (CuAAC) with this compound for Cellular Imaging
This protocol provides a starting point for labeling azide-modified biomolecules in fixed cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells grown on coverslips with azide-modified biomolecules
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
This compound
-
DMSO (for dye stock solution)
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (ligand)
-
Sodium Ascorbate
-
Wash Buffer: PBS with 0.05% Tween-20
-
Antifade mounting medium
-
DAPI (for nuclear counterstain, optional)
Procedure:
-
Cell Fixation:
-
Wash cells three times with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.[14]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.[14]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.[14]
-
-
Click Reaction:
-
Prepare Stock Solutions:
-
Prepare Click Reaction Cocktail (for 1 mL):
-
To 939 µL of PBS, add the following in order, vortexing gently after each addition:
-
10 µL of 100 mM THPTA solution (final concentration: 1 mM)
-
10 µL of 20 mM CuSO₄ solution (final concentration: 200 µM)
-
1 µL of 10 mM this compound stock solution (final concentration: 10 µM)
-
40 µL of 300 mM Sodium Ascorbate solution (final concentration: 12 mM)
-
-
Incubation:
-
Remove the blocking buffer from the cells.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[2]
-
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells 3-5 times with Wash Buffer for 5-10 minutes each, protected from light.[4]
-
-
Counterstaining (Optional):
-
Incubate cells with DAPI solution for 5 minutes to stain the nuclei.[14]
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for DiSulfo-Cy5 (Excitation max: ~646 nm, Emission max: ~662 nm).[1]
-
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration | Notes |
| This compound | 1-10 mM in DMSO | 2-40 µM | Start with 20 µM and titrate down if background is high.[12] |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50-100 µM | Higher concentrations can increase dye degradation.[2] |
| THPTA (Ligand) | 100 mM in water | 250-500 µM | A 5:1 ligand to copper ratio is often recommended to protect the Cu(I) state. |
| Sodium Ascorbate | 300 mM in water | 1-5 mM | Prepare fresh for each experiment as it readily oxidizes.[2][15] |
Table 2: Common Blocking Buffer Formulations
| Blocking Agent | Concentration | Buffer | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | PBS | A common general-purpose blocking agent.[13] |
| Normal Serum | 5-10% (v/v) | PBS | Use serum from the same species as the secondary antibody (if applicable).[13] |
| Non-fat Dry Milk | 1-5% (w/v) | PBS | Not recommended for detecting phosphorylated proteins. |
Table 3: Common Wash Buffer Formulations
| Buffer | Detergent | Detergent Concentration | Notes |
| PBS | Tween-20 | 0.05-0.1% (v/v) | Helps to reduce non-specific binding.[11] |
| PBS | Triton X-100 | 0.1% (v/v) | Can be used in wash buffers, but may be harsher on cell membranes. |
Visualizations
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: Key components and their roles in the CuAAC reaction.
References
- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide: DiSulfo-Cy5 Alkyne vs. Cy5 Alkyne for Protein Labeling
In the field of protein analysis, the covalent attachment of fluorescent dyes is a cornerstone technique for detection and quantification. The development of bioorthogonal "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a highly specific and efficient method for labeling biomolecules.[1][2] Within this framework, cyanine (B1664457) dyes, particularly Cy5, are favored for their brightness and far-red fluorescence, which minimizes background autofluorescence from biological samples.[3][4]
This guide provides an in-depth comparison of two popular alkyne-modified Cy5 dyes: the standard Cy5 alkyne and its sulfonated counterpart, DiSulfo-Cy5 alkyne . The primary distinction lies in the addition of two sulfonate (SO₃⁻) groups to the DiSulfo-Cy5 core structure.[5][6] These negatively charged groups dramatically alter the dye's physicochemical properties, influencing everything from reaction setup to final signal quality. This comparison will assist researchers in selecting the optimal reagent for their specific protein labeling applications, focusing on performance, protocol differences, and supporting data.
Performance Characteristics: A Quantitative Comparison
The choice of a fluorescent label is often dictated by its photophysical properties and its behavior in aqueous environments. While DiSulfo-Cy5 and Cy5 have nearly identical spectral characteristics, their solubilities are starkly different, which has significant downstream effects on experimental workflows and results.[3][5]
The key advantage of this compound is its high water solubility, conferred by the two sulfonate groups.[7][8] This property allows labeling reactions to be performed in entirely aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF, which are required to dissolve the more hydrophobic standard Cy5 alkyne.[6][9] For sensitive proteins that may be denatured or functionally compromised by organic solvents, the sulfonated dye is the superior choice.
Furthermore, the charged sulfonate groups reduce the tendency of the dye molecules to aggregate in aqueous solutions and decrease non-specific binding to proteins through hydrophobic interactions.[5][9] This leads to lower background fluorescence and a significantly improved signal-to-noise ratio, which is critical for imaging low-abundance targets.
Physicochemical and Spectroscopic Properties
The following table summarizes the key quantitative properties of both dyes, highlighting their spectral similarities and solubility differences.
| Property | This compound | Cy5 Alkyne | Key Considerations & References |
| Solubility | High water solubility[7][8] | Low aqueous solubility; requires organic co-solvents (DMSO, DMF)[10][11] | The high water solubility of the "DiSulfo-" variant is ideal for sensitive proteins and simplifies reaction setup.[6][9] |
| Excitation Max (λex) | ~646-647 nm[12][13] | ~646 nm[11] | Both dyes are spectrally similar and well-suited for excitation by common 633 nm or 647 nm laser lines.[14][15] |
| Emission Max (λem) | ~662-663 nm[11][12] | ~662 nm[11] | Minimal spectral difference allows for use with the same standard filter sets.[3] |
| Molar Extinction Coefficient (ε) | ~251,000 - 271,000 M⁻¹cm⁻¹[12][16] | ~250,000 M⁻¹cm⁻¹[11] | A high extinction coefficient contributes to the exceptional brightness of both dyes.[6] |
| Fluorescence Quantum Yield (Φ) | ~0.2[16] | ~0.2[11] | Quantum yields are comparable, indicating similar fluorescence efficiency upon excitation.[4] |
Experimental Workflow and Methodologies
The primary difference in the experimental workflow between the two dyes is the initial dye preparation step. The choice directly impacts buffer composition and purification strategies.
General Protocol for Protein Labeling via CuAAC
This protocol provides a general guideline for labeling an azide-modified protein with an alkyne-dye. The initial dye stock preparation differs, but the reaction conditions are similar. Optimization may be required for different proteins.
1. Reagent Stock Preparation:
-
Azide-Modified Protein: Prepare a solution of your protein (e.g., 1-5 mg/mL) in a copper-free buffer such as PBS or HEPES, pH 7.4.
-
Alkyne-Dye Stock (10 mM):
-
Copper (II) Sulfate (CuSO₄) Stock (20-50 mM): Dissolve CuSO₄ in deionized water.[18]
-
Copper-Stabilizing Ligand Stock (100 mM): Prepare a 100 mM stock of a ligand like THPTA in deionized water. The ligand protects the protein from damage by reactive oxygen species and accelerates the reaction.[17][18]
-
Reducing Agent Stock (300-500 mM): Prepare a fresh solution of sodium ascorbate in deionized water immediately before use. This solution is prone to oxidation.[18][19]
2. Labeling Reaction Setup:
The following is an example for a 100 µL total reaction volume. Reagents should be added in the specified order.
-
In a microcentrifuge tube, combine:
-
33 µL Azide-Modified Protein solution
-
51 µL Labeling Buffer (e.g., PBS)
-
-
Add 1 µL of the 10 mM Alkyne-Dye stock solution (for a final concentration of 100 µM, representing a 5-10x molar excess over the protein, which may need optimization). Vortex briefly.[19]
-
Add 5 µL of the 100 mM ligand (THPTA) stock solution. Vortex.
-
Add 5 µL of the 20 mM CuSO₄ stock solution. Vortex.
-
Initiate the reaction by adding 5 µL of the freshly prepared 300 mM sodium ascorbate stock solution. Vortex briefly.[19]
3. Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate at room temperature for 30-60 minutes. Longer incubation times (up to 4 hours) may improve labeling efficiency but can also increase background.[19]
4. Purification:
-
Remove unreacted dye and catalyst components using a suitable method such as size-exclusion chromatography (e.g., spin desalting columns), dialysis, or precipitation.[6][19] For dialysis, the use of a water-soluble dye like DiSulfo-Cy5 is highly recommended for efficient removal of unreacted material.[5][6]
5. Analysis:
-
The labeled protein is now ready for downstream analysis, such as SDS-PAGE with in-gel fluorescence scanning, microscopy, or flow cytometry.
Conclusion and Recommendations
Both this compound and Cy5 alkyne are high-performance fluorescent probes for protein labeling via click chemistry. Their spectral properties are virtually identical, making them compatible with the same instrumentation.[3][5] However, the key difference—water solubility—dictates their suitability for different applications.
Choose this compound when:
-
Your protein of interest is sensitive to organic solvents.
-
The experimental goal requires the lowest possible background and the highest signal-to-noise ratio.
-
The labeling reaction must be performed in a purely aqueous system.[9]
-
Dialysis will be used for purification, as its water solubility ensures efficient removal of excess dye.[6]
Choose Cy5 Alkyne when:
-
Your protein is tolerant to small amounts (typically 5-10%) of organic co-solvents like DMSO or DMF.[6][10]
-
Cost is a significant consideration, as non-sulfonated versions are often more economical.
-
Absolute minimal background is not the primary concern for the application.
Ultimately, the addition of sulfonate groups to the Cy5 core represents a significant refinement, enhancing the dye's utility for sensitive biological applications by improving its solubility and reducing non-specific interactions. For researchers aiming for the highest quality data, especially in imaging and quantitative proteomics, this compound is the superior choice.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. interchim.fr [interchim.fr]
- 3. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 11. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]
- 12. Sulfo-Cy5-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 16. cenmed.com [cenmed.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. benchchem.com [benchchem.com]
A Head-to-Head Comparison: DiSulfo-Cy5 Alkyne vs. Alexa Fluor 647 Alkyne for Click Chemistry
For researchers, scientists, and drug development professionals leveraging the power of click chemistry for biomolecular labeling, the choice of fluorescent probe is paramount. Among the far-red fluorophores, DiSulfo-Cy5 alkyne and Alexa Fluor 647 alkyne are two prominent options. This guide provides an objective comparison of their performance, supported by photophysical data and a general experimental protocol, to aid in selecting the optimal reagent for your specific application.
Photophysical Properties: A Quantitative Comparison
The selection of a fluorophore is often dictated by its spectral characteristics and brightness. The following table summarizes the key photophysical properties of this compound and Alexa Fluor 647 alkyne.
| Property | This compound | Alexa Fluor 647 Alkyne |
| Excitation Maximum (λex) | ~646 nm[1] | ~650 nm[2][3][4] |
| Emission Maximum (λem) | ~662 nm[1] | ~665 nm[2][4][5] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹[1][6] | ~239,000 - 250,000 cm⁻¹M⁻¹[2][3][5][7] |
| Fluorescence Quantum Yield (Φ) | ~0.28[1] | ~0.33[2][8] |
| Solubility | Water, DMSO, DMF[1] | Water, DMSO, DMF[7][9] |
Key Takeaways from the Data:
-
Spectral Compatibility: Both dyes are spectrally very similar and are well-suited for excitation by the 633 nm or 647 nm laser lines commonly found on fluorescence microscopes and flow cytometers[7][9][10]. Their emission profiles are also nearly identical, allowing for the use of standard Cy5 filter sets[4].
-
Brightness: Brightness is a function of both the molar extinction coefficient and the quantum yield. This compound boasts a higher extinction coefficient, suggesting a greater ability to absorb light. However, Alexa Fluor 647 alkyne has a slightly higher quantum yield, indicating more efficient conversion of absorbed light into fluorescence. In practice, both are considered very bright far-red dyes[5][10].
-
Hydrophilicity: The "DiSulfo" prefix in DiSulfo-Cy5 indicates the presence of two sulfonate groups, which imparts high water solubility[1][11]. This is advantageous for labeling biomolecules in aqueous buffers without the need for organic co-solvents that could be detrimental to the sample[11][12]. Alexa Fluor dyes are also known for their good water solubility due to sulfonation[13].
Performance Characteristics
While direct, side-by-side experimental data for the alkyne derivatives is limited, comparisons of the parent dye families (Cy5 and Alexa Fluor 647) provide valuable insights.
Photostability: Alexa Fluor 647 is renowned for its exceptional photostability, retaining its fluorescent signal for longer periods during imaging compared to Cy5[2][14][15][16]. This makes it a preferred choice for applications requiring long exposure times or repeated imaging, such as super-resolution microscopy[2].
pH Insensitivity: Both dyes exhibit fluorescence that is stable over a wide pH range (pH 4 to 10), which is a crucial feature for reliable performance in various biological buffers and cellular environments[7][9][10].
Self-Quenching: Alexa Fluor 647 conjugates have been shown to be less prone to self-quenching at high degrees of labeling compared to Cy5 conjugates[14][16]. This allows for the attachment of more dye molecules to a target biomolecule, resulting in brighter overall signals[14][17].
Experimental Workflow: Copper-Catalyzed Click Chemistry (CuAAC)
Both this compound and Alexa Fluor 647 alkyne are designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioconjugation reaction[18][19][20]. The following diagram illustrates a general workflow for labeling an azide-modified biomolecule with either of these alkyne-functionalized dyes.
Caption: General workflow for labeling an azide-modified biomolecule using copper-catalyzed click chemistry with an alkyne-functionalized fluorescent dye.
Experimental Protocol: General Procedure for CuAAC Labeling
This protocol provides a starting point for labeling azide-modified proteins. Optimization may be required based on the specific biomolecule and dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound or Alexa Fluor 647 alkyne stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[21]
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)[12][21]
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare the Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:2 to 1:5 molar ratio of Cu:ligand is common[21]. Mix well and let it stand for a few minutes.
-
Set up the Reaction: In a separate microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the Alkyne Dye: Add the alkyne dye stock solution to the protein solution. A 2- to 10-fold molar excess of the dye over the protein is a typical starting point[12].
-
Add the Catalyst: Add the catalyst premix to the reaction mixture. A final copper concentration of 50-100 µM is often sufficient[12].
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction[12].
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light[21][22].
-
Purification: Remove unreacted dye and catalyst components by purifying the labeled protein using a suitable method, such as size-exclusion chromatography (e.g., a desalting column)[12].
-
Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (~646-650 nm).
Conclusion
Both this compound and Alexa Fluor 647 alkyne are excellent choices for far-red fluorescence labeling via click chemistry.
-
Choose this compound when high water solubility is a primary concern and for applications where the slightly higher extinction coefficient may be advantageous. It is also a very cost-effective option[].
-
Choose Alexa Fluor 647 alkyne for applications demanding the highest photostability, such as super-resolution microscopy or experiments involving prolonged imaging. Its resistance to self-quenching also makes it ideal for achieving very bright conjugates with high degrees of labeling[10][14].
Ultimately, the optimal choice will depend on the specific experimental requirements, including the nature of the biomolecule, the imaging modality, and budget considerations. For most standard applications, both dyes will provide excellent performance.
References
- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. idtdna.com [idtdna.com]
- 4. nebiogroup.com [nebiogroup.com]
- 5. APDye Fluor 647 Alkyne (Alexa Fluor 647 Alkyne analog) | AxisPharm [axispharm.com]
- 6. cenmed.com [cenmed.com]
- 7. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Alexa Fluor 647 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 14. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. interchim.fr [interchim.fr]
- 19. interchim.fr [interchim.fr]
- 20. Click Chemistry [organic-chemistry.org]
- 21. confluore.com [confluore.com]
- 22. broadpharm.com [broadpharm.com]
A Comparative Guide to DiSulfo-Cy5 Alkyne and Other Far-Red Fluorescent Dyes for Advanced Research Applications
For researchers, scientists, and drug development professionals seeking optimal fluorescent probes for their experimental needs, this guide provides an objective comparison of DiSulfo-Cy5 alkyne with other prominent far-red fluorescent dyes. The selection of an appropriate fluorophore is critical for the success of fluorescence-based assays, influencing sensitivity, resolution, and the reliability of experimental data.
This guide focuses on a selection of popular alkyne-functionalized far-red dyes, which are instrumental for bioorthogonal labeling via "click chemistry." These dyes are extensively used in a variety of applications including fluorescence microscopy, flow cytometry, and in vivo imaging, primarily due to the reduced autofluorescence of biological samples in the far-red spectrum.[1][2] We will compare the photophysical properties and provide exemplary experimental protocols for this compound, Alexa Fluor 647 alkyne, DyLight 650, and IRDye 680RD alkyne.
Photophysical Performance at a Glance
The performance of a fluorescent dye is dictated by its key photophysical properties: the molar extinction coefficient (ε), which indicates how strongly the dye absorbs light at a specific wavelength, and the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence.[1] A higher molar extinction coefficient and quantum yield contribute to a brighter fluorescent signal. The excitation and emission maxima determine the optimal laser lines and filter sets for detection.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features |
| This compound | 646[3] | 662[3] | 271,000[3] | 0.28[3] | High water solubility, good photostability. |
| Alexa Fluor 647 alkyne | 650[4] | 665[4] | 239,000[4] | 0.33[4] | High brightness and photostability, pH insensitive.[4][5] |
| DyLight 650 | 652[6][7] | 672[6][7] | 250,000[7] | Not specified | Spectrally similar to Alexa Fluor 647 and Cy5.[6][7] |
| IRDye 680RD alkyne | 680 (in Methanol)[8] | 694 (in Methanol)[8] | Not specified | Not specified | Near-infrared dye suitable for in vivo imaging.[9][10] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed methodologies for common applications of these far-red fluorescent dyes.
Protein Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the labeling of a protein containing an azide (B81097) group with an alkyne-functionalized far-red fluorescent dye.
Materials:
-
Azide-modified protein in a sodium azide-free buffer
-
Alkyne-functionalized far-red dye (e.g., this compound)
-
1.5x Protein Labeling Buffer
-
Activator Solution (freshly prepared 50 mM ascorbic acid in water)
-
DMSO or water for dye stock solution
-
Inert gas (argon or nitrogen)
Procedure:
-
Determine Reaction Volume: Based on the amount of modified protein, determine the total reaction volume. The volume of the protein solution should not exceed one-third of the total reaction volume.[11][12]
-
Prepare Stock Solutions:
-
Reaction Setup:
-
Degassing: Purge the reaction tube with an inert gas (argon or nitrogen) for 10-20 seconds to remove oxygen, which can interfere with the click reaction.[12]
-
Initiate the Reaction: Add the freshly prepared ascorbic acid solution to the reaction mixture. Purge the tube again with inert gas for a few seconds and close it.[11][12]
-
Incubation: Vortex the solution and allow the reaction to proceed at room temperature for 8-16 hours.[12]
-
Purification: Purify the labeled protein from the excess dye using dialysis or size-exclusion chromatography.[12]
Live Cell Staining for Flow Cytometry
This protocol details the staining of live cells with a far-red fluorescent dye for subsequent analysis by flow cytometry to monitor cell proliferation.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells)
-
CellTrace™ Far Red or a similar far-red cell proliferation dye
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
DMSO
Procedure:
-
Cell Preparation: Isolate and wash the cells, then resuspend them in PBS at a concentration of 1 x 10⁶ cells/mL.[13]
-
Dye Preparation: Prepare a 5 µM working solution of the far-red dye in anhydrous DMSO.[13]
-
Cell Staining:
-
Quenching: Add at least five volumes of complete culture medium to the stained cells to absorb any unbound dye and incubate for 5 minutes.[13]
-
Final Wash: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete culture medium.[14]
-
Analysis: The labeled cells are now ready for culture and subsequent analysis by flow cytometry.
References
- 1. jacksonimmuno.com [jacksonimmuno.com]
- 2. Far-Red and Near Infrared Dyes [jacksonimmuno.com]
- 3. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. nebiogroup.com [nebiogroup.com]
- 6. Panel Builder [admin.fluorofinder.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. shop.licorbio.com [shop.licorbio.com]
- 9. rndsystems.com [rndsystems.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. web-api.polscientific.com [web-api.polscientific.com]
- 14. CellTrace Far Red Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
The Decisive Advantage: Why DiSulfo-Cy5 Alkyne Outshines its Non-Sulfonated Counterpart in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise labeling of biomolecules, the choice of fluorescent probe is paramount. In the realm of far-red cyanine (B1664457) dyes, DiSulfo-Cy5 alkyne emerges as a superior alternative to its non-sulfonated Cy5 counterpart, primarily due to its enhanced aqueous solubility and resistance to aggregation. These properties translate into more robust and reliable experimental outcomes, particularly in sensitive biological applications.
The fundamental distinction between this compound and the traditional non-sulfonated Cy5 alkyne lies in the presence of two sulfonate (SO₃⁻) groups. This seemingly minor chemical modification confers significant advantages in aqueous environments, directly addressing common challenges faced during bioconjugation procedures.
Enhanced Aqueous Solubility and Simplified Labeling Protocols
A major drawback of non-sulfonated Cy5 dyes is their poor water solubility.[1][2][3] This necessitates the use of organic co-solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to dissolve the dye before it can be introduced to a biomolecule in an aqueous buffer.[1][3][4][5] This step not only complicates the experimental workflow but also poses a risk to sensitive biomolecules, like proteins, which can be denatured by organic solvents.[4]
In stark contrast, this compound is highly water-soluble, completely circumventing the need for organic co-solvents.[1][2][4] This allows for a streamlined and milder labeling protocol, making it the ideal choice for conjugating with delicate proteins, antibodies, and other biomolecules that are intolerant to harsh solvent conditions. The direct dissolution in aqueous buffers simplifies the reaction setup and minimizes potential artifacts introduced by organic solvents.
Reduced Aggregation for Brighter, More Reliable Signals
Cyanine dyes are known for their tendency to aggregate in aqueous solutions, a phenomenon that can lead to fluorescence quenching and a decrease in signal intensity.[2][4][6] The charged sulfonate groups on the DiSulfo-Cy5 molecule act to repel each other, significantly reducing the propensity for aggregation.[2][4] This ensures that the dye molecules remain in their monomeric, highly fluorescent state, leading to brighter and more reliable signals in applications such as fluorescence microscopy, flow cytometry, and in vivo imaging. Non-sulfonated Cy5, lacking these charged groups, is more prone to forming non-fluorescent aggregates, which can diminish the overall fluorescence of the conjugate and lead to inaccurate quantification.[6]
Comparative Performance Data
While the core spectral properties of DiSulfo-Cy5 and non-sulfonated Cy5 are nearly identical, the practical implications of improved solubility and reduced aggregation are evident in their performance.
| Property | This compound | Non-Sulfonated Cy5 Alkyne | Advantage of DiSulfo-Cy5 |
| Solubility | High in water and aqueous buffers[1][4][7] | Low in water; requires organic co-solvents (DMSO, DMF)[1][3] | Simplifies labeling protocols; ideal for sensitive biomolecules. |
| Aggregation | Significantly reduced due to charged sulfonate groups[2][4] | Prone to aggregation in aqueous solutions[6] | Brighter, more reliable fluorescence signal; avoids quenching effects. |
| Labeling Protocol | Direct dissolution in aqueous buffer[4] | Requires initial dissolution in organic co-solvent[2][3] | Milder reaction conditions; protects sensitive biomolecules. |
| Purification | Efficient removal of unreacted dye via dialysis in aqueous buffers[4][5] | Less efficient removal of unreacted dye via dialysis due to lower water solubility. | Cleaner final conjugate. |
| Spectral Properties | Ex/Em: ~646/662 nm[7] | Ex/Em: ~649/671 nm[8] | Interchangeable in most applications without changing instrumentation.[4][5] |
| Quantum Yield | 0.28[7] | Not specified for alkyne derivative, but generally comparable. | High brightness. |
| Extinction Coefficient | 271,000 cm⁻¹M⁻¹[7] | 250,000 cm⁻¹M⁻¹[8][9] | Strong light absorption contributes to high brightness. |
Experimental Protocols: A Tale of Two Workflows
The practical advantages of this compound are best illustrated by comparing the experimental workflows for labeling an azide-modified biomolecule via a copper-catalyzed "click" reaction.
Protocol 1: Labeling with this compound (Aqueous Protocol)
This protocol highlights the straightforward nature of working with a water-soluble dye.
-
Prepare Biomolecule: Dissolve the azide-modified biomolecule (e.g., protein, oligonucleotide) in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare this compound: Directly dissolve the this compound in the same aqueous buffer to create a stock solution.
-
Click Reaction:
-
To the biomolecule solution, add the this compound stock solution.
-
Add the copper(II)-TBTA catalyst solution.
-
Add a freshly prepared solution of a reducing agent (e.g., sodium ascorbate).
-
-
Incubation: Gently mix and incubate the reaction at room temperature, protected from light, for 1-4 hours.
-
Purification: Purify the labeled conjugate using size-exclusion chromatography or dialysis to remove unreacted dye and catalyst.
Protocol 2: Labeling with Non-Sulfonated Cy5 Alkyne (Co-Solvent Protocol)
This protocol demonstrates the additional steps and considerations required for a non-water-soluble dye.
-
Prepare Biomolecule: Dissolve the azide-modified biomolecule in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare Non-Sulfonated Cy5 Alkyne: Dissolve the non-sulfonated Cy5 alkyne in an organic co-solvent such as DMSO or DMF to create a concentrated stock solution.[2][3]
-
Click Reaction:
-
To the biomolecule solution, slowly add the required amount of the non-sulfonated Cy5 alkyne stock solution while gently vortexing. The final concentration of the organic co-solvent should be kept to a minimum (typically 5-10%) to avoid precipitation of the biomolecule.[3][4]
-
Add the copper(II)-TBTA catalyst solution.
-
Add a freshly prepared solution of a reducing agent (e.g., sodium ascorbate).
-
-
Incubation: Gently mix and incubate the reaction at room temperature, protected from light, for 1-4 hours.
-
Purification: Purify the labeled conjugate using a method compatible with the presence of the organic co-solvent, such as size-exclusion chromatography. Dialysis may be less effective for removing the less water-soluble unreacted dye.[4]
Visualizing the Workflow Advantage
The following diagrams illustrate the streamlined workflow of this compound compared to its non-sulfonated counterpart.
Caption: Comparative experimental workflows for bioconjugation.
Conclusion
For researchers seeking reliability, simplicity, and optimal performance in their bioconjugation experiments, this compound presents a clear advantage over non-sulfonated Cy5 alkyne. Its superior water solubility eliminates the need for potentially harmful organic co-solvents and simplifies labeling protocols. Furthermore, its resistance to aggregation ensures brighter and more consistent fluorescence, leading to higher quality data in a wide range of applications. While the core photophysical properties remain similar, the improved handling and performance characteristics of this compound make it the superior choice for demanding biological research and drug development applications.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 3. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to DiSulfo-Cy5 Alkyne in Super-Resolution Microscopy
For researchers, scientists, and drug development professionals at the forefront of cellular imaging, the choice of a fluorescent probe is a critical determinant for achieving high-quality, super-resolved images. This guide provides a comprehensive comparison of DiSulfo-Cy5 alkyne's performance in super-resolution microscopy, particularly in stochastic optical reconstruction microscopy (STORM), against other commonly used alkyne-functionalized fluorophores. By presenting objective experimental data and detailed protocols, this guide aims to facilitate an informed decision for your specific research needs.
Quantitative Performance Comparison
The selection of a fluorophore for super-resolution microscopy hinges on key photophysical properties that directly impact image quality. These include a high molar extinction coefficient for efficient light absorption, a high quantum yield for bright signal emission, and robust photostability to withstand the intense laser illumination required for single-molecule localization. The following table summarizes the key photophysical and performance characteristics of this compound and its main competitors.
| Property | This compound | Alexa Fluor 647 Alkyne | CF™ 647 Alkyne | AZDye 647 Alkyne |
| Excitation Maximum (nm) | ~646[1] | ~650[2][3][4] | ~650 | ~647[5] |
| Emission Maximum (nm) | ~662[1] | ~665[2][3][4] | ~665 | ~663[5] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~271,000[1] | ~239,000 - 270,000 | ~240,000[6] | ~255,000[5] |
| Quantum Yield | ~0.28[1] | ~0.33 | Good[6] | ~0.21[5] |
| Photon Yield per switching event (in STORM) | Good | Excellent[7] | Good | Good |
| Photostability | Good[1] | High[2] | High[2] | High |
| Blinking Cycles (in STORM) | Good | High | Good | Good |
| Localization Precision (nm) | Good | ~10[8] | Good | Good |
| Water Solubility | High[1] | High | High | High |
Note: The performance of fluorescent dyes in STORM is highly dependent on the imaging buffer composition and experimental conditions. The values presented here are for comparative purposes and may vary between different studies and experimental setups.
Signaling Pathways and Experimental Workflows
A typical workflow for labeling intracellular targets with this compound for super-resolution microscopy involves the introduction of an azide (B81097) chemical reporter into the biomolecule of interest, followed by a copper-catalyzed click reaction with the alkyne-functionalized dye.
References
- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 2. APDye Fluor 647 Alkyne (Alexa Fluor 647 Alkyne analog) | AxisPharm [axispharm.com]
- 3. irispublishers.com [irispublishers.com]
- 4. nebiogroup.com [nebiogroup.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. biotium.com [biotium.com]
- 7. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targetable conformationally restricted cyanines enable photon-count limited applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DiSulfo-Cy5 Alkyne and Competing Fluorophores for Click Chemistry
For researchers and professionals in drug development and life sciences, the selection of an appropriate fluorescent probe is a critical determinant for the success of sensitive bio-conjugation and imaging experiments. DiSulfo-Cy5 alkyne, a water-soluble cyanine (B1664457) dye, is a popular choice for such applications due to its reactivity in click chemistry, high extinction coefficient, and good quantum yield. This guide provides an objective comparison of the quantum yield of this compound against its direct competitors, supported by experimental data and protocols.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield is indicative of a brighter fluorescent dye, which is highly desirable for enhancing detection sensitivity. The following table summarizes the quantum yields of this compound and other spectrally similar alkyne-functionalized dyes.
| Dye | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) |
| This compound | 0.28 [1] | 646 [1] | 662 [1] |
| Sulfo-Cy5 alkyne | 0.2[2] | ~646 | ~662 |
| Alexa Fluor 647 | 0.33[3][4] | 650[4] | 665[4] |
| XFD647 Alkyne | High | 650 | 671 |
| Cy5.5 alkyne | 0.27[5] | ~673 | ~707 |
Note: The quantum yield of Alexa Fluor 647 is for the succinimidyl ester derivative in aqueous solution, which is expected to be comparable to the alkyne variant. XFD647 is structurally similar to Alexa Fluor™ 647 and is stated to have a high fluorescence quantum yield.[6]
Experimental Protocol: Determination of Fluorescence Quantum Yield
The comparative method is a widely used and accessible technique for determining the fluorescence quantum yield of a sample.[7] This method involves comparing the fluorescence intensity of the unknown sample to a well-characterized standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., phosphate-buffered saline (PBS), pH 7.2)
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Alexa Fluor 647, Φ = 0.33 in PBS)[3]
-
Sample of interest (this compound or competitor)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the reference standard and the dye under investigation in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to minimize inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard.
-
Measure Fluorescence Emission: Using a fluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength should be the same for both the standard and the sample.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the reference standard.
-
m_sample and m_standard are the slopes of the linear fits for the sample and standard plots, respectively.
-
η_sample and η_standard are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this ratio is 1).
-
Workflow for Quantum Yield Determination
The following diagram illustrates the experimental workflow for the comparative measurement of fluorescence quantum yield.
Caption: Workflow for determining fluorescence quantum yield.
Conclusion
Based on the available data, Alexa Fluor 647 exhibits the highest quantum yield among the compared dyes, suggesting it would be the brightest probe in this spectral range. This compound demonstrates a strong quantum yield of 0.28, making it a highly effective and bright fluorescent marker for click chemistry applications.[1] The additional sulfonation of this compound compared to Sulfo-Cy5 alkyne appears to contribute to a notable increase in its quantum yield. The choice of fluorescent dye will ultimately depend on the specific requirements of the experiment, including the desired brightness, photostability, and cost-effectiveness. The provided protocol offers a standardized method for researchers to verify and compare the quantum yields of these and other fluorescent probes in their own laboratory settings.
References
- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 2. cenmed.com [cenmed.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 6. XFD647 Alkyne | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of DiSulfo-Cy5 Alkyne and Other Cyanine Dages for Enhanced Photostability in Research Applications
In the demanding fields of molecular and cellular biology, as well as in advanced drug development, the choice of fluorescent probes is paramount to the integrity and success of experimental outcomes. Among the plethora of available fluorophores, cyanine (B1664457) dyes are mainstays for a variety of applications, from super-resolution microscopy to in vivo imaging. A critical determinant of their utility is photostability—the resilience of a dye to photodegradation upon light exposure. This guide offers an objective comparison of the photostability of DiSulfo-Cy5 alkyne against other commonly used cyanine dyes, supported by experimental data and detailed methodologies for researchers and scientists.
Executive Summary
Cyanine dyes, particularly those in the far-red spectrum, are indispensable tools in biological imaging. This compound, a sulfonated derivative of Cy5, is designed for improved water solubility and for covalent labeling of biomolecules via "click chemistry." While direct quantitative photostability data for this compound is not extensively available in peer-reviewed literature, its performance can be inferred from studies on Cy5 and its sulfonated analogs. Generally, while sulfonation enhances hydrophilicity, it does not fundamentally alter the photophysical properties of the core cyanine structure.
Comparatively, cyanine dyes such as Alexa Fluor 647 and DyLight 650 have been engineered for superior photostability and brightness. Experimental evidence consistently demonstrates that Alexa Fluor 647, in particular, exhibits significantly greater resistance to photobleaching than the conventional Cy5 dye.[1][2][3] DyLight dyes are also marketed as having enhanced photostability compared to their traditional cyanine counterparts.[1][4] This guide will delve into the available quantitative data, present a standardized protocol for photostability assessment, and illustrate a typical experimental workflow for utilizing this compound.
Data Presentation: A Comparative Overview
The following table summarizes key photophysical properties related to the photostability of this compound and other comparable cyanine dyes. It is important to note that a direct, head-to-head comparison of this compound's photostability is not readily found in published studies. The data for Cy5 is often used as a benchmark.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| This compound | ~646 | ~662 | ~271,000 | ~0.28 | Moderate (inferred from Cy5) |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | Moderate to Low[3][5] |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33 | High[2][3][5] |
| DyLight 650 | ~652 | ~672 | ~250,000 | Not specified | High (as per manufacturer)[1][4] |
Note: The photostability of a fluorophore is highly dependent on its local environment, including the solvent, pH, and the presence of antifading agents. The values presented are for general comparison.
Experimental Protocols for Measuring Photostability
To obtain reliable and comparable photostability data, a standardized experimental protocol is essential. The following method describes a typical procedure for measuring the photobleaching of fluorescent dyes in a microscopy setting.
Objective: To quantify and compare the photostability of different cyanine dyes by measuring the decrease in their fluorescence intensity over time under continuous illumination.
Materials:
-
Cyanine dyes of interest (e.g., this compound, Cy5, Alexa Fluor 647, DyLight 650) conjugated to a biomolecule (e.g., an antibody or oligonucleotide).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microscope slides and coverslips.
-
Antifade mounting medium.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets, and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare solutions of the fluorescently labeled biomolecules in PBS at a standardized concentration.
-
Mount a small volume of each solution onto a microscope slide and cover with a coverslip, using an antifade mounting medium.
-
Seal the edges of the coverslip to prevent evaporation and drying.
-
-
Microscope Setup:
-
Select the appropriate excitation source and filter set for the cyanine dyes being tested (e.g., a 640 nm laser and a 660-700 nm emission filter).
-
Set the illumination intensity to a constant and reproducible level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all samples.
-
Define a region of interest (ROI) for imaging.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI under continuous illumination.
-
Set the time interval and the total acquisition time. The duration should be sufficient to observe a significant decrease in fluorescence intensity for the least stable dye.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the dye's photostability.
-
Calculate the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for utilizing this compound in a typical bio-conjugation experiment via click chemistry and a simplified representation of the photobleaching process.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
Validating DiSulfo-Cy5 Alkyne Labeling by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging click chemistry for proteomic analysis, the choice of a fluorescent alkyne dye can significantly impact the quality and interpretation of mass spectrometry data. This guide provides a detailed comparison of DiSulfo-Cy5 alkyne with its alternatives, offering insights into their performance for mass spectrometry-based validation. While direct, quantitative head-to-head mass spectrometry data is limited in published literature, this guide synthesizes available information on the chemical properties of these dyes to provide a robust framework for selecting the appropriate reagent.
Performance Comparison of Alkyne-Functionalized Dyes
The selection of an alkyne-functionalized fluorescent dye for mass spectrometry workflows is a trade-off between various factors, including water solubility, aggregation potential, and the dye's impact on peptide ionization and fragmentation. Here, we compare this compound with two common alternatives: the non-sulfonated Cy5 alkyne and the highly sulfonated Alexa Fluor 647 alkyne.
| Feature | This compound | Cy5 Alkyne | Alexa Fluor 647 Alkyne Equivalent |
| Structure | Cyanine (B1664457) dye with two sulfonate groups. | Cyanine dye with no sulfonate groups. | Asymmetric cyanine dye with four sulfonate groups. |
| Water Solubility | High. The two sulfonate groups significantly increase hydrophilicity, allowing for reactions in aqueous buffers with minimal to no organic co-solvent.[1][2] | Low. Requires an organic co-solvent like DMSO or DMF for initial dissolution before addition to the aqueous reaction mixture.[3][4] | Very High. The presence of four sulfonate groups imparts excellent water solubility.[5] |
| Aggregation Potential | Low. The negatively charged sulfonate groups reduce the tendency for dye molecules to aggregate in aqueous solutions.[1][] | High. The hydrophobic nature of the cyanine core can lead to aggregation, which may interfere with labeling and subsequent analysis.[1] | Very Low. The high degree of sulfonation effectively prevents aggregation. |
| Impact on Peptide Ionization | The fixed negative charges from the sulfonate groups may potentially influence the overall charge state of the labeled peptide, which could affect ionization efficiency. Sulfonation has been shown to direct fragmentation, favoring the formation of y-ions, which can simplify spectra for de novo sequencing.[7][8] | The addition of a large, hydrophobic molecule can potentially suppress the ionization of the labeled peptide. | Similar to DiSulfo-Cy5, the multiple sulfonate groups will influence the peptide's charge state and are expected to promote y-ion fragmentation. |
| Mass Spectrometry Fragmentation | The fragmentation pattern of the cyanine core itself is not well-documented in proteomics literature. The triazole linkage from the click reaction is stable.[9] | Similar to DiSulfo-Cy5, specific fragmentation data for the Cy5 core is not readily available. | The core structure is also a cyanine dye, and its specific fragmentation behavior in a proteomics context is not extensively detailed. |
| Key Advantages for MS | Excellent water solubility simplifies labeling protocols and reduces the risk of dye precipitation. Reduced aggregation leads to more homogenous labeling.[1][] | Commercially available from numerous suppliers. | Superior water solubility and resistance to aggregation. |
| Potential Disadvantages for MS | The impact of the fixed negative charges on ionization efficiency requires empirical evaluation for specific peptides. | Poor water solubility can complicate labeling procedures and may lead to non-specific binding due to aggregation.[1][3] | The higher molecular weight and number of sulfonate groups may have a more pronounced effect on peptide chromatographic retention and ionization. |
Experimental Protocols
This section provides a detailed methodology for the labeling of azide-modified peptides with this compound and subsequent analysis by mass spectrometry. This protocol can be adapted for other alkyne-functionalized dyes, with adjustments for their solubility.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Peptides
Materials:
-
Azide-modified peptide sample
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
-
Reaction Buffer: 100 mM phosphate (B84403) buffer, pH 7.4
-
Quenching Solution: 50 mM EDTA
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometry-grade solvents (acetonitrile, formic acid, water)
Procedure:
-
Sample Preparation: Dissolve the azide-modified peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in water.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of TCEP in water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the peptide solution with a 2-5 molar excess of this compound.
-
Add TCEP to a final concentration of 2.5 mM.
-
Add TBTA to a final concentration of 500 µM.
-
Initiate the reaction by adding CuSO4 to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10 mM.
-
Sample Cleanup:
-
Acidify the reaction mixture with 0.1% formic acid.
-
Desalt the labeled peptide using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the labeled peptide with 50-80% acetonitrile (B52724) containing 0.1% formic acid.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the sample in a solvent suitable for your mass spectrometer (e.g., 2% acetonitrile, 0.1% formic acid in water).
-
Protocol 2: Mass Spectrometry Analysis of Labeled Peptides
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurement of precursor and fragment ions.
Procedure:
-
Liquid Chromatography (LC): Separate the labeled peptides using a reverse-phase HPLC column with a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry (MS):
-
Acquire full MS scans to identify the precursor ions of the labeled peptides. The expected mass shift for the this compound label should be calculated and used for identification.
-
Perform tandem mass spectrometry (MS/MS) on the identified precursor ions using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Analyze the MS/MS spectra to confirm the peptide sequence.
-
The presence of the DiSulfo-Cy5 label will add a specific mass to the peptide and its fragments. Account for this mass modification in the database search parameters.
-
Examine the fragmentation pattern for any characteristic reporter ions or neutral losses from the dye itself, although these are not well-characterized for cyanine dyes in a proteomics context. The sulfonate groups are expected to promote a dominant y-ion series.[7][8]
-
Visualizations
To aid in the understanding of the chemical structures and the experimental workflow, the following diagrams are provided.
References
- 1. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 2. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 3. Cyanine 5 alkyne (A270160) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. BP Fluor 647 Alkyne, Alexa Fluor 647 alkyne equivalent | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to DiSulfo-Cy5 Alkyne and DBCO-Functionalized Dyes for Bioorthogonal Labeling
In the field of bioorthogonal chemistry, the ability to specifically label and visualize biomolecules in their native environment is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry, has emerged as a powerful tool for this purpose.[1] This guide provides a detailed comparison of two key reagents used in SPAAC: DiSulfo-Cy5 Alkyne and DBCO-functionalized dyes, offering researchers the data needed to select the optimal tool for their experimental needs.
Core Reaction Principles: SPAAC
SPAAC involves the reaction between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[2][3] This reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and in vivo applications.[3] The primary distinction between the two dye types lies in their reactive handles:
-
This compound: This molecule contains a terminal alkyne. For it to participate in a "click" reaction, it typically requires a copper catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC).[4][5][6] However, for the purposes of this comparison within the copper-free context, we will consider its azide partner to be functionalized with a strained cyclooctyne like DBCO.
-
DBCO-Functionalized Dyes (e.g., DBCO-Cy5): These dyes are conjugated to Dibenzocyclooctyne (DBCO), a highly reactive strained alkyne.[7][8] DBCO's ring strain is the driving force behind its rapid, catalyst-free reaction with azide-modified molecules.[1][3]
The choice between using an alkyne-functionalized dye (reacting with a DBCO-modified target) or a DBCO-functionalized dye (reacting with an azide-modified target) depends on the experimental design and which moiety is easier to incorporate into the biomolecule of interest.
Performance Comparison
The selection of a labeling strategy often hinges on reaction kinetics, solubility, and the photophysical properties of the fluorophore.
Reaction Kinetics
The speed of the SPAAC reaction is critical, especially when dealing with low concentrations of target molecules or dynamic cellular processes. The reaction rate is primarily dictated by the strained cyclooctyne. DBCO is one of the most reactive cyclooctynes used for SPAAC, known for its fast kinetics.[1][8]
Second-order rate constants (k₂) are a key metric for comparing reactivity. While a direct comparison between this compound and a DBCO-dye is not applicable (as they are different components of the reaction), we can compare the kinetics of DBCO with other cyclooctynes when reacting with a simple azide, like benzyl (B1604629) azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide [M⁻¹s⁻¹] | Key Features |
| DBCO | ~0.6 - 1.0 | High reactivity, ideal for rapid labeling.[2] |
| BCN | ~0.06 - 0.1 | Smaller and less lipophilic than DBCO.[2] |
| DIBO | ~0.3 - 0.7 | Robust reactivity and high stability.[2][8] |
DBCO's high reactivity ensures quick and efficient labeling, which is advantageous for improving experimental throughput.[3] The reaction progress can be monitored by UV-Vis spectroscopy, as the characteristic DBCO absorbance peak near 310 nm diminishes upon reaction with an azide.[7][9]
Solubility and Physicochemical Properties
Solubility in aqueous buffers is crucial for biological applications to prevent aggregation and ensure reagent availability.
-
This compound: The "DiSulfo" designation indicates the presence of two sulfonate groups. These groups impart high water solubility, which is essential for biological labeling experiments to minimize non-specific binding.[10][11] This dye is soluble in water, DMSO, and DMF.[4][10]
-
DBCO-Functionalized Dyes: The DBCO moiety itself is hydrophobic. To counteract this, DBCO reagents are often synthesized with PEG linkers to enhance their hydrophilicity.[7][9] Dyes like "Sulfo-Cy5 DBCO" are also sulfonated to ensure good aqueous solubility.[12][13]
Photophysical Properties
Both this compound and DBCO-Cy5 are based on the Cyanine5 (Cy5) fluorophore, a bright, far-red fluorescent dye. Their spectral properties are nearly identical and are well-suited for the 633 nm or 647 nm laser lines.[4][14] This spectral region benefits from reduced autofluorescence from biological samples.[2]
| Parameter | This compound | DBCO-Sulfo-Cy5 |
| Excitation Max (Ex) | ~646 nm | ~646 nm[12][15] |
| Emission Max (Em) | ~662 nm | ~670 nm[12][15] |
| Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹[10] | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | 0.28[10] | Not consistently reported, but Cy5 dyes are generally high. |
| Solubility | High in water, DMSO, DMF[4][10] | High in water (sulfonated versions)[12] |
| pH Sensitivity | Insensitive from pH 4 to 10[4][5] | Insensitive from pH 4 to 10[16] |
The brightness and photostability of the Cy5 fluorophore make both options excellent for imaging low-abundance targets.[4]
Experimental Protocols
Below are generalized protocols for labeling proteins and cells using either a DBCO-functionalized dye or a this compound in a copper-free click chemistry context.
Protocol 1: Labeling of Azide-Modified Protein with DBCO-Cy5
This protocol outlines the labeling of a protein that has been modified to contain azide groups.
Materials:
-
Azide-modified protein in amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-Sulfo-Cy5 stock solution (e.g., 10 mM in DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with the DBCO-Sulfo-Cy5. A 2- to 4-fold molar excess of the DBCO dye over the protein is a recommended starting point.[9]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[2][9] Higher temperatures can increase the reaction rate but may affect protein stability.[17]
-
Purification: Remove unreacted DBCO-Sulfo-Cy5 dye using an appropriate method such as an SEC desalting column or dialysis.[2]
-
Characterization (Optional): Confirm successful conjugation by SDS-PAGE (observing a fluorescent band at the protein's molecular weight) and determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring absorbance at ~280 nm (protein) and ~646 nm (dye).[2]
Protocol 2: Live-Cell Imaging with this compound
This protocol describes labeling live cells that have metabolically incorporated a DBCO-modified sugar (e.g., DBCO-ManNAc) on their surface glycoproteins.
Materials:
-
Live cells with metabolically incorporated DBCO groups
-
This compound stock solution (e.g., 1-10 mM in water or PBS)
-
Live-cell imaging buffer (e.g., HBSS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Plate cells and allow them to adhere. The cells should have been previously cultured with a DBCO-containing metabolic precursor.
-
Labeling Solution: Prepare the labeling solution by diluting the this compound stock solution in pre-warmed live-cell imaging buffer to a final concentration of 5-20 µM.
-
Incubation: Remove the culture medium from the cells and add the labeling solution. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any unbound dye.
-
Imaging: Add fresh imaging buffer to the cells and visualize using a fluorescence microscope with appropriate filters for Cy5 (e.g., Ex: 630-650 nm, Em: 660-680 nm).
Conclusion and Recommendations
Both this compound and DBCO-functionalized Cy5 dyes are high-performance reagents for bioorthogonal labeling. The choice between them is not based on the fluorophore, but on the strategic design of the click chemistry reaction.
-
Choose DBCO-Functionalized Dyes when: Your biomolecule of interest is easily and efficiently modified with an azide group. The high reactivity of DBCO ensures rapid and efficient labeling, making it the preferred choice for most SPAAC applications.[1][3]
-
Choose this compound when: Your experimental system is more amenable to incorporating a DBCO moiety into the target biomolecule. The high water solubility of the di-sulfonated dye is a significant advantage in reducing background signal.[10]
Ultimately, the decision rests on the specific biological question, the nature of the target molecule, and the synthetic feasibility of introducing either the azide or the strained alkyne. Both approaches leverage the power of the bright and photostable Cy5 fluorophore for sensitive detection in complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 14. interchim.fr [interchim.fr]
- 15. apexbt.com [apexbt.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Protein Labeling: DiSulfo-Cy5 Alkyne vs. Enzymatic Methods
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of proteomics, cell biology, and drug development, the precise labeling of proteins is paramount for elucidating their function, interactions, and localization. This guide provides an objective comparison between a prominent chemical labeling reagent, DiSulfo-Cy5 alkyne, and various enzymatic labeling methodologies. By presenting experimental data, detailed protocols, and illustrative workflows, we aim to equip researchers with the knowledge to select the optimal labeling strategy for their specific experimental needs.
At a Glance: this compound vs. Enzymatic Labeling
| Feature | This compound (Click Chemistry) | Sortase-Mediated Ligation | Biotin (B1667282) Ligase (e.g., AviTag) | Horseradish Peroxidase (HRP) Conjugation |
| Principle | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). | Transpeptidation reaction catalyzed by sortase A, recognizing a specific peptide motif (e.g., LPXTG). | Site-specific biotinylation of a recognition peptide (e.g., AviTag) by biotin ligase. | Covalent attachment of HRP to primary amines or other reactive groups on the protein. |
| Specificity | High for the azide (B81097) group, but potential for off-target reactions with strained alkynes (e.g., thiol-yne reactions). | Highly site-specific due to the enzyme's recognition of a defined peptide sequence. | Extremely high specificity of biotin ligase for its recognition sequence. | Generally non-specific, targeting available primary amines (e.g., lysine (B10760008) residues), leading to heterogeneous labeling. |
| Labeling Efficiency | Generally high and can be near-quantitative under optimized conditions.[1] | Can reach up to 90% within 24 hours.[2] | High, with variants like TurboID enabling labeling within 10 minutes.[3][4] | Variable, dependent on the number and accessibility of reactive sites. |
| Biocompatibility | Copper catalyst in CuAAC can be toxic to living cells, though copper-free SPAAC is more biocompatible.[5] | The reaction is performed under physiological conditions and is generally biocompatible.[6] | Highly biocompatible, widely used for in vivo labeling.[7] | The labeling process can sometimes affect protein function due to the random nature of conjugation.[8] |
| Versatility | Broadly applicable to various biomolecules that can be metabolically or chemically functionalized with an azide. | Versatile for C-terminal or N-terminal labeling with a wide range of molecules.[6] | Primarily for biotinylation, enabling subsequent detection or purification with streptavidin. | Mainly used for generating reporter enzyme conjugates for assays like ELISA and Western blotting. |
| Size of Modification | Small triazole linkage. | The recognition motif and the attached molecule. | Biotin is a small molecule. | HRP is a relatively large enzyme (~44 kDa). |
Experimental Protocols
This compound Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is a general guideline for labeling azide-modified proteins with this compound.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Add the this compound stock solution to the protein solution.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the reducing agent.
-
Add the copper catalyst and the chelating ligand to the reaction mixture.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled protein using a suitable method, such as size exclusion chromatography or dialysis, to remove unreacted dye and catalyst.
Sortase-Mediated Ligation
This protocol outlines the general steps for C-terminal labeling of a protein containing a sortase recognition motif.
Materials:
-
Target protein with a C-terminal LPXTG motif and a purification tag (e.g., His-tag).
-
Sortase A enzyme.
-
Labeling probe with an N-terminal oligo-glycine (G)n motif.
-
Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
Procedure:
-
Purify the target protein and the sortase A enzyme.
-
In a reaction vessel, combine the target protein and the labeling probe in the reaction buffer.
-
Initiate the reaction by adding the sortase A enzyme.
-
Incubate the reaction at a suitable temperature (e.g., 4°C or room temperature) for a period ranging from a few hours to overnight.[9]
-
Monitor the reaction progress using SDS-PAGE or mass spectrometry.
-
Purify the labeled protein to remove the sortase enzyme, unreacted protein, and excess probe. Affinity chromatography targeting a tag on the labeled protein can be employed.
Biotin Ligase (AviTag) Labeling
This protocol describes the in vitro biotinylation of a protein fused with an AviTag.
Materials:
-
AviTag-fused protein.
-
Biotin ligase (BirA).
-
D-biotin.
-
ATP.
-
Reaction buffer (e.g., 50 mM Bicine, pH 8.3).
Procedure:
-
Purify the AviTag-fused protein.
-
Set up the biotinylation reaction by combining the AviTag-fused protein, biotin ligase, D-biotin, and ATP in the reaction buffer.
-
Incubate the reaction at 30°C for 1 hour.[10]
-
The extent of biotinylation can be assessed by a gel-shift assay, where the biotinylated protein will migrate slower on an SDS-PAGE gel when incubated with streptavidin.
-
The biotinylated protein can be used directly or purified further if necessary.
Horseradish Peroxidase (HRP) Antibody Conjugation
This protocol details the conjugation of HRP to an antibody using the periodate (B1199274) oxidation method.
Materials:
-
Antibody to be labeled.
-
Horseradish peroxidase (HRP).
-
Sodium periodate (NaIO₄).
-
Sodium borohydride (B1222165) (NaBH₄).
-
Dialysis buffer (e.g., PBS).
Procedure:
-
Dissolve HRP in water and react it with NaIO₄ to oxidize the carbohydrate moieties on HRP to aldehydes.
-
Remove excess periodate by dialysis or size exclusion chromatography.
-
Mix the activated HRP with the antibody in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.5). The aldehyde groups on HRP will react with the primary amines on the antibody to form Schiff bases.
-
Incubate the reaction for 2-3 hours at room temperature.
-
Stabilize the Schiff bases by adding NaBH₄ to reduce them to stable secondary amine bonds.
-
Purify the HRP-conjugated antibody by dialysis or size exclusion chromatography to remove unconjugated HRP and antibody.[11][12]
Visualizing the Workflows
To better understand the practical application of these labeling techniques, the following diagrams, generated using the DOT language, illustrate common experimental workflows.
References
- 1. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 9. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple method for labeling proteins and antibodies with biotin using the proximity biotinylation enzyme TurboID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biomol.com [biomol.com]
A Head-to-Head Comparison: DiSulfo-Cy5 Alkyne vs. Alexa Fluor Dyes for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive cost-benefit analysis of DiSulfo-Cy5 alkyne and the widely used Alexa Fluor dyes, with a focus on their application in bio-conjugation via click chemistry.
In the realm of fluorescence labeling, both this compound and the Alexa Fluor series of dyes are prominent choices for attaching fluorescent reporters to biomolecules. The alkyne functional group allows for a highly specific and efficient covalent bond formation with azide-modified molecules through a copper-catalyzed or copper-free click reaction. This bio-orthogonal ligation strategy is invaluable for labeling proteins, nucleic acids, and other biomolecules in complex biological systems.
Quantitative Performance Metrics: A Side-by-Side Comparison
The performance of a fluorescent dye is primarily determined by its photophysical properties, including its molar extinction coefficient (a measure of how strongly it absorbs light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The product of these two values gives the theoretical brightness of the fluorophore. Photostability, the resistance to photobleaching upon exposure to excitation light, is another crucial factor for imaging applications.
Below is a table summarizing the key quantitative data for this compound and the spectrally similar Alexa Fluor 647 alkyne.
| Feature | This compound | Alexa Fluor 647 Alkyne |
| Excitation Maximum (nm) | ~648 | ~650 |
| Emission Maximum (nm) | ~671 | ~665 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~239,000 |
| Fluorescence Quantum Yield | ~0.2 | ~0.33 |
| Relative Brightness (ε x Φ) | ~50,000 | ~78,870 |
| Price (per 1 mg) | ~$125 - $194 | ~$189 - $1332 |
Note: Prices are approximate and can vary significantly between suppliers and purchase volumes. The price for Alexa Fluor 647 alkyne can be higher, with some vendors listing it at over $1000/mg.
Cost-Benefit Analysis
This compound: The Cost-Effective Workhorse
This compound, a sulfonated cyanine (B1664457) dye, offers a cost-effective option for far-red fluorescence labeling. Its high molar extinction coefficient makes it a strong light absorber. The "DiSulfo" modification indicates the presence of two sulfonate groups, which increases its water solubility and reduces aggregation, a common issue with cyanine dyes that can lead to fluorescence quenching.
Benefits:
-
Lower Cost: Generally, this compound is more affordable than its Alexa Fluor counterpart, making it an attractive option for large-scale experiments or for research groups with budget constraints.
-
High Extinction Coefficient: Its ability to absorb light efficiently is a significant advantage.
Drawbacks:
-
Lower Quantum Yield: The primary drawback of Cy5 and its derivatives is a lower quantum yield compared to Alexa Fluor dyes, resulting in lower overall brightness.
-
Photostability Concerns: While sulfonation improves its properties, cyanine dyes, in general, are known to be less photostable than the Alexa Fluor series. This can be a limiting factor in experiments requiring prolonged or intense light exposure, such as super-resolution microscopy or time-lapse imaging.
Alexa Fluor Dyes: The Gold Standard for Performance
The Alexa Fluor family of dyes, developed by Molecular Probes (now part of Thermo Fisher Scientific), are renowned for their exceptional brightness and photostability. Alexa Fluor 647 is spectrally very similar to Cy5 and is often used as a superior replacement.
Benefits:
-
Superior Brightness: The higher quantum yield of Alexa Fluor 647 results in significantly brighter conjugates, enabling the detection of low-abundance targets with a better signal-to-noise ratio.
-
Exceptional Photostability: Alexa Fluor dyes are significantly more resistant to photobleaching than Cy dyes. This allows for longer imaging times and more robust and reproducible quantification of fluorescence intensity.
-
pH Insensitivity: The fluorescence of Alexa Fluor dyes is stable over a broad pH range, which is advantageous for live-cell imaging where the local pH can vary.
Drawbacks:
-
Higher Cost: The primary disadvantage of Alexa Fluor dyes is their higher price point.
Experimental Protocols
To provide a framework for an objective comparison, a detailed experimental protocol for labeling and imaging is outlined below. This protocol can be adapted to specific experimental needs.
Protocol: Comparative Analysis of this compound and Alexa Fluor 647 Alkyne in Cultured Cells via Click Chemistry
1. Cell Culture and Metabolic Labeling:
-
Culture cells of interest (e.g., HeLa cells) on glass-bottom dishes suitable for fluorescence microscopy.
-
Introduce an azide-modified metabolic precursor to the cell culture medium. For example, to label newly synthesized proteins, use an azide-modified amino acid analog (e.g., L-azidohomoalanine, AHA) in methionine-free medium for a defined period.
2. Cell Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (if labeling intracellular targets).
-
Wash the cells three times with PBS.
3. Click Chemistry Reaction:
-
Prepare the click reaction cocktail. For each sample, in a microcentrifuge tube, mix:
-
PBS
-
Alkyne-dye stock solution (this compound or Alexa Fluor 647 alkyne, final concentration 1-10 µM)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (final concentration 100 µM)
-
Copper-protecting ligand (e.g., TBTA) stock solution (final concentration 500 µM)
-
Freshly prepared sodium ascorbate (B8700270) stock solution (final concentration 5 mM)
-
-
Note: The components should be added in the order listed, with the sodium ascorbate added last to initiate the reaction.
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
4. Counterstaining and Mounting:
-
(Optional) Counterstain the nuclei with a dye such as DAPI.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
5. Fluorescence Microscopy and Data Analysis:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for the far-red dyes (e.g., excitation ~640 nm, emission ~670 nm).
-
Crucially, for a direct comparison, all imaging parameters (laser power, exposure time, gain, etc.) must be kept identical between the DiSulfo-Cy5 and Alexa Fluor 647 labeled samples.
-
Quantify the fluorescence intensity and photostability.
-
Brightness Comparison: Measure the mean fluorescence intensity of a defined number of cells for each dye.
-
Photostability Assay: Continuously expose a field of view to the excitation light and acquire images at regular intervals. Plot the normalized fluorescence intensity over time to determine the rate of photobleaching.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in a typical experimental workflow for comparing the performance of two fluorescent dyes.
Caption: Experimental workflow for comparing fluorescent dyes.
Conclusion
The choice between this compound and Alexa Fluor dyes ultimately depends on the specific requirements of the experiment and the available budget.
-
For routine applications where cost is a major consideration and high photostability is not paramount, This compound provides a viable and economical option.
-
For demanding imaging applications that require the highest sensitivity, quantitative accuracy, and resistance to photobleaching, such as single-molecule imaging, super-resolution microscopy, or long-term live-cell imaging, the superior performance of Alexa Fluor 647 alkyne justifies the additional cost.
Researchers should carefully consider the trade-off between cost and performance to select the optimal fluorescent probe for their specific research needs. For critical experiments, a preliminary side-by-side comparison using the protocol outlined above is recommended to make an informed decision.
A Comparative Guide to DiSulfo-Cy5 Alkyne: Performance, Applications, and Alternatives for Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling, the selection of an appropriate fluorophore is paramount to experimental success. DiSulfo-Cy5 alkyne, a water-soluble and bright far-red fluorescent probe, has emerged as a valuable tool for bioconjugation via click chemistry. This guide provides an objective comparison of this compound's performance against key alternatives, supported by experimental data and detailed protocols to inform your selection process.
This compound is a sulfonated cyanine (B1664457) dye featuring a terminal alkyne group, rendering it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] Its key advantages lie in its high aqueous solubility, which is crucial for labeling proteins and other biomolecules in their native environment, and its high extinction coefficient and good quantum yield, contributing to its bright fluorescence signal.[1][2]
Performance Comparison of Alkyne-Functionalized Fluorophores
The selection of a fluorescent dye for bioconjugation hinges on several key performance indicators. The following table summarizes the quantitative data for this compound and its common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Features |
| This compound | 646 | 662 | 271,000 | 0.28 | High water solubility, high brightness, photostable.[1] |
| Cy5 Alkyne | 646 | 662 | 250,000 | 0.2 | Hydrophobic, suitable for labeling in organic or mixed solvents.[3][4] |
| Alexa Fluor 647 Alkyne | ~650 | ~670 | 239,000 | 0.33 | High photostability, less prone to self-quenching than Cy5.[5][6] |
| DyLight 649 Alkyne | ~655 | ~674 | 250,000 | N/A | High photostability, reduced sequence-dependent fluorescence variation in nucleic acid labeling.[7][8] |
| FAM Alkyne (6-isomer) | 490 | 513 | 80,000 | 0.93 | Bright green fluorescence, high quantum yield.[9] |
| BDP FL Alkyne | 503 | 509 | 92,000 | 0.97 | Bright and photostable alternative to FAM.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for labeling proteins with alkyne-functionalized dyes via copper-catalyzed click chemistry.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an azide-modified protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (or alternative alkyne dye)
-
10 mM stock solution of the alkyne dye in DMSO or water (for water-soluble dyes)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Ligand solution (e.g., 100 mM THPTA in water)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a 1.5 to 2-fold molar excess of the alkyne dye.
-
Catalyst Premix: In a separate tube, premix the copper(II) sulfate and the THPTA ligand. A 5-fold molar excess of ligand over copper is recommended.
-
Reaction Initiation: Add the catalyst premix to the protein-dye mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: General workflow for bioconjugation using copper-catalyzed click chemistry.
Caption: Comparison of this compound's features and alternatives.
Discussion and Alternatives
While this compound offers excellent performance for many applications, certain experimental conditions may necessitate the use of alternatives.
Photostability: For demanding imaging applications requiring prolonged laser exposure, such as single-molecule studies or super-resolution microscopy, alternatives like Alexa Fluor 647 may offer superior photostability.[5][6] Studies have shown that Cy5 dyes can be susceptible to photobleaching and ozone degradation, which can impact data quality in microarray experiments.[11]
Hydrophobicity: For applications requiring labeling in non-aqueous environments or where membrane interactions are being studied, the non-sulfonated Cy5 alkyne may be a more suitable choice.[3] However, its hydrophobicity can lead to non-specific binding in aqueous buffers.[12]
Spectral Variety: For multiplexing experiments requiring multiple fluorescent colors, a broader range of alkyne-functionalized dyes is available. FAM and BDP FL alkynes provide bright green fluorescence, while other cyanine derivatives like Cy3, Cy5.5, and Cy7 extend the spectral range into the orange and near-infrared regions.
Conclusion
This compound is a robust and versatile tool for fluorescently labeling biomolecules through click chemistry, particularly when high water solubility and bright far-red fluorescence are required. However, for experiments with specific demands such as extreme photostability or multiplexing capabilities, a careful consideration of the available alternatives is warranted. This guide provides the foundational data and protocols to enable researchers to make an informed decision for their specific experimental needs.
References
- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAM alkyne, 6-isomer, 478801-49-9 | BroadPharm [broadpharm.com]
- 10. BDP FL alkyne, 302795-84-2 | BroadPharm [broadpharm.com]
- 11. Development of a novel ozone- and photo-stable HyPer5 red fluorescent dye for array CGH and microarray gene expression analysis with consistent performance irrespective of environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Labeling Efficiency of DiSulfo-Cy5 Alkyne with Fluorescence Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for the accuracy and reliability of a multitude of applications, from cellular imaging to in vivo studies. DiSulfo-Cy5 alkyne, a water-soluble and bright far-red fluorescent dye, is a popular choice for covalent labeling through copper-catalyzed azide-alkyne cycloaddition (click chemistry). This guide provides an objective comparison of this compound's performance against other commercially available alternatives and offers a detailed experimental protocol for assessing its labeling efficiency using fluorescence spectroscopy.
Performance Comparison of Alkyne-Functionalized Far-Red Fluorescent Dyes
The selection of a fluorescent probe is a critical decision in experimental design, with key performance indicators being quantum yield, molar extinction coefficient, and photostability. The brightness of a fluorophore is a direct function of the product of its quantum yield and molar extinction coefficient. While this compound offers excellent water solubility and a high molar extinction coefficient, alternatives such as Alexa Fluor 647 and CF dyes are renowned for their superior photostability.[][2]
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features |
| This compound | 646 | 662 | 271,000 | 0.28 | High water solubility, high molar extinction coefficient.[3] |
| Alexa Fluor 647 Alkyne | 650 | 665 | 239,000 | 0.33 | Excellent photostability, bright conjugates.[][4] |
| CF647 Alkyne | 650 | 665 | 240,000 | Not specified | Good brightness and photostability.[5] |
| DyLight 650 Alkyne | 652 | 672 | 250,000 | Not specified | Spectrally similar to Alexa Fluor 647 and Cy5.[6] |
| iFluor 647 Alkyne | 656 | 670 | 250,000 | Not specified | Bright and photostable, pH-insensitive fluorescence.[7][8] |
| APDye Fluor 647 Alkyne | 650 | 665 | Not specified | Not specified | Bright, photostable alternative to Alexa Fluor 647.[5] |
Note: The exact values for molar extinction coefficient and quantum yield can vary depending on the solvent, conjugation state, and the specific supplier.
Experimental Protocol: Assessing Labeling Efficiency
This section provides a detailed methodology for labeling a model protein, Immunoglobulin G (IgG), with this compound and subsequently determining the labeling efficiency, expressed as the Degree of Labeling (DOL), using fluorescence spectroscopy.
Materials
-
This compound
-
Azide-modified IgG
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Workflow
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a solution of azide-modified IgG in PBS at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10X click-catalyst solution containing 10 mM CuSO₄ and 50 mM THPTA in water.
-
Freshly prepare a 100 mM solution of sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified IgG solution with a 5-10 molar excess of the this compound stock solution.
-
Add 1/10th volume of the 10X click-catalyst solution to the reaction mixture.
-
Initiate the reaction by adding 1/10th volume of the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Antibody:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.[9]
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled antibody with PBS, collecting fractions. The first colored fraction typically contains the purified conjugate, while the later, more slowly eluting colored fraction contains the unconjugated dye.[10]
-
-
Determination of Degree of Labeling (DOL):
-
Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of DiSulfo-Cy5 (A_max, approximately 646 nm).
-
Calculate the concentration of the dye and the protein using the Beer-Lambert law.
-
The DOL is the molar ratio of the dye to the protein.
-
Calculation of the Degree of Labeling (DOL)
The DOL is a critical parameter for ensuring the quality and consistency of fluorescently labeled conjugates. It represents the average number of dye molecules conjugated to each protein molecule.
Formula for DOL Calculation:
DOL = (A_max × ε_prot) / [(A₂₈₀ - (A_max × CF)) × ε_dye]
Where:
-
A_max: Absorbance of the conjugate at the λ_max of the dye (~646 nm).
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
ε_prot: Molar extinction coefficient of the protein at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of DiSulfo-Cy5 at its λ_max (271,000 M⁻¹cm⁻¹).[3]
-
CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For DiSulfo-Cy5, this value is typically around 0.05.
Conclusion
The assessment of labeling efficiency is a critical quality control step in bioconjugation. This compound provides a robust and water-soluble option for fluorescent labeling via click chemistry. While it boasts a high molar extinction coefficient, researchers should consider the superior photostability of alternatives like Alexa Fluor 647 alkyne for applications requiring prolonged or intense light exposure. By following the detailed protocol for labeling and DOL calculation provided in this guide, researchers can ensure the production of consistently and efficiently labeled biomolecules for their specific research needs.
References
- 2. Click-iT™ sDIBO Alkynes for copper-free click chemistry Alexa Fluor™ 594 | Buy Online [thermofisher.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. APDye Fluor 647 Alkyne (Alexa Fluor 647 Alkyne analog) | AxisPharm [axispharm.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. AAT Bioquest: iFluor™ 647 Dyes, Excellent Replacements for Cy5®, DyLight™ 650 and Alexa Fluor® 647 Dyes [aatbioquest.blogspot.com]
- 8. iFluor® 647 alkyne | AAT Bioquest [aatbio.com]
- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. itwreagents.com [itwreagents.com]
Safety Operating Guide
Proper Disposal of DiSulfo-Cy5 Alkyne: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the proper disposal procedures for DiSulfo-Cy5 alkyne, a fluorescent dye commonly used in click chemistry applications.
While this compound is classified as a non-hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance.[1] This guide outlines the necessary steps and precautions for the responsible management of this compound waste.
Immediate Safety and Handling
Prior to handling, it is crucial to review the Safety Data Sheet (SDS). The SDS for this compound indicates that it is not a hazardous substance or mixture.[1] However, standard laboratory safety practices should always be observed.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes. |
| Lab Coat | Standard | To protect clothing and skin. |
First Aid Measures:
In the event of accidental exposure, follow these first aid guidelines as outlined in the safety data sheet[1]:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Disposal Protocol for this compound
The non-hazardous nature of this compound simplifies its disposal. However, it is critical to consult and follow your institution's specific waste disposal guidelines.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including unused solutions and contaminated materials (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Label the container as "Non-Hazardous Chemical Waste" and specify the contents ("this compound").
-
-
Waste Storage:
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Keep the container securely closed when not in use.
-
-
Final Disposal:
-
Dispose of the collected waste through your institution's chemical waste management program.
-
Do not dispose of this compound down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office. While it is water-soluble, drain disposal of chemicals is generally discouraged to prevent environmental contamination.
-
For empty containers, rinse them thoroughly with a suitable solvent (e.g., water, DMSO, DMF) before disposal or recycling, as per your institution's guidelines. The rinseate should be collected as chemical waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound. Always prioritize safety and adhere to your institution's specific protocols.
References
Personal protective equipment for handling DiSulfo-Cy5 alkyne
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DiSulfo-Cy5 alkyne. Adherence to these procedures is vital for minimizing risks and ensuring the integrity of experimental outcomes. While this compound is not classified as a hazardous substance or mixture, standard laboratory safety protocols should be strictly followed.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to prevent exposure when handling this compound in either solid or solution form. The following table outlines the minimum required protective gear for each stage of the handling process.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile).[2][3] | Laboratory coat. | Use in a well-ventilated area or a chemical fume hood. A dust mask may be used to prevent inhalation of fine particles.[2] |
| Dissolving & Pipetting | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile).[2][3] | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood.[2] |
| Reaction & Conjugation | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile).[2][3] | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood.[2] |
| Waste Disposal | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile).[2][3] | Laboratory coat. | Not generally required, but ensure adequate ventilation. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic approach is crucial for preventing contamination and exposure.
Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Always review the SDS for this compound before use.[1]
-
Designate a Handling Area: All work with the dye should be performed in a designated area, preferably within a chemical fume hood.[4]
-
Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available before starting.[4]
Handling Procedures:
-
Weighing: When weighing the solid form, do so in a well-ventilated area or fume hood to avoid inhaling any dust particles.[2][4] Use a calibrated analytical balance and appropriate tools like a clean spatula.
-
Reconstitution: Add the solvent slowly to the solid dye to prevent splashing.[4] this compound is soluble in water, DMSO, and DMF.[5]
-
Storage: Store the compound at -20°C, protected from moisture and light.[5][6][7] For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[7]
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the dye.[4]
-
Labeling: Clearly label all containers with the compound name, concentration, and date.[4]
Disposal Plan
All waste contaminated with this compound should be considered chemical waste and disposed of according to institutional and local regulations.[4]
-
Waste Segregation: Segregate waste containing this compound from other waste streams.[8][9]
-
Solid Waste: Collect solid waste, such as used gloves, weighing paper, and pipette tips, in a designated, labeled hazardous waste container.[3]
-
Liquid Waste: Collect liquid waste in a sealed, properly labeled container. Do not discharge solutions containing this dye into the sanitary sewer.[10]
-
Container Disposal: Empty containers should be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. assets.greenbook.net [assets.greenbook.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
